NCGC00138783
Description
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Properties
Molecular Formula |
C30H28F7N7O5S |
|---|---|
Molecular Weight |
731.6 g/mol |
IUPAC Name |
2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;bis(2,2,2-trifluoroacetic acid) |
InChI |
InChI=1S/C26H26FN7OS.2C2HF3O2/c1-4-22(25(35)28-18-11-9-17(27)10-12-18)36-26-29-21-8-6-5-7-20(21)24-30-23(33-34(24)26)14-13-19-15(2)31-32-16(19)3;2*3-2(4,5)1(6)7/h5-12,22H,4,13-14H2,1-3H3,(H,28,35)(H,31,32);2*(H,6,7) |
InChI Key |
KHWYVGSAQBCQDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)F)SC2=NC3=CC=CC=C3C4=NC(=NN42)CCC5=C(NN=C5C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
NCGC00138783: A Small Molecule Antagonist of the CD47-SIRPα Immune Checkpoint
A Technical Guide for Researchers and Drug Development Professionals
Abstract
NCGC00138783 is a novel small molecule inhibitor of the CD47-SIRPα signaling pathway, a critical regulator of the innate immune response. By disrupting the "don't eat me" signal provided by CD47 on cancer cells to SIRPα on macrophages, this compound enhances phagocytosis of tumor cells and represents a promising therapeutic strategy in oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and drug development professionals. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows are presented to facilitate further investigation and development of this and similar molecules.
Discovery of this compound
This compound was identified through a quantitative high-throughput screening (qHTS) campaign of a large chemical library.[1] The screening utilized two distinct biochemical assays to identify compounds that disrupt the interaction between the extracellular domains of CD47 and SIRPα: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a bead-based luminescent oxygen channeling assay (AlphaScreen).[1] The dual-assay approach was employed to minimize the identification of false positives arising from assay-specific interference.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed in a single source, the core chemical scaffold is a 2-((2-(2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl)-5,6-dihydro-[1][2][3]triazolo[1,5-c]quinazolin-5-yl)thio)butanal. The synthesis of the pyrazolo[1,5-c]quinazoline core can be achieved through various synthetic routes, including copper-catalyzed domino reactions of o-alkenyl aromatic isocyanides with diazo compounds. Further functionalization of this core structure would be required to yield this compound.
Mechanism of Action: The CD47-SIRPα Signaling Pathway
The CD47-SIRPα axis is a key innate immune checkpoint. CD47, a transmembrane protein, is ubiquitously expressed on the surface of healthy cells and interacts with its receptor, Signal-Regulatory Protein Alpha (SIRPα), which is predominantly expressed on myeloid cells such as macrophages. This interaction delivers an inhibitory signal, often referred to as a "don't eat me" signal, which prevents the phagocytosis of healthy cells. Many cancer cells exploit this mechanism to evade immune surveillance by overexpressing CD47.
This compound acts as an antagonist of this pathway by directly binding to SIRPα and blocking its interaction with CD47. This disruption of the inhibitory signal allows for the recognition and engulfment of cancer cells by macrophages.
Quantitative Data
The inhibitory activity of this compound on the CD47-SIRPα interaction has been quantified using various assays. The following table summarizes the key quantitative data reported for this compound.
| Assay Format | Parameter | Value | Reference |
| TR-FRET | IC50 | 50 µM | |
| AlphaScreen | IC50 | ~60 µM |
Experimental Protocols
Quantitative High-Throughput Screening (qHTS) Workflow
The discovery of this compound involved a multi-step qHTS workflow designed to identify and validate inhibitors of the CD47-SIRPα interaction.
TR-FRET Assay Protocol
The TR-FRET assay measures the proximity of biotinylated SIRPα and His-tagged CD47.
-
Reagents:
-
Assay Buffer: Specific buffer composition as described in the primary literature.
-
Biotinylated SIRPα
-
His-tagged CD47
-
Europium cryptate-labeled anti-His antibody (Donor)
-
Streptavidin-XL665 (Acceptor)
-
-
Procedure:
-
Add test compounds to a 1536-well plate.
-
Add a solution containing biotinylated SIRPα and His-tagged CD47 to the wells.
-
Incubate at room temperature.
-
Add a solution containing the donor and acceptor fluorophores.
-
Incubate at room temperature.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the FRET ratio (665 nm / 620 nm) to determine the level of inhibition.
-
AlphaScreen Assay Protocol
The AlphaScreen assay is a bead-based proximity assay used as an orthogonal screen to confirm hits from the primary TR-FRET screen.
-
Reagents:
-
Assay Buffer
-
Biotinylated SIRPα
-
His-tagged CD47
-
Streptavidin-coated Donor beads
-
Anti-His-coated Acceptor beads
-
-
Procedure:
-
Add test compounds to a 1536-well plate.
-
Add a solution containing biotinylated SIRPα and His-tagged CD47 to the wells.
-
Incubate at room temperature.
-
Add a suspension of Donor and Acceptor beads.
-
Incubate in the dark at room temperature.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Future Directions
This compound serves as a valuable tool compound for studying the biology of the CD47-SIRPα axis and as a starting point for the development of more potent and drug-like small molecule inhibitors. Further medicinal chemistry efforts could focus on improving the potency and pharmacokinetic properties of this chemical series. Additionally, in vivo studies are warranted to evaluate the efficacy and safety of this compound and its analogs in relevant cancer models. The development of orally bioavailable small molecule inhibitors of the CD47-SIRPα pathway holds the potential to offer a more convenient and potentially safer alternative to antibody-based therapies.
References
- 1. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrazolo[1,5-c]quinazoline derivatives through the copper-catalyzed domino reaction of o-alkenyl aromatic isocyanides with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
In-Depth Technical Guide to NCGC00138783: A Potent Small Molecule Inhibitor of the CD47-SIRPα Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of NCGC00138783, a novel small molecule inhibitor of the CD47-SIRPα signaling pathway. Detailed experimental protocols for the key assays used to characterize this compound are provided, along with a summary of its quantitative data. This document is intended to serve as a valuable resource for researchers in the fields of oncology, immunology, and drug discovery who are interested in the development of novel cancer immunotherapies.
Introduction
The interaction between CD47 on cancer cells and Signal Regulatory Protein Alpha (SIRPα) on macrophages acts as a critical "don't eat me" signal, enabling cancer cells to evade immune surveillance and phagocytosis.[1] Blocking this interaction has emerged as a promising therapeutic strategy in oncology. This compound is a potent, cell-active small molecule that selectively inhibits the CD47-SIRPα protein-protein interaction, thereby promoting the phagocytosis of cancer cells.[1] This guide details the known properties and the experimental methodologies used to identify and characterize this compound.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the chemical scaffold 2-((2-(2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl)-5,6-dihydro-[1][2][3]triazolo[1,5-c]quinazolin-5-yl)thio)butanal. Its structure and key physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C30H28F7N7O5S | |
| Molecular Weight | 731.64 g/mol | |
| IUPAC Name | 2-((2-(2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl)-5,6-dihydro-triazolo[1,5-c]quinazolin-5-yl)thio)butanal | |
| SMILES | CCC(SC1=NC2=C(C=CC=C2)C3=NC(CCC4=C(C)NN=C4C)=NN13)C(NC5=CC=C(F)C=C5)=O.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F | |
| IC50 (Cell Surface Binding) | 40 µM | |
| IC50 (CD47/SIRPα Axis) | 50 µM |
Biological Activity and Mechanism of Action
This compound functions as a selective antagonist of the CD47-SIRPα interaction. By binding to SIRPα, it sterically hinders the binding of CD47, thereby disrupting the "don't eat me" signal. This inhibition of the CD47-SIRPα axis leads to enhanced phagocytosis of cancer cells by macrophages. Docking studies have indicated that this compound is more prone to bind to SIRPα than CD47, with a predicted high LibDock Score. The centraltriazolo[1,5-c]quinazoline scaffold is predicted to form pi-pi stacking interactions with Phe74 and a hydrogen bond with Gly34 of SIRPα, allowing it to insert into a hydrophobic cavity. The 3,5-dimethyl-1H-pyrazolyl group's amide is predicted to form a hydrogen bond with Gln52.
The CD47-SIRPα Signaling Pathway
The CD47-SIRPα signaling pathway is a key regulator of innate immunity. The interaction of CD47 on the surface of cells with SIRPα on macrophages initiates a signaling cascade that inhibits phagocytosis. This "self" recognition mechanism is exploited by cancer cells, which often overexpress CD47 to evade immune destruction.
Experimental Protocols
This compound was identified and characterized through a series of high-throughput screening and cell-based assays. The detailed methodologies for these key experiments are outlined below.
Synthesis of this compound Analogs
While a specific, detailed synthesis protocol for this compound is not publicly available, a synthetic scheme has been devised to create its analogs. The synthesis of related pyrazolo[1,5-a]quinazolines and pyrazolo-triazolo derivatives generally involves multi-step reactions. A general approach for synthesizing the core scaffold may involve the reaction of a substituted 2-hydrazinobenzoic acid with a cyan-containing intermediate to form the triazolo-quinazoline ring system, followed by the addition of the pyrazole-containing side chain.
Quantitative High-Throughput Screening (qHTS) Assays
This compound was discovered through qHTS of chemical libraries using two primary biochemical assay formats: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and AlphaScreen.
The TR-FRET assay measures the proximity of two interacting molecules labeled with a donor and an acceptor fluorophore.
Methodology:
-
Reagent Preparation: Recombinant biotinylated SIRPα and His-tagged CD47 proteins are diluted in an appropriate assay buffer.
-
Compound Dispensing: Test compounds, including this compound and controls, are dispensed into a low-volume 384- or 1536-well plate.
-
Protein Addition: A mixture of biotinylated SIRPα and His-tagged CD47 is added to the wells.
-
FRET Reagent Addition: A solution containing a Terbium (Tb)-cryptate labeled anti-His antibody (donor) and Streptavidin-XL665 (acceptor) is added.
-
Incubation: The plate is incubated at room temperature to allow for protein-protein interaction and FRET signal development.
-
Signal Detection: The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements. A decrease in the FRET signal indicates inhibition of the CD47-SIRPα interaction.
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures molecular interactions.
Methodology:
-
Reagent Preparation: Biotinylated SIRPα and His-tagged CD47 are prepared in assay buffer.
-
Compound Dispensing: this compound and control compounds are added to the assay plate.
-
Protein Addition: The protein mixture is dispensed into the wells.
-
Bead Addition: A suspension of Streptavidin-coated Donor beads and Nickel Chelate (Ni-NTA) Acceptor beads is added.
-
Incubation: The plate is incubated in the dark at room temperature to allow for bead-protein complex formation.
-
Signal Detection: The AlphaScreen signal is read on a compatible plate reader. A decrease in signal indicates disruption of the CD47-SIRPα interaction.
Laser Scanning Cytometry (LSC) Cell-Based Binding Assay
A novel laser scanning cytometry assay was established to measure the cell surface binding of compounds and determine the IC50 value of this compound.
Methodology:
-
Cell Preparation: CD47-positive Jurkat cells are harvested and resuspended in assay buffer.
-
Compound Incubation: Cells are incubated with varying concentrations of this compound or control compounds.
-
Labeled Ligand Addition: A fluorescently labeled anti-CD47 antibody or a labeled SIRPα-Fc fusion protein is added to the cell suspension.
-
Incubation: The mixture is incubated to allow for binding of the labeled ligand to the cell surface.
-
Analysis by LSC: The fluorescence intensity of individual cells is measured using a laser scanning cytometer.
-
Data Analysis: The median fluorescence intensity is plotted against the compound concentration to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the labeled ligand binding.
Conclusion
This compound is a promising small molecule inhibitor of the CD47-SIRPα immune checkpoint. Its discovery through rigorous high-throughput screening and its characterization in cell-based assays have provided a strong foundation for further preclinical and clinical development. The detailed methodologies presented in this guide offer a framework for the continued investigation of this compound and the discovery of new modulators of the CD47-SIRPα pathway. This molecule represents a significant advancement in the pursuit of novel, orally bioavailable cancer immunotherapies.
References
Unveiling the Molecular Interface: A Technical Guide to the Binding of NCGC00138783 with SIRPα
For Immediate Release
This technical guide provides a comprehensive overview of the binding interaction between the small molecule inhibitor NCGC00138783 and Signal-Regulatory Protein Alpha (SIRPα), a critical regulator of the innate immune system. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the SIRPα-CD47 axis.
Executive Summary
This compound is a selective small molecule inhibitor of the SIRPα-CD47 protein-protein interaction, a key immune checkpoint that cancer cells exploit to evade phagocytosis.[1] Computational modeling and experimental data indicate that this compound preferentially binds to SIRPα, competitively inhibiting its interaction with CD47. This guide details the putative binding site of this compound on SIRPα, summarizes the available quantitative binding data, and provides an in-depth look at the experimental methodologies used to identify and characterize this interaction. Furthermore, it visualizes the associated signaling pathways and experimental workflows to provide a clear and concise understanding of the subject matter.
The this compound Binding Site on SIRPα
Computational docking studies have elucidated the likely binding pocket for this compound on the SIRPα protein.[1] These models predict that the inhibitor settles into a hydrophobic cavity on SIRPα, occupying key positions that are crucial for the native interaction with CD47.[2]
The primary interactions are predicted to be:
-
Pi-pi Stacking: The central[1][3]triazolo[1,5-c]quinazoline scaffold of this compound is predicted to form a pi-pi stacking interaction with the aromatic ring of Phenylalanine 74 (Phe74) of SIRPα.
-
Hydrogen Bonding:
-
The same central scaffold is also predicted to form a hydrogen bond with Glycine 34 (Gly34) .
-
The amide group of the 3,5-dimethyl-1H-pyrazolyl moiety of this compound is predicted to form a hydrogen bond with the side chain of Glutamine 52 (Gln52) , which is located in a highly polar region of the binding site.
-
These interactions collectively anchor this compound within the binding site, sterically hindering the approach and binding of CD47.
Quantitative Data Summary
The inhibitory activity of this compound on the SIRPα-CD47 interaction has been quantified, primarily through the determination of its half-maximal inhibitory concentration (IC50).
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| This compound | Laser Scanning Cytometry (LSC) | SIRPα-CD47 Interaction | 40 | |
| This compound | Not specified | SIRPα-CD47 Interaction | 50 |
Experimental Protocols
The identification and validation of this compound as a SIRPα-CD47 inhibitor involved a multi-step process, including initial high-throughput screening and subsequent cell-based validation assays.
Primary Screening: Quantitative High-Throughput Screening (qHTS)
This compound was identified from the NCATS chemical libraries using quantitative high-throughput screening (qHTS) assays. The primary screening methodologies employed were Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and a bead-based luminescent oxygen channeling assay (AlphaScreen).
TR-FRET Assay Protocol Outline:
-
Reagent Preparation: Recombinant human SIRPα and CD47 proteins are differentially tagged (e.g., with a donor fluorophore like terbium cryptate and an acceptor fluorophore like d2).
-
Assay Plate Preparation: Test compounds, including this compound, are dispensed into microtiter plates.
-
Protein Incubation: The tagged SIRPα and CD47 proteins are added to the wells containing the test compounds and incubated to allow for binding.
-
Signal Detection: The plates are read on a TR-FRET compatible plate reader. In the absence of an inhibitor, the proximity of the donor and acceptor tags on the interacting proteins results in a FRET signal. Inhibitors that disrupt the interaction cause a decrease in the FRET signal.
AlphaScreen Assay Protocol Outline:
-
Reagent Preparation: Recombinant SIRPα and CD47 proteins are biotinylated and tagged with glutathione S-transferase (GST), respectively. Donor beads are coated with streptavidin, and acceptor beads are coated with anti-GST antibodies.
-
Assay Plate Preparation: Test compounds are dispensed into microtiter plates.
-
Incubation: Biotinylated SIRPα, GST-tagged CD47, and the donor and acceptor beads are added to the wells and incubated. In the absence of an inhibitor, the interaction between SIRPα and CD47 brings the donor and acceptor beads into close proximity.
-
Signal Detection: Upon excitation, the donor beads generate singlet oxygen, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal. Inhibitors of the SIRPα-CD47 interaction prevent this proximity and lead to a decrease in the AlphaScreen signal.
Validation: Laser Scanning Cytometry (LSC) Assay
A cell-based laser scanning cytometry (LSC) assay was developed to validate the activity of small molecule inhibitors identified in the primary screen.
LSC Assay Protocol Outline:
-
Cell Preparation: A cell line expressing high levels of surface CD47 (e.g., Jurkat cells) is used.
-
Compound Incubation: The CD47-expressing cells are incubated with varying concentrations of the test compound (this compound).
-
SIRPα Binding: Biotinylated recombinant SIRPα is added to the cell suspension and incubated to allow binding to surface CD47.
-
Fluorescent Labeling: A fluorescently labeled streptavidin conjugate (e.g., streptavidin-Alexa Fluor 488) is added to detect the bound biotinylated SIRPα.
-
Data Acquisition: The fluorescence intensity of individual cells is measured using a laser scanning cytometer.
-
Data Analysis: The inhibition of SIRPα binding to the cells in the presence of the test compound is quantified to determine the IC50 value.
Visualizations
SIRPα Signaling Pathway
The binding of CD47 to SIRPα on myeloid cells initiates a signaling cascade that inhibits phagocytosis. This "don't eat me" signal is a key mechanism of immune evasion for cancer cells. The inhibition of this pathway by molecules like this compound is a promising strategy in cancer immunotherapy.
Caption: The SIRPα signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow for Inhibitor Identification
The discovery of this compound followed a logical progression from a broad, high-throughput screen to more specific, cell-based validation assays.
Caption: The experimental workflow for the discovery and validation of this compound.
References
In-Depth Technical Guide: Structure-Activity Relationship (SAR) Studies of NCGC00138783, a Small-Molecule Inhibitor of the CD47-SIRPα Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies for NCGC00138783, a novel small-molecule inhibitor of the CD47-SIRPα innate immune checkpoint. This document details the core molecular scaffold, key structural modifications, and their impact on inhibitory activity. Furthermore, it provides detailed experimental protocols for the primary assays utilized in the discovery and validation of this compound series.
Introduction: Targeting the CD47-SIRPα "Don't Eat Me" Signal
The interaction between the cluster of differentiation 47 (CD47) protein, ubiquitously expressed on the surface of healthy and malignant cells, and the signal-regulatory protein alpha (SIRPα) on myeloid cells, constitutes a critical innate immune checkpoint.[1][] This "don't eat me" signal prevents the phagocytosis of cells by macrophages and other phagocytes.[1] Cancer cells exploit this pathway by overexpressing CD47 to evade immune surveillance. Consequently, blocking the CD47-SIRPα interaction has emerged as a promising strategy in cancer immunotherapy. While several monoclonal antibodies and fusion proteins targeting this axis are in clinical development, small-molecule inhibitors offer potential advantages in terms of oral bioavailability, tissue penetration, and manufacturing costs.
This compound was identified through a quantitative high-throughput screening (qHTS) campaign as a selective inhibitor of the CD47-SIRPα interaction.[1] This guide focuses on the subsequent medicinal chemistry efforts to optimize the potency and drug-like properties of this initial hit.
Core Scaffold and Structure-Activity Relationship (SAR)
The foundational structure of this inhibitor class is the 2-((2-(2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl)-5,6-dihydro-[1]triazolo[1,5-c]quinazolin-5-yl)thio)butanal scaffold. Docking studies suggest that this compound preferentially binds to SIRPα over CD47. Medicinal chemistry efforts have focused on modifications of the acyl group, leading to the discovery of derivatives with enhanced inhibitory activity. Key findings from these studies are summarized below.
Quantitative SAR Data
The following table summarizes the inhibitory activities of this compound and its key analogs against the CD47-SIRPα interaction.
| Compound ID | Structure | IC50 (µM) | Assay |
| This compound | ![]() | 40 | LSC |
| NCG00538430 | Structure inferred from description | Data not available | LSC, AlphaScreen |
| NCG00538419 | Structure inferred from description | Data not available | LSC, AlphaScreen |
Note: While NCG00538430 and NCG00538419 have been identified as active antagonists, specific IC50 values have not been publicly disclosed in the reviewed literature. The structures are based on descriptions of modifications to the acyl group of the parent compound with monocyclic substituted amino and hydroxyl groups.
Signaling Pathways and Experimental Workflows
CD47-SIRPα Signaling Pathway
The binding of CD47 on a target cell to SIRPα on a macrophage initiates a signaling cascade that inhibits phagocytosis. This inhibitory signal is a key mechanism for cancer cell immune evasion.
Caption: The CD47-SIRPα inhibitory signaling pathway and the point of intervention by this compound.
High-Throughput Screening (HTS) Workflow
The discovery of this compound involved a multi-stage screening process to identify and validate true inhibitors of the CD47-SIRPα interaction.
Caption: Workflow for the discovery and validation of this compound and its analogs.
Experimental Protocols
Quantitative High-Throughput Screening (qHTS) Assays
The primary screening for inhibitors of the CD47-SIRPα interaction was conducted using two complementary biochemical assays: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and AlphaScreen.
a) TR-FRET (Time-Resolved Förster Resonance Energy Transfer) Assay
This assay measures the proximity of two interacting proteins tagged with a donor and an acceptor fluorophore.
-
Reagents:
-
Recombinant human CD47 extracellular domain fused to a tag (e.g., His-tag).
-
Recombinant human SIRPα extracellular domain fused to a complementary tag (e.g., Fc-tag).
-
Lanthanide-labeled anti-tag antibody (Donor, e.g., Tb-cryptate anti-His).
-
Fluorescently-labeled anti-tag antibody (Acceptor, e.g., d2-labeled anti-Fc).
-
Assay Buffer (e.g., PBS with 0.1% BSA).
-
-
Protocol:
-
Dispense test compounds and controls into a 1536-well plate.
-
Add a solution containing tagged CD47 and SIRPα proteins to the wells.
-
Incubate at room temperature to allow for protein-protein interaction and compound binding.
-
Add a solution containing the donor and acceptor antibodies.
-
Incubate at room temperature in the dark.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at a specific wavelength (e.g., 337 nm).
-
Calculate the TR-FRET ratio (Acceptor/Donor signal). A decrease in the ratio indicates inhibition of the CD47-SIRPα interaction.
-
b) AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the interaction of molecules in close proximity, generating a chemiluminescent signal.
-
Reagents:
-
Biotinylated recombinant human CD47 extracellular domain.
-
Tagged recombinant human SIRPα extracellular domain (e.g., GST-tag).
-
Streptavidin-coated Donor beads.
-
Anti-tag antibody-coated Acceptor beads (e.g., Anti-GST Acceptor beads).
-
Assay Buffer.
-
-
Protocol:
-
Dispense test compounds and controls into a 1536-well plate.
-
Add a mixture of biotinylated CD47 and tagged SIRPα proteins.
-
Incubate to allow for protein interaction.
-
Add a suspension of Streptavidin-Donor beads and Anti-tag-Acceptor beads.
-
Incubate in the dark at room temperature.
-
Read the plate on an AlphaScreen-compatible plate reader. Inhibition is measured as a decrease in the luminescent signal.
-
Laser Scanning Cytometry (LSC) Cell-Based Binding Assay
This assay validates the activity of hit compounds by measuring the inhibition of SIRPα binding to CD47 expressed on the surface of cancer cells.
-
Cell Line: A human cancer cell line endogenously expressing high levels of CD47 (e.g., Jurkat cells).
-
Reagents:
-
Recombinant human SIRPα-Fc fusion protein.
-
Fluorescently-labeled anti-Fc secondary antibody (e.g., Alexa Fluor 488-conjugated anti-human IgG).
-
Nuclear stain (e.g., Hoechst 33342).
-
Cell culture medium and buffers.
-
-
Protocol:
-
Seed cells into a 384-well or 1536-well plate.
-
Treat cells with various concentrations of the test compound or controls.
-
Add the SIRPα-Fc fusion protein to the wells and incubate to allow binding to cellular CD47.
-
Wash the cells to remove unbound SIRPα-Fc.
-
Add the fluorescently-labeled secondary antibody and incubate.
-
Wash the cells and add the nuclear stain.
-
Analyze the plate using a laser scanning cytometer (e.g., TTP Labtech Mirrorball).
-
Quantify the cell-surface fluorescence intensity, which is proportional to the amount of bound SIRPα-Fc. A decrease in fluorescence indicates inhibition of the CD47-SIRPα interaction. The IC50 is determined from the dose-response curve.
-
Conclusion and Future Directions
The discovery of this compound and its analogs represents a significant step towards the development of orally bioavailable small-molecule inhibitors of the CD47-SIRPα immune checkpoint. The SAR studies, though not fully disclosed publicly, indicate that modifications to the acyl group of the triazolo-quinazoline scaffold are a promising avenue for potency optimization. The detailed experimental protocols provided herein offer a roadmap for researchers seeking to identify and characterize novel inhibitors of this critical cancer immunotherapy target. Future work will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of this compound series to identify a clinical candidate. The continued exploration of the chemical space around the this compound scaffold holds considerable promise for the next generation of cancer immunotherapies.
References
In-Depth Technical Guide: NCGC00138783 Target Engagement in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00138783 is a small molecule inhibitor that selectively targets the interaction between Cluster of Differentiation 47 (CD47) and Signal-Regulatory Protein Alpha (SIRPα).[1] The CD47-SIRPα axis functions as a critical innate immune checkpoint. By binding to SIRPα on myeloid cells such as macrophages, CD47, which is often overexpressed on the surface of cancer cells, transmits a "don't eat me" signal, thereby enabling tumor cells to evade phagocytosis.[2][3] this compound disrupts this interaction, promoting the engulfment of cancer cells by macrophages and presenting a promising strategy in cancer immunotherapy.[1][2] This technical guide provides a comprehensive overview of the target engagement of this compound in cancer cells, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions by binding to SIRPα, which prevents CD47 from engaging with its receptor. This blockade abrogates the downstream signaling cascade that inhibits phagocytosis. The binding of CD47 to SIRPα typically leads to the phosphorylation of the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic domain of SIRPα. This, in turn, recruits and activates the phosphatases SHP-1 and SHP-2, which dephosphorylate downstream effectors, including non-muscle myosin IIA, leading to the inhibition of phagocytosis. By occupying the binding site on SIRPα, this compound prevents this inhibitory signaling, thereby licensing macrophages to engulf cancer cells.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. Currently, there is limited publicly available data on the cytotoxic effects (IC50) of this compound across a broad range of cancer cell lines, as the primary focus of initial studies has been on its ability to disrupt the CD47-SIRPα protein-protein interaction.
| Parameter | Value | Assay | Source |
| IC50 (CD47-SIRPα Interaction) | 40 µM | Laser Scanning Cytometry (LSC) Assay | |
| IC50 (CD47-SIRPα Interaction) | 50 µM | Not specified |
Signaling Pathway and Experimental Workflows
CD47-SIRPα Signaling Pathway and Inhibition by this compound
Caption: this compound blocks the CD47-SIRPα interaction, preventing the inhibition of phagocytosis.
Experimental Workflow for Assessing this compound Activity
Caption: A logical workflow for the biochemical and cellular evaluation of this compound.
Experimental Protocols
CD47-SIRPα Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This protocol is adapted from established methods for assessing protein-protein interaction inhibitors.
Objective: To quantify the inhibitory effect of this compound on the CD47-SIRPα interaction in a biochemical context.
Materials:
-
Recombinant human CD47 protein (tagged, e.g., with 6xHis)
-
Recombinant human SIRPα protein (tagged, e.g., with Fc)
-
Anti-tag donor fluorophore (e.g., anti-6xHis-d2)
-
Anti-tag acceptor fluorophore (e.g., anti-Fc-Europium cryptate)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound serial dilutions
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add 2 µL of each this compound dilution. Include wells with buffer only for no-inhibitor controls.
-
Add 2 µL of a solution containing tagged human CD47 and tagged human SIRPα proteins to each well.
-
Add 2 µL of a solution containing the HTRF detection reagents (anti-tag donor and acceptor fluorophores).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
In Vitro Macrophage-Mediated Phagocytosis Assay
This protocol provides a framework for assessing the ability of this compound to enhance the phagocytosis of cancer cells by macrophages.
Objective: To measure the increase in cancer cell phagocytosis by macrophages in the presence of this compound.
Materials:
-
Macrophage cell line (e.g., THP-1 differentiated into macrophages with PMA) or primary human/mouse macrophages.
-
Cancer cell line expressing high levels of CD47 (e.g., Jurkat, Raji).
-
Fluorescent dye for labeling cancer cells (e.g., CFSE or pHrodo Red).
-
Fluorescently labeled antibody against a macrophage marker (e.g., anti-CD11b).
-
This compound
-
Cell culture medium and supplements.
-
Flow cytometer.
Procedure:
-
Macrophage Preparation: Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Cancer Cell Labeling: Label the cancer cells with a fluorescent dye according to the manufacturer's protocol. For example, incubate cells with CFSE at a final concentration of 1 µM for 15 minutes at 37°C. Wash the cells twice with complete medium.
-
Co-culture: Plate the differentiated macrophages in a multi-well plate. Add the fluorescently labeled cancer cells at a suitable effector-to-target ratio (e.g., 1:2 or 1:4).
-
Treatment: Add serial dilutions of this compound to the co-culture wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the co-culture plate for 2-4 hours at 37°C to allow for phagocytosis.
-
Staining and Analysis:
-
Gently harvest the cells.
-
Stain the cells with a fluorescently labeled antibody against a macrophage-specific surface marker (e.g., APC-conjugated anti-CD11b).
-
Analyze the cells by flow cytometry.
-
The percentage of phagocytosis is determined by the percentage of double-positive cells (macrophage marker-positive and cancer cell dye-positive) within the total macrophage population.
-
-
Data Interpretation: Compare the percentage of phagocytosis in this compound-treated wells to the vehicle control to determine the compound's effect.
Cellular Thermal Shift Assay (CETSA)
This protocol is a general guide for confirming the direct binding of this compound to SIRPα in a cellular context.
Objective: To demonstrate that this compound binding to SIRPα increases its thermal stability in intact cells.
Materials:
-
Cancer cell line endogenously expressing SIRPα (if macrophages are used) or a cell line engineered to express SIRPα.
-
This compound
-
PBS and protease inhibitor cocktail.
-
Equipment for cell lysis (e.g., freeze-thaw cycles or sonication).
-
PCR machine or heating block for temperature challenge.
-
Western blotting reagents (primary antibody against SIRPα, secondary antibody, etc.).
Procedure:
-
Cell Treatment: Culture cells to confluency. Treat the cells with this compound at a desired concentration (e.g., 50 µM) or vehicle control for 1-2 hours at 37°C.
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific for SIRPα.
-
-
Data Analysis: Quantify the band intensities for SIRPα at each temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Conclusion
This compound is a valuable tool compound for studying the blockade of the CD47-SIRPα immune checkpoint. Its ability to disrupt this interaction and promote phagocytosis in preclinical models highlights the potential of small molecule inhibitors in cancer immunotherapy. The experimental protocols provided in this guide offer a framework for researchers to further investigate the target engagement and cellular effects of this compound and similar molecules. Further studies are warranted to establish a broader profile of its activity across various cancer types and to optimize its therapeutic potential.
References
- 1. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Targeting macrophage checkpoint inhibitor SIRPα for anticancer therapy [insight.jci.org]
The Small Molecule NCGC00138783: A Technical Overview of its Role as a CD47-SIRPα Antagonist and its Potential Impact on Macrophage Phagocytosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the small molecule inhibitor NCGC00138783, focusing on its mechanism of action as a disruptor of the CD47-SIRPα signaling axis. The interaction between CD47, a "don't eat me" signal ubiquitously expressed on the surface of cells, and its receptor SIRPα on macrophages, is a critical immune checkpoint that prevents the phagocytic clearance of healthy tissues. However, many cancer cells exploit this pathway to evade immune surveillance. This compound has been identified as a direct antagonist of this interaction, presenting a potential therapeutic avenue for enhancing the innate immune response against cancer.
Executive Summary
This compound is a small molecule inhibitor that directly targets the interaction between Cluster of Differentiation 47 (CD47) and Signal-Regulatory Protein Alpha (SIRPα). It was discovered through a quantitative high-throughput screening (qHTS) campaign aimed at identifying modulators of this key immune checkpoint. By blocking the CD47-SIRPα "don't eat me" signal, this compound is hypothesized to unleash the phagocytic potential of macrophages against cancer cells that overexpress CD47. While biochemical and cell-based binding assays have confirmed its inhibitory activity on the protein-protein interaction, public domain literature to date does not contain quantitative data on its specific efficacy in enhancing macrophage phagocytosis of tumor cells. This document summarizes the known characteristics of this compound, details the underlying signaling pathway, and provides established experimental protocols to facilitate further investigation into its functional effects on macrophage activity.
Quantitative Data on this compound
The available quantitative data for this compound primarily pertains to its inhibitory effect on the CD47-SIRPα interaction in biochemical and cell-based binding assays.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ | 50 µM | Biochemical Assay | MedchemExpress |
| IC₅₀ | 40 µM | Laser Scanning Cytometry (LSC) Assay | Huang et al., 2021 |
Note: While this compound has been validated as an inhibitor of the CD47-SIRPα interaction, quantitative data demonstrating its direct effect on enhancing macrophage phagocytosis (e.g., EC₅₀ for phagocytosis, percentage increase in phagocytosis) is not currently available in the reviewed public literature.
The CD47-SIRPα Signaling Pathway
The interaction between CD47 on target cells and SIRPα on macrophages initiates a signaling cascade that actively inhibits phagocytosis. Understanding this pathway is crucial to appreciating the mechanism of action of inhibitors like this compound.
When CD47 binds to SIRPα, the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic domain of SIRPα become phosphorylated. This phosphorylation event serves as a docking site for the recruitment of Src homology region 2 domain-containing protein tyrosine phosphatases, SHP-1 and SHP-2. These phosphatases then dephosphorylate various downstream signaling molecules, including components of the cytoskeletal machinery required for engulfment, such as non-muscle myosin IIA, thereby suppressing phagocytosis.
By physically blocking the binding of CD47 to SIRPα, this compound is designed to prevent the initiation of this inhibitory cascade, thus leaving the pro-phagocytic signals unopposed and enabling the macrophage to engulf the target cell.
Caption: The CD47-SIRPα inhibitory signaling pathway and the point of intervention for this compound.
Experimental Protocols
While specific phagocytosis assay data for this compound is not available, the following are detailed methodologies for key experiments that would be essential for its functional characterization.
In Vitro Macrophage Phagocytosis Assay via Flow Cytometry
This protocol is designed to quantitatively assess the ability of this compound to enhance the phagocytosis of cancer cells by macrophages.
a. Cell Preparation:
-
Macrophages: Differentiate human peripheral blood mononuclear cell (PBMC)-derived monocytes into macrophages by culturing with M-CSF (50 ng/mL) for 7 days. Alternatively, use a macrophage-like cell line such as THP-1, differentiated with PMA (100 ng/mL) for 48 hours.
-
Target Cancer Cells: Culture a cancer cell line known to express high levels of CD47 (e.g., Jurkat, Raji, or a solid tumor line).
b. Cell Labeling:
-
Label the target cancer cells with a green fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE) or Calcein-AM according to the manufacturer's instructions.
-
Label the macrophages with a red fluorescent dye-conjugated antibody against a macrophage-specific surface marker (e.g., APC-conjugated anti-CD11b).
c. Co-culture and Treatment:
-
Plate the labeled macrophages in a 96-well plate.
-
Add the labeled target cancer cells to the macrophages at a suitable effector-to-target (E:T) ratio (e.g., 1:2 or 1:4).
-
Add this compound at various concentrations to the co-culture. Include appropriate controls: a vehicle control (e.g., DMSO) and a positive control (e.g., an anti-CD47 blocking antibody).
-
Incubate the co-culture for 2-4 hours at 37°C.
d. Flow Cytometry Analysis:
-
Gently harvest the cells and wash with cold PBS.
-
Analyze the cells using a flow cytometer.
-
Gate on the macrophage population (red fluorescent).
-
Within the macrophage gate, quantify the percentage of cells that are also positive for the green fluorescence, indicating engulfment of the target cells. The phagocytic index can be calculated as the percentage of double-positive cells.
Caption: Experimental workflow for the in vitro macrophage phagocytosis assay using flow cytometry.
Quantitative High-Throughput Screening (qHTS) for CD47-SIRPα Interaction Inhibitors
This section outlines the methodology used for the initial discovery of this compound.
a. Assay Principle:
-
A biochemical assay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a bead-based luminescent oxygen channeling assay (e.g., AlphaScreen) is used to measure the proximity of recombinant CD47 and SIRPα proteins.
-
In the presence of an inhibitor, the interaction between the two proteins is disrupted, leading to a decrease in the FRET or luminescent signal.
b. Reagents:
-
Recombinant human CD47 protein, often tagged (e.g., with His).
-
Recombinant human SIRPα protein, often biotinylated.
-
A donor fluorophore-conjugated antibody or streptavidin (e.g., Europium-cryptate conjugated anti-His).
-
An acceptor fluorophore-conjugated streptavidin or antibody (e.g., d2-conjugated streptavidin).
c. Procedure:
-
The assay is performed in high-density microplates (e.g., 1536-well).
-
A library of small molecules is dispensed into the wells at multiple concentrations.
-
The recombinant proteins and detection reagents are added.
-
After an incubation period, the plate is read on a suitable plate reader to measure the TR-FRET or AlphaScreen signal.
d. Data Analysis:
-
The signal from each well is normalized to controls.
-
Concentration-response curves are generated for each compound to determine the IC₅₀.
Conclusion and Future Directions
This compound is a promising small molecule inhibitor of the CD47-SIRPα immune checkpoint. Its discovery through qHTS and subsequent validation in cell-based binding assays have established its potential as a tool to probe the CD47-SIRPα axis and as a starting point for the development of novel cancer immunotherapies. However, a critical next step is the thorough investigation of its functional effects on macrophage phagocytosis. The experimental protocols detailed in this guide provide a roadmap for such studies. Future research should focus on generating quantitative data on the phagocytic efficacy of this compound against a panel of cancer cell lines, elucidating its impact on the macrophage signaling pathways downstream of SIRPα, and evaluating its in vivo anti-tumor activity in preclinical models. Such studies will be instrumental in determining the therapeutic potential of this compound and other small molecule inhibitors of this critical "don't eat me" pathway.
Understanding the Selectivity of NCGC00138783: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00138783 is a small molecule inhibitor that has emerged from high-throughput screening as a selective antagonist of the CD47-SIRPα protein-protein interaction. This interaction serves as a critical innate immune checkpoint, often exploited by cancer cells to evade phagocytosis by macrophages. By blocking this "don't eat me" signal, this compound has the potential to restore immune surveillance and promote anti-tumor immunity. This technical guide provides a comprehensive overview of the selectivity of this compound, detailing its primary activity, the experimental methodologies used for its characterization, and the signaling pathway it modulates.
Quantitative Selectivity Data
This compound was identified through a quantitative high-throughput screening (qHTS) campaign of the NCATS chemical libraries. Its primary activity is the disruption of the CD47-SIRPα interaction. The reported potency of this compound varies depending on the assay format.
| Target | Assay Type | Reported IC50 | Reference |
| CD47/SIRPα Interaction | Unknown (reported by vendor) | 50 µM | [1] |
| CD47/SIRPα Interaction | Laser Scanning Cytometry (LSC) | 40 µM | [2][3] |
Note: A comprehensive selectivity profile of this compound against a broad panel of other targets, such as kinases, has not been made publicly available. Therefore, its off-target activities remain largely uncharacterized in the public domain.
Mechanism of Action and Signaling Pathway
This compound selectively targets the interaction between Cluster of Differentiation 47 (CD47), a transmembrane protein ubiquitously expressed on the surface of cells, and Signal-Regulatory Protein Alpha (SIRPα), a receptor found on myeloid cells, particularly macrophages.[2] The binding of CD47 to SIRPα initiates an intracellular signaling cascade that inhibits phagocytosis. Cancer cells often overexpress CD47 to leverage this pathway and evade immune destruction.
This compound directly blocks the CD47-SIRPα interaction, thereby interrupting the inhibitory signaling cascade and enabling macrophages to recognize and engulf cancer cells.[1] Docking studies suggest that this compound is more likely to bind to SIRPα than CD47.
Below is a diagram illustrating the CD47-SIRPα signaling pathway and the mechanism of action of this compound.
Caption: The CD47-SIRPα signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The discovery and characterization of this compound involved several key in vitro assays. The following sections provide an overview of the methodologies employed.
Quantitative High-Throughput Screening (qHTS)
This compound was identified from large chemical libraries using a qHTS platform. This approach involves screening compounds at multiple concentrations to generate concentration-response curves for each substance, providing a more quantitative measure of activity. Two primary biochemical assays were utilized in the initial screening campaign.
a) Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay
This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When the molecules interact, energy transfer occurs from the donor to the acceptor upon excitation, resulting in a specific fluorescence signal.
Caption: Generalized workflow for a TR-FRET assay to screen for CD47-SIRPα inhibitors.
b) AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Assay
The AlphaScreen assay is another proximity-based assay that relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are brought into close proximity by a molecular interaction.
Caption: Generalized workflow for an AlphaScreen assay to screen for CD47-SIRPα inhibitors.
Laser Scanning Cytometry (LSC) Assay
Following the primary screen, a cell-based laser scanning cytometry assay was used to validate the activity of hit compounds. This assay measures the binding of fluorescently labeled SIRPα to CD47 expressed on the surface of cells.
Caption: Generalized workflow for a Laser Scanning Cytometry assay for CD47-SIRPα binding.
Conclusion
This compound is a valuable research tool for studying the biology of the CD47-SIRPα immune checkpoint. It demonstrates selective inhibition of this protein-protein interaction, with IC50 values in the micromolar range as determined by various in vitro and cell-based assays. While its primary target and mechanism of action are well-defined, a comprehensive public profile of its off-target activities, particularly against a broad kinase panel, is currently unavailable. Further investigation into the broader selectivity of this compound will be crucial for its potential development as a therapeutic agent. The detailed experimental methodologies outlined in this guide provide a foundation for researchers working with this and similar compounds targeting the CD47-SIRPα axis.
References
Unlocking Innate Immunity: The Role and Mechanisms of NCGC00138783 in CD47-SIRPα Pathway Inhibition
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of NCGC00138783, a small molecule inhibitor of the CD47-signal regulatory protein alpha (SIRPα) interaction, a critical checkpoint in innate immunity. This document details the scientific background, discovery, and methods for characterizing the role of this compound in the activation of innate immune responses.
Introduction: The CD47-SIRPα Axis, a Key Innate Immune Checkpoint
The innate immune system serves as the body's first line of defense against pathogens and cellular abnormalities, including cancer. A key mechanism by which cancerous cells evade this surveillance is the upregulation of the cell surface protein CD47.[1] CD47 interacts with SIRPα, a receptor expressed on myeloid cells such as macrophages and dendritic cells.[2] This interaction transmits a powerful "don't eat me" signal, which inhibits phagocytosis and subsequent antigen presentation, thereby suppressing the anti-tumor immune response.[2]
The blockade of the CD47-SIRPα pathway has emerged as a promising strategy in cancer immunotherapy. By disrupting this inhibitory signal, innate immune cells are unleashed to recognize and eliminate cancer cells. This compound is a small molecule antagonist of this interaction, identified through high-throughput screening.[2] This guide will delve into the specifics of this molecule and the experimental framework for its immunological characterization.
This compound: A Small Molecule Antagonist of the CD47-SIRPα Interaction
This compound was identified as a selective inhibitor of the CD47-SIRPα axis.[3] Its discovery was the result of a comprehensive quantitative high-throughput screening (qHTS) campaign.
Physicochemical and Biochemical Properties
While extensive quantitative data on the immunological effects of this compound are not yet publicly detailed, its fundamental biochemical activity has been characterized.
| Property | Value | Reference |
| Target | CD47-SIRPα protein-protein interaction | |
| Mechanism of Action | Direct blockade of the CD47-SIRPα interaction | |
| IC50 | ~50 µM |
Signaling Pathways and Experimental Workflows
The inhibition of the CD47-SIRPα axis by this compound is hypothesized to activate innate immunity through a cascade of cellular events, primarily by enabling macrophage-mediated phagocytosis. The subsequent processing and presentation of tumor antigens can then bridge to an adaptive immune response.
Experimental Workflow for Characterization
A logical workflow is employed to characterize the immunological activity of a CD47-SIRPα inhibitor like this compound, starting from biochemical validation to functional cellular assays.
Detailed Experimental Protocols
While specific protocols for this compound are not publicly available, this section provides detailed, representative methodologies for the key experiments required to characterize its role in innate immunity activation.
Quantitative High-Throughput Screening (qHTS) for CD47-SIRPα Interaction Inhibitors
Objective: To identify small molecule inhibitors of the CD47-SIRPα protein-protein interaction from a large chemical library.
Methodology (based on TR-FRET):
-
Reagents:
-
Recombinant human CD47 protein (extracellular domain) with a polyhistidine tag.
-
Recombinant human SIRPα protein (extracellular domain) with a biotin tag.
-
Europium-labeled anti-polyhistidine antibody (donor fluorophore).
-
Streptavidin-allophycocyanin (APC) conjugate (acceptor fluorophore).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Compound library dissolved in DMSO.
-
-
Procedure:
-
Dispense 50 nL of compounds from the library into a 1536-well microplate.
-
Add 2 µL of a solution containing biotinylated SIRPα and streptavidin-APC to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 2 µL of a solution containing His-tagged CD47 and Europium-labeled anti-His antibody to each well.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (APC) and 615 nm (Europium) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm / 615 nm). A decrease in the ratio indicates inhibition of the CD47-SIRPα interaction.
-
Macrophage Phagocytosis Assay
Objective: To quantify the ability of this compound to enhance the phagocytosis of cancer cells by macrophages.
Methodology:
-
Cell Culture:
-
Culture a human cancer cell line (e.g., Jurkat) and label with a fluorescent dye (e.g., CFSE).
-
Generate human monocyte-derived macrophages (MDMs) by culturing peripheral blood mononuclear cells (PBMCs) with M-CSF for 7 days.
-
-
Co-culture and Treatment:
-
Plate MDMs in a 96-well plate and allow them to adhere.
-
Treat the MDMs with various concentrations of this compound or a vehicle control (DMSO) for 1 hour.
-
Add the CFSE-labeled cancer cells to the macrophage-containing wells at a ratio of 5:1 (cancer cell:macrophage).
-
Co-culture the cells for 2-4 hours at 37°C.
-
-
Analysis by Flow Cytometry:
-
Gently wash the wells to remove non-engulfed cancer cells.
-
Detach the macrophages using a cell scraper or trypsin.
-
Stain the macrophages with a fluorescently labeled antibody against a macrophage-specific marker (e.g., CD11b-APC).
-
Acquire the cells on a flow cytometer.
-
Gate on the CD11b-positive population (macrophages) and quantify the percentage of CFSE-positive macrophages, which represents the phagocytosis rate.
-
Cytokine Release Assay
Objective: To measure the production of pro-inflammatory cytokines by innate immune cells in response to this compound-mediated phagocytosis.
Methodology:
-
Experimental Setup:
-
Perform the macrophage phagocytosis assay as described in section 4.2.
-
After the co-culture period, centrifuge the plate and collect the supernatant.
-
-
Cytokine Measurement:
-
Use a multiplex immunoassay (e.g., Luminex or Meso Scale Discovery) to simultaneously quantify the concentration of multiple cytokines in the supernatant.
-
Key cytokines to measure include TNF-α, IL-1β, IL-6, and IL-8.
-
Follow the manufacturer's protocol for the chosen multiplex assay platform.
-
Analyze the data to determine the dose-dependent effect of this compound on cytokine secretion.
-
Conclusion and Future Directions
This compound represents a promising tool compound for studying the role of the CD47-SIRPα axis in innate immunity. While its discovery through robust high-throughput screening has been established, a comprehensive public dataset on its immunological effects is still forthcoming. The experimental protocols detailed in this guide provide a solid framework for the further characterization of this compound and other small molecule inhibitors of this critical innate immune checkpoint. Future research should focus on elucidating the in vivo efficacy of this compound, its effects on the broader tumor microenvironment, and its potential for combination therapies to enhance anti-cancer immunity.
References
Preliminary Efficacy of NCGC00138783: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary efficacy studies of NCGC00138783, a selective small-molecule inhibitor of the CD47-SIRPα interaction. This document details the quantitative data from key experiments, the experimental protocols used, and the underlying signaling pathways, serving as a comprehensive resource for researchers in oncology and immunology.
Introduction to this compound
This compound is a novel small molecule that selectively targets the interaction between Cluster of Differentiation 47 (CD47) and Signal-Regulatory Protein Alpha (SIRPα).[1] The CD47-SIRPα axis functions as a critical innate immune checkpoint. CD47, often overexpressed on the surface of cancer cells, binds to SIRPα on macrophages and other myeloid cells, delivering a "don't eat me" signal that inhibits phagocytosis. By blocking this interaction, this compound aims to restore the phagocytic activity of macrophages against tumor cells, representing a promising strategy in cancer immunotherapy.
Quantitative Efficacy Data
The following tables summarize the quantitative data from various in vitro assays used to characterize the efficacy of this compound and its analogs in disrupting the CD47-SIRPα interaction.
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| This compound | Biochemical | CD47/SIRPα axis | 50 | --INVALID-LINK--[1] |
| This compound | LSC Assay | Cell surface binding | 40 | --INVALID-LINK--[2] |
| NCG00538430 | ALPHAScreen & LSC | CD47/SIRPα interaction | Active | --INVALID-LINK-- |
| NCG00538419 | ALPHAScreen & LSC | CD47/SIRPα interaction | Active | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary studies of this compound are provided below.
Quantitative High-Throughput Screening (qHTS)
The discovery of this compound was facilitated by quantitative high-throughput screening (qHTS) of chemical libraries. This was followed by validation using orthogonal assays like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and AlphaScreen.
Caption: The CD47-SIRPα signaling cascade leading to the inhibition of phagocytosis.
When CD47 on a tumor cell binds to SIRPα on a macrophage, Src family kinases (SFKs) are activated, leading to the phosphorylation of the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic domain of SIRPα. [3][4]These phosphorylated ITIMs then serve as docking sites for the recruitment and activation of the tyrosine phosphatases SHP-1 and SHP-2. These phosphatases, in turn, dephosphorylate downstream signaling molecules, including non-muscle myosin IIA, which ultimately inhibits the cytoskeletal rearrangements necessary for phagocytosis.
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in blocking the CD47-SIRPα interaction.
This compound is believed to bind to SIRPα, thereby sterically hindering its interaction with CD47. This blockade prevents the initiation of the downstream inhibitory signaling cascade. As a result, the "don't eat me" signal is silenced, and the macrophage is able to recognize and engulf the tumor cell, a process driven by underlying "eat me" signals on the cancer cell surface.
Conclusion and Future Directions
The preliminary studies on this compound demonstrate its potential as a selective inhibitor of the CD47-SIRPα immune checkpoint. The in vitro data consistently show its ability to disrupt this interaction at micromolar concentrations, leading to enhanced phagocytosis of cancer cells. The detailed experimental protocols provided herein offer a foundation for further investigation and validation of this and similar small-molecule inhibitors.
Future studies should focus on optimizing the potency and pharmacokinetic properties of this compound and its analogs. In vivo efficacy studies in relevant animal models are crucial to translate these promising in vitro findings into potential therapeutic applications. Furthermore, exploring combination therapies, for instance with agents that enhance "eat me" signals on tumor cells, could potentiate the anti-tumor activity of CD47-SIRPα blockade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Lyn Src family kinases activate SIRPα-SHP-1 to dampen proinflammatory macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Lyn Src Family Kinases Activate SIRPα-SHP-1 to Inhibit PI3K-Akt2 and Dampen Proinflammatory Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of NCGC00138783
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00138783 is a small molecule inhibitor that selectively targets the interaction between Cluster of Differentiation 47 (CD47) and Signal-Regulatory Protein Alpha (SIRPα).[1] The CD47-SIRPα axis is a critical immune checkpoint that cancer cells exploit to evade phagocytosis by macrophages.[2][3] By binding to SIRPα on macrophages, CD47 on tumor cells initiates a "don't eat me" signal. This compound disrupts this interaction, thereby promoting the engulfment of cancer cells by the innate immune system.[4] These application notes provide detailed protocols for key in vitro assays used to characterize the activity of this compound and similar compounds.
Mechanism of Action: The CD47-SIRPα Signaling Pathway
The interaction between CD47 on cancer cells and SIRPα on macrophages triggers a signaling cascade that inhibits phagocytosis. Upon binding of CD47 to SIRPα, the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic domain of SIRPα become phosphorylated. This leads to the recruitment and activation of the tyrosine phosphatases SHP-1 and SHP-2.[5] These phosphatases then dephosphorylate downstream signaling molecules, ultimately inhibiting the cytoskeletal rearrangements necessary for phagocytosis. By blocking the initial CD47-SIRPα interaction, this compound prevents the initiation of this inhibitory signaling cascade, thereby enabling macrophages to recognize and eliminate cancer cells.
Caption: CD47-SIRPα signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Compound | Assay Type | Target Interaction | IC50 (µM) | Reference |
| This compound | Laser Scanning Cytometry (LSC) | Cell-based binding | 40 | Structural analysis and binding sites... |
| This compound | Biochemical Assay | Protein-protein | 50 | MedchemExpress |
| This compound | ALPHAScreen | Protein-protein | ~50 | A homogeneous SIRPα-CD47 cell-based... |
Experimental Protocols
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay quantitatively measures the inhibition of the CD47-SIRPα interaction in a high-throughput format.
Principle: The assay uses recombinant 6His-tagged CD47 and biotinylated SIRPα. A Terbium (Tb) cryptate-labeled anti-6His antibody serves as the FRET donor, and streptavidin-XL665 acts as the FRET acceptor. When CD47 and SIRPα interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of the interaction will disrupt FRET.
Materials:
-
Recombinant Human CD47, 6His-tagged
-
Recombinant Human SIRPα, biotinylated
-
Anti-6His-Tb cryptate conjugate (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
Test compound (this compound)
Protocol:
-
Prepare a dilution series of the test compound in assay buffer.
-
Add 2 µL of the compound dilutions to the wells of the 384-well plate.
-
Prepare a mix of 6His-CD47 and biotinylated SIRPα in assay buffer.
-
Add 4 µL of the protein mix to each well.
-
Prepare a mix of anti-6His-Tb and Streptavidin-XL665 in assay buffer.
-
Add 4 µL of the detection mix to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the FRET ratio (665 nm / 620 nm) and determine the percent inhibition relative to controls.
Caption: Workflow for the CD47-SIRPα TR-FRET assay.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based biochemical assay is another method for detecting the inhibition of the CD47-SIRPα interaction.
Principle: The assay utilizes streptavidin-coated donor beads and anti-6His-coated acceptor beads. Biotinylated SIRPα binds to the donor beads, and 6His-tagged CD47 binds to the acceptor beads. Upon interaction of the proteins, the beads are brought into close proximity. Excitation of the donor beads at 680 nm generates singlet oxygen, which diffuses to the acceptor beads, leading to a chemiluminescent signal at 520-620 nm.
Materials:
-
Recombinant Human CD47, 6His-tagged
-
Recombinant Human SIRPα, biotinylated
-
Streptavidin-coated Donor Beads
-
Anti-6His-coated Acceptor Beads
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
Test compound (this compound)
Protocol:
-
Prepare a dilution series of the test compound in assay buffer.
-
Add 2 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 2 µL of biotinylated SIRPα to the wells.
-
Add 2 µL of 6His-tagged CD47 to the wells.
-
Incubate for 30 minutes at room temperature.
-
Prepare a suspension of donor and acceptor beads in assay buffer in the dark.
-
Add 4 µL of the bead suspension to each well under subdued light.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Determine the percent inhibition based on the signal relative to controls.
Laser Scanning Cytometry (LSC) Cell-Based Binding Assay
This assay measures the ability of a compound to block the binding of soluble SIRPα to CD47 expressed on the surface of cells.
Principle: Jurkat cells, which endogenously express CD47, are used as the cellular substrate. Biotinylated SIRPα is incubated with the cells in the presence of a test compound. The binding of SIRPα-biotin is detected using a fluorescently labeled streptavidin conjugate. The fluorescence intensity of individual cells is quantified using a laser scanning cytometer.
Materials:
-
Jurkat cells
-
Recombinant Human SIRPα, biotinylated
-
Streptavidin-Alexa Fluor 488 conjugate
-
FACS Buffer (PBS with 1% human serum albumin and 0.01% sodium azide)
-
96-well round-bottom plates
-
Test compound (this compound)
-
Laser Scanning Cytometer
Protocol:
-
Harvest Jurkat cells and wash with PBS.
-
Resuspend cells in FACS buffer to a concentration of approximately 5 x 10^5 cells/mL.
-
Add 100,000 cells to each well of a 96-well round-bottom plate.
-
Prepare a dilution series of the test compound in FACS buffer and add to the wells.
-
Add SIRPα-biotin to the wells at a final concentration of approximately 1 µM.
-
Incubate for 30 minutes at room temperature.
-
Wash the cells by centrifugation and resuspend in fresh FACS buffer.
-
Add streptavidin-Alexa Fluor 488 conjugate at a final concentration of 0.5 µg/mL.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells as in step 7.
-
Resuspend the cells in FACS buffer for analysis on a laser scanning cytometer.
-
Quantify the mean fluorescence intensity of the cell population and calculate the IC50 value for the test compound.
Caption: Workflow for the Laser Scanning Cytometry (LSC) cell-based binding assay.
References
Application Notes and Protocols for NCGC00138783 in Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of NCGC00138783, a selective small molecule inhibitor of the CD47-SIRPα interaction, in cell culture experiments. The provided methodologies are intended to guide researchers in studying the effects of this compound on cancer cells, particularly in the context of macrophage-mediated phagocytosis.
Overview of this compound
This compound is a potent and selective antagonist of the CD47-SIRPα signaling pathway.[1] By binding to Signal-Regulatory Protein Alpha (SIRPα) on macrophages, it blocks the "don't eat me" signal ubiquitously expressed by cancer cells via CD47. This inhibition enhances the phagocytic activity of macrophages against tumor cells.
Chemical and Physical Properties
| Property | Value |
| Target | CD47-SIRPα interaction |
| IC50 | 40-50 µM |
| Solubility | Soluble in DMSO |
CD47-SIRPα Signaling Pathway
The interaction between CD47 on cancer cells and SIRPα on macrophages initiates a signaling cascade that inhibits phagocytosis. This compound disrupts this interaction, thereby promoting an anti-tumor immune response.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for accurate and reproducible results.
Materials:
-
This compound powder
-
Sterile, amber microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. For example, for a compound with a molecular weight of 450.5 g/mol , dissolve 4.505 mg in 1 mL of DMSO.
-
To ensure complete dissolution, warm the solution to 37°C for 10 minutes and vortex thoroughly.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[4]
Note: When diluting the DMSO stock solution into aqueous cell culture medium, ensure the final DMSO concentration does not exceed 0.5% to avoid cytotoxicity.[4] It is recommended to add the stock solution to the medium with vigorous mixing to prevent precipitation.
Cell Line Culture
This protocol provides general guidelines for the culture of cell lines commonly used in CD47-SIRPα interaction studies.
Recommended Cell Lines:
-
Jurkat cells (human T-cell leukemia): Express high levels of CD47 and are suitable as target cancer cells.
-
THP-1 cells (human monocytic leukemia): Can be differentiated into macrophages.
Culture Media:
-
Jurkat cells: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
THP-1 cells: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-Mercaptoethanol.
General Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cell densities according to ATCC or supplier recommendations.
In Vitro Phagocytosis Assay
This protocol describes a flow cytometry-based assay to quantify the phagocytosis of cancer cells by macrophages following treatment with this compound.
I. Differentiation of THP-1 Monocytes into Macrophages
-
Seed THP-1 cells in a tissue culture plate at a density of 5 x 10^5 cells/mL in complete culture medium.
-
Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours at 37°C. Differentiated macrophages will become adherent and exhibit a larger, more spread-out morphology.
-
After incubation, gently aspirate the medium containing non-adherent cells and wash the adherent macrophages twice with warm PBS.
-
Add fresh, pre-warmed complete culture medium and allow the cells to rest for 24 hours before the phagocytosis assay.
II. Labeling of Target Cancer Cells
-
Harvest Jurkat cells and wash them twice with serum-free RPMI-1640 medium.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in serum-free RPMI-1640.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1 µM.
-
Incubate for 15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding an equal volume of complete culture medium (containing 10% FBS).
-
Wash the labeled cells three times with complete culture medium to remove excess dye.
-
Resuspend the CFSE-labeled Jurkat cells in fresh complete culture medium.
III. Co-culture and Treatment
-
After the 24-hour rest period, replace the medium of the differentiated THP-1 macrophages with fresh complete culture medium.
-
Add the CFSE-labeled Jurkat cells to the macrophages at an effector-to-target (E:T) ratio of 1:2 or 1:4 (macrophage:cancer cell).
-
Add this compound to the co-culture at various concentrations (e.g., 10, 25, 50, 100 µM). Include a DMSO vehicle control (at a final concentration matching the highest this compound concentration).
-
Incubate the co-culture for 2-4 hours at 37°C.
IV. Flow Cytometry Analysis
-
Gently detach the adherent macrophages using a cell scraper or Trypsin-EDTA.
-
Transfer the cell suspension to a FACS tube.
-
Wash the cells with FACS buffer (PBS containing 1% BSA and 0.1% sodium azide).
-
Stain the macrophages with a fluorescently conjugated antibody against a macrophage-specific surface marker (e.g., APC-conjugated anti-human CD11b).
-
Incubate for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry.
-
Gate on the macrophage population (CD11b-positive cells) and quantify the percentage of double-positive cells (CD11b-positive and CFSE-positive), which represents the macrophages that have phagocytosed the cancer cells.
Quantitative Data Summary
| Parameter | Recommended Range/Value |
| THP-1 Seeding Density | 5 x 10^5 cells/mL |
| PMA Concentration | 50-100 ng/mL |
| THP-1 Differentiation Time | 48-72 hours |
| Jurkat Cell Labeling (CFSE) | 1 µM |
| Effector:Target Ratio | 1:2 to 1:4 |
| This compound Concentration | 10-100 µM (titration recommended) |
| Co-culture Incubation Time | 2-4 hours |
Troubleshooting
-
Low Phagocytosis in Control Groups: Ensure macrophages are fully differentiated and healthy. Optimize the E:T ratio and co-culture incubation time.
-
High Background Fluorescence: Ensure complete removal of excess CFSE dye by thorough washing of the labeled cancer cells.
-
Compound Precipitation: Prepare fresh dilutions of this compound for each experiment and ensure vigorous mixing when adding it to the culture medium.
These protocols provide a framework for investigating the cellular effects of this compound. Researchers are encouraged to optimize these conditions for their specific cell lines and experimental setups.
References
- 1. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.cn [medchemexpress.cn]
Application Note: Utilizing NCGC00138783 to Enhance Phagocytosis in vitro
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the CD47-SIRPα axis for cancer therapy: A systematic review and meta-analysis of emerging clinical data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NCGC00138783 in Human Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00138783 is a small molecule inhibitor that selectively targets the interaction between CD47 and signal-regulatory protein alpha (SIRPα).[1] The CD47-SIRPα axis functions as a critical "don't eat me" signal, which is often exploited by cancer cells to evade phagocytosis by macrophages and other innate immune cells.[2][3] By blocking this interaction, this compound promotes the recognition and engulfment of tumor cells by macrophages, presenting a promising strategy in cancer immunotherapy.[2][4] Discovered through quantitative high-throughput screening, this compound offers a valuable tool for investigating the role of the CD47-SIRPα pathway in various cancer models.
These application notes provide a summary of the known effects of this compound and detailed protocols for its application in human cancer cell line research.
Data Presentation
Currently, publicly available quantitative data on the specific effects of this compound across a wide range of human cancer cell lines is limited. The reported half-maximal inhibitory concentration (IC50) for the blockade of the CD47-SIRPα interaction is in the range of 40-50 µM. Further studies are required to establish cell line-specific IC50 values for cytotoxicity and other phenotypic effects. The following table is provided as a template for researchers to populate with their own experimental data.
Table 1: Template for Recording the Effects of this compound on Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) for Cytotoxicity | % Apoptosis at IC50 | Key Protein Expression Changes (Western Blot) | Reference |
| e.g., MCF-7 | Breast | [Insert Data] | [Insert Data] | [Insert Data] | [Your Data] |
| e.g., A549 | Lung | [Insert Data] | [Insert Data] | [Insert Data] | [Your Data] |
| e.g., Jurkat | Leukemia | [Insert Data] | [Insert Data] | [Insert Data] | [Your Data] |
| e.g., HT-29 | Colon | [Insert Data] | [Insert Data] | [Insert Data] | [Your Data] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its investigation in cancer cell lines.
Caption: this compound blocks the CD47-SIRPα interaction, inhibiting the "don't eat me" signal and promoting macrophage-mediated phagocytosis of cancer cells.
Caption: General experimental workflow for evaluating the effects of this compound on human cancer cell lines.
Experimental Protocols
The following are detailed protocols that can be adapted for the investigation of this compound in various human cancer cell lines.
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
For MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cancer cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: In Vitro Macrophage Phagocytosis Assay
This protocol assesses the ability of this compound to enhance the phagocytosis of cancer cells by macrophages.
Materials:
-
Human cancer cell line of interest
-
Human monocyte cell line (e.g., THP-1) or primary human monocytes
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation
-
Fluorescent dye for labeling cancer cells (e.g., Calcein-AM or CFSE)
-
This compound
-
Co-culture plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Macrophage Differentiation (for THP-1 cells):
-
Culture THP-1 monocytes in complete RPMI-1640 medium.
-
Induce differentiation into macrophages by treating with 100 ng/mL PMA for 48-72 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
-
Cancer Cell Labeling:
-
Harvest the cancer cells and wash with PBS.
-
Resuspend the cells in serum-free medium containing the fluorescent dye according to the manufacturer's instructions.
-
Incubate for 30 minutes at 37°C.
-
Wash the labeled cancer cells three times with complete medium to remove excess dye.
-
-
Co-culture and Phagocytosis:
-
Plate the differentiated macrophages in a suitable culture plate.
-
Add the fluorescently labeled cancer cells to the macrophages at a suitable effector-to-target ratio (e.g., 1:4).
-
Treat the co-culture with this compound at various concentrations or a vehicle control.
-
Incubate the co-culture for 2-4 hours at 37°C.
-
-
Analysis:
-
By Fluorescence Microscopy: Gently wash the wells to remove non-engulfed cancer cells. Image the macrophages using a fluorescence microscope. The number of engulfed fluorescent cancer cells per macrophage can be quantified.
-
By Flow Cytometry: Harvest all cells and stain the macrophages with a fluorescently labeled antibody specific for a macrophage marker (e.g., CD14 or CD68) that is conjugated to a different fluorophore than the one used for the cancer cells. Analyze the cells by flow cytometry to determine the percentage of macrophages that have engulfed fluorescent cancer cells (double-positive population).
-
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in the CD47-SIRPα pathway and downstream signaling in response to this compound treatment.
Materials:
-
Human cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CD47, anti-SIRPα, anti-phospho-SHP-1/2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cancer cells with this compound as described in previous protocols.
-
Lyse the cells with lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities relative to a loading control like β-actin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing macrophage phagocytosis of cancers by disrupting the SIRPα/CD47 signaling axis and targeting MUC1 antigen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Mouse Model Experiments with NCGC00138783
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCGC00138783 is a small molecule inhibitor designed to block the interaction between Cluster of Differentiation 47 (CD47) and Signal-Regulatory Protein Alpha (SIRPα). This interaction serves as a critical "don't eat me" signal that cancer cells exploit to evade phagocytosis by macrophages. By disrupting this pathway, this compound aims to enhance the innate immune response against tumors. While detailed in vivo efficacy and pharmacokinetic data for this compound in mouse models are not extensively documented in publicly available scientific literature, this document provides a comprehensive guide for conducting such experiments based on established protocols for similar molecules targeting the CD47-SIRPα axis. The protocols and data presented are centered around the A20 syngeneic lymphoma model, a well-characterized and relevant model for studying B-cell lymphoma immunotherapies.
Introduction
The CD47-SIRPα signaling pathway is a key immune checkpoint that regulates macrophage-mediated phagocytosis.[1] Cancer cells frequently overexpress CD47 to protect themselves from immune surveillance. Small molecule inhibitors like this compound offer a promising therapeutic strategy to block this interaction and restore anti-tumor immunity.[1] Preclinical evaluation in relevant in vivo models is a critical step in the development of such compounds. The A20 syngeneic mouse model, derived from a BALB/c mouse B-cell lymphoma, provides a robust platform for these studies as it allows for the evaluation of immunomodulatory agents in the context of a competent immune system.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Mechanism of this compound Action
Caption: In Vivo Experimental Workflow
Quantitative Data
While specific in vivo data for this compound is not publicly available, the following table summarizes the reported efficacy of a closely related derivative, referred to as compound #6, in the A20 syngeneic lymphoma model. This data can serve as a benchmark for expected outcomes.
| Compound | Dose | Administration Route | Mouse Model | Tumor Model | Efficacy (Tumor Growth Inhibition) | Toxicity |
| Compound #6 (this compound derivative) | 3 mg/kg | Oral | Syngeneic | A20 Lymphoma | 53% | No clinical signs of toxicity |
Experimental Protocols
A20 Syngeneic Mouse Model for Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model of B-cell lymphoma.
Materials:
-
A20 cell line (ATCC® TIB-208™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® (or similar basement membrane matrix)
-
Female BALB/c mice, 6-8 weeks old
-
This compound (formulated in an appropriate vehicle)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal scale
Protocol:
-
Cell Culture:
-
Culture A20 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage cells every 2-3 days to maintain logarithmic growth.
-
Prior to injection, harvest cells by centrifugation, wash twice with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁶ cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁵ A20 cells) into the right flank of each BALB/c mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of approximately 100 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound at the desired dose(s) and schedule (e.g., daily oral gavage). The control group should receive the vehicle under the same schedule.
-
-
Data Collection and Endpoint:
-
Continue to measure tumor volume and monitor the body weight of the mice throughout the study.
-
The study endpoint may be reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or based on humane endpoints such as significant weight loss or ulceration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immune cell profiling by flow cytometry).
-
Pharmacokinetic Study Design
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
Female BALB/c mice, 6-8 weeks old
-
This compound (formulated for intravenous and oral administration)
-
Appropriate vehicles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS or other appropriate analytical instrumentation
Protocol:
-
Dosing:
-
Administer a single dose of this compound to mice via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process blood samples to separate plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
-
Conclusion
While direct in vivo experimental data for this compound remains to be published, the provided protocols for the A20 syngeneic lymphoma model offer a robust framework for its preclinical evaluation. The promising activity of a closely related compound suggests that this compound holds potential as a novel immunotherapy. The successful execution of the described efficacy and pharmacokinetic studies will be crucial in advancing its development as a potential cancer therapeutic. Researchers are encouraged to use this guide to design and implement rigorous in vivo experiments to elucidate the full therapeutic potential of this compound.
References
Application Note: High-Throughput Screening of CD47-SIRPα Interaction Inhibitors Using Laser Scanning Cytometry
Introduction
The interaction between Cluster of Differentiation 47 (CD47) and Signal Regulatory Protein Alpha (SIRPα) is a critical innate immune checkpoint.[1] CD47, often overexpressed on the surface of cancer cells, binds to SIRPα on myeloid cells like macrophages, delivering a "don't eat me" signal that inhibits phagocytosis.[1][][3] Blocking this interaction is a promising strategy in cancer immunotherapy to enhance the clearance of tumor cells.[] NCGC00138783 is a small molecule inhibitor that selectively targets and blocks the CD47-SIRPα axis.
Laser Scanning Cytometry (LSC) offers a robust, high-throughput method to measure the binding of molecules on the cell surface in a homogeneous, no-wash format. This application note details a protocol for using LSC to quantify the inhibitory effect of compounds like this compound on the CD47-SIRPα interaction. The assay is crucial for the discovery and characterization of small molecules in immuno-oncology drug development programs.
Principle of the Assay
This cell-based, ligand-binding assay utilizes LSC to measure the binding of biotinylated SIRPα to CD47-expressing cells. The cells are first stained with a nuclear dye (e.g., DRAQ5) to enable identification and counting by the LSC. Biotinylated SIRPα is then introduced, which binds to the CD47 on the cell surface. A fluorescently labeled streptavidin conjugate (e.g., NeutrAvidin-Alexa Fluor 488) is added, which binds to the biotinylated SIRPα. The LSC then measures the fluorescence intensity associated with each cell.
In the presence of an inhibitor like this compound, the binding of SIRPα to CD47 is blocked, resulting in a decreased fluorescent signal. By titrating the concentration of the inhibitor, a dose-response curve can be generated and the half-maximal inhibitory concentration (IC50) can be determined.
Experimental Protocols
This section provides a detailed protocol for a homogeneous, cell-based ligand-binding assay using Laser Scanning Cytometry to screen for inhibitors of the SIRPα-CD47 interaction. The protocol is adapted from established methods for high-throughput screening.
I. Materials and Reagents
-
Cells: Jurkat cells (or other suitable cell line expressing CD47).
-
Small Molecule Inhibitor: this compound.
-
Nuclear Stain: DRAQ5™.
-
Binding Ligand: Recombinant human SIRPα, biotinylated (SIRPα-biotin).
-
Fluorescent Probe: NeutrAvidin conjugated to Alexa Fluor 488 (NAV488).
-
Assay Buffer: HEPES buffer.
-
Assay Plates: 384-well or 1536-well microplates.
-
Instrumentation: Laser Scanning Cytometer (e.g., TTP Labtech Mirrorball®).
II. Cell Preparation
-
Culture Jurkat cells in appropriate growth medium and conditions.
-
On the day of the assay, harvest the cells and perform a cell count.
-
Wash the required number of cells (e.g., 2 x 10^6 cells) once with HEPES buffer.
-
Resuspend the cells in HEPES buffer to the desired concentration for plating.
-
Add DRAQ5™ to the cell suspension to a final concentration of 2 µM.
-
Incubate for 5 minutes at 37°C.
III. Assay Protocol
The following protocol is optimized for a 384-well or 1536-well plate format. All incubations are performed at room temperature.
-
Cell Plating: Dispense the DRAQ5-labeled Jurkat cells into the wells of the microplate.
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer or DMSO.
-
Add the diluted compound or control (vehicle) to the wells containing the cells.
-
-
Ligand Addition: Add SIRPα-biotin to the wells.
-
Incubation 1: Incubate the plate for a defined period (e.g., 30-60 minutes) to allow the compound to interact with the cells and for the SIRPα-biotin to bind to CD47.
-
Probe Addition: Add the NAV488 solution to all wells.
-
Incubation 2: Incubate the plate for another defined period (e.g., 30-60 minutes), protected from light, to allow the NAV488 to bind to the SIRPα-biotin.
-
LSC-based Imaging:
-
Place the microplate into the Laser Scanning Cytometer.
-
Configure the instrument to excite and read the fluorescence from DRAQ5 (for cell identification) and Alexa Fluor 488 (for binding signal).
-
The instrument will scan each well, identify individual cells based on the nuclear stain, and quantify the cell-associated fluorescence from the binding probe.
-
IV. Data Analysis
-
The LSC software will generate data on the mean fluorescence intensity per cell for each well.
-
Normalize the data using negative controls (cells + NAV488, no SIRPα-biotin) and positive controls (cells + SIRPα-biotin + NAV488, no inhibitor).
-
Plot the normalized fluorescence intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for this compound.
Data Presentation
Quantitative data for this compound and its derivatives have been established through various assay formats, including Laser Scanning Cytometry.
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| This compound | Laser Scanning Cytometry (LSC) | CD47/SIRPα Interaction | 40 | |
| This compound | Biochemical Assay | CD47/SIRPα Interaction | 50 | |
| NCG00538430 | LSC & ALPHA Screening Assay | CD47/SIRPα Interaction | Antagonistic Activity | |
| NCG00538419 | LSC & ALPHA Screening Assay | CD47/SIRPα Interaction | Antagonistic Activity |
Visualizations
CD47-SIRPα Signaling Pathway
References
Application Notes and Protocols: NCGC00138783 for the Study of Immune Checkpoint Blockade
Audience: Researchers, scientists, and drug development professionals.
Introduction
NCGC00138783 is a small molecule, selective inhibitor of the CD47-SIRPα signaling axis, a key innate immune checkpoint.[1] In the tumor microenvironment, cancer cells frequently overexpress CD47, which interacts with the signal regulatory protein alpha (SIRPα) on the surface of macrophages and other myeloid cells.[2][3] This interaction transmits a "don't eat me" signal, enabling cancer cells to evade phagocytosis and immune surveillance.[4][5] this compound directly blocks the CD47-SIRPα interaction, thereby disabling this inhibitory signal and promoting the elimination of tumor cells by the innate immune system. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in cancer immunotherapy research.
Mechanism of Action: Disrupting the "Don't Eat Me" Signal
The CD47-SIRPα pathway is a critical regulator of innate immunity, preventing the phagocytosis of healthy cells. Cancer cells exploit this mechanism to evade immune destruction.
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CD47-SIRPα Interaction: CD47 on a tumor cell binds to SIRPα on a macrophage.
-
Inhibitory Signaling Cascade: This binding leads to the phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic domain of SIRPα.
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SHP-1/2 Recruitment: The phosphorylated ITIMs recruit and activate the phosphatases SHP-1 and SHP-2.
-
Inhibition of Phagocytosis: These phosphatases dephosphorylate downstream signaling proteins, including non-muscle myosin IIA, which ultimately inhibits the cytoskeletal rearrangements necessary for phagocytosis.
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Inhibition by this compound: this compound preferentially binds to SIRPα, physically obstructing its interaction with CD47. This blockade prevents the initiation of the inhibitory cascade, thereby licensing macrophages to engulf and destroy cancer cells.
Quantitative Data Summary
This table summarizes the key in vitro potency and efficacy data for this compound and related compounds.
| Parameter | Compound | Value | Assay Type | Reference |
| IC₅₀ | This compound | 50 µM | CD47/SIRPα Interaction Assay | |
| IC₅₀ | This compound | 40 µM | Laser Scanning Cytometry (LSC) Cell Binding | |
| Phagocytosis | Oxadiazole Derivatives | 20% - 66% (Lymphoma) | Macrophage-mediated Phagocytosis | |
| Phagocytosis | Oxadiazole Derivatives | 17% - 77% (Myeloma) | Macrophage-mediated Phagocytosis | |
| Tumor Growth Inhibition (TGI) | This compound Derivative | 53% (at 3 mg/kg) | A20 Syngeneic Lymphoma Model (in vivo) |
Experimental Protocols
Protocol 1: In Vitro Macrophage-Mediated Phagocytosis Assay
This protocol details a method to assess the ability of this compound to enhance the phagocytosis of cancer cells by macrophages.
1. Materials and Reagents:
-
Human or mouse macrophage cell line (e.g., THP-1 derived macrophages or bone marrow-derived macrophages).
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Cancer cell line of interest (e.g., A549, Jurkat).
-
Fluorescent dye for labeling cancer cells (e.g., CFSE or pHrodo™ Red).
-
This compound.
-
Control antibody (e.g., anti-CD47 blocking antibody) and isotype control.
-
Complete culture medium, PBS, and FBS.
-
Flow cytometer or fluorescence microscope.
2. Macrophage Preparation:
-
For THP-1 cells: Differentiate THP-1 monocytes into macrophages by treating with PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours.
-
For BMDMs: Isolate bone marrow from mice and culture in medium supplemented with M-CSF for 5-7 days to generate bone marrow-derived macrophages.
-
Plate the differentiated macrophages in a 96-well plate and allow them to adhere.
3. Cancer Cell Labeling:
-
Harvest the cancer cells and wash with PBS.
-
Resuspend cells in PBS and add the fluorescent dye according to the manufacturer's protocol.
-
Incubate to allow for labeling, then wash multiple times with complete medium to remove excess dye.
4. Co-culture and Treatment:
-
Add the labeled cancer cells to the macrophage-containing wells at an effector-to-target (E:T) ratio of approximately 4:1.
-
Add this compound at various concentrations to the co-culture. Include wells for vehicle control (DMSO), positive control (anti-CD47 antibody), and isotype control.
-
Incubate the plate for 2-4 hours at 37°C.
5. Analysis:
-
Flow Cytometry: Gently harvest all cells. Stain with a macrophage-specific antibody (e.g., anti-F4/80 for mouse, anti-CD11b for human). The percentage of double-positive cells (macrophage marker and cancer cell dye) represents the phagocytosis rate.
-
Fluorescence Microscopy: After incubation, gently wash the wells to remove non-phagocytosed cancer cells. Image the wells and quantify the number of fluorescent cancer cells inside macrophages.
Protocol 2: Cell-Based SIRPα-CD47 Binding Assay (LSC)
This protocol, adapted from published methods, uses Laser Scanning Cytometry (LSC) to measure the disruption of the SIRPα-CD47 interaction on the cell surface.
1. Materials and Reagents:
-
CD47-positive cell line (e.g., A2058 melanoma cells).
-
Recombinant biotinylated SIRPα protein.
-
Fluorochrome-conjugated streptavidin.
-
This compound.
-
Assay buffer (e.g., PBS with 1% BSA).
-
Laser Scanning Cytometer (e.g., Acumen Vcap).
2. Cell Preparation:
-
Culture A2058 cells to confluence.
-
Harvest cells using a non-enzymatic dissociation solution to preserve surface proteins.
-
Wash cells with assay buffer and resuspend to a concentration of 1x10⁶ cells/mL.
3. Inhibition Reaction:
-
In a 96-well plate, add this compound at a range of concentrations.
-
Add the cell suspension to each well.
-
Incubate for 15-30 minutes at room temperature to allow the compound to bind to the cells.
4. Binding Reaction:
-
Add a fixed, predetermined concentration of biotinylated SIRPα to each well.
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Incubate for 1 hour at 4°C to allow SIRPα to bind to cell surface CD47.
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Wash the cells twice with cold assay buffer to remove unbound SIRPα.
5. Detection and Analysis:
-
Resuspend the cells in assay buffer containing fluorochrome-conjugated streptavidin.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold assay buffer.
-
Resuspend the final cell pellet in assay buffer and analyze on the LSC. The instrument will measure the fluorescence intensity per cell.
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Calculate the percent inhibition of SIRPα binding at each concentration of this compound and determine the IC₅₀ value.
Protocol 3: In Vivo Tumor Model Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.
1. Materials and Reagents:
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Immunocompetent mice (e.g., C57BL/6 or BALB/c).
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Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16 melanoma).
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This compound formulated in a suitable vehicle for in vivo administration (e.g., oral gavage).
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Calipers for tumor measurement.
2. Tumor Implantation:
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Inject a suspension of tumor cells (e.g., 1x10⁶ cells in 100 µL PBS) subcutaneously into the flank of each mouse.
-
Monitor mice regularly for tumor growth.
3. Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
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Administer this compound or vehicle according to the planned schedule (e.g., daily oral gavage).
4. Monitoring and Endpoint:
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Measure tumor volume with calipers every 2-3 days. Tumor Volume = (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
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The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
5. Analysis:
-
Euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the therapeutic efficacy (e.g., Tumor Growth Inhibition, TGI).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD47/SIRPα pathway mediates cancer immune escape and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
Application Notes and Protocols: Combining NCGC00138783 with Chemotherapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cluster of differentiation 47 (CD47) protein is a critical "don't eat me" signal overexpressed on the surface of various cancer cells, enabling them to evade phagocytosis by macrophages.[1][2] The interaction of CD47 with its receptor, signal-regulatory protein alpha (SIRPα), on macrophages triggers an inhibitory signaling cascade that suppresses macrophage-mediated tumor cell clearance.[2] NCGC00138783 is a small molecule inhibitor that selectively targets and blocks the CD47-SIRPα interaction, thereby promoting the phagocytosis of cancer cells.[3]
Combining immunotherapy with conventional chemotherapy is a promising strategy to enhance anti-tumor responses.[2] Certain chemotherapeutic agents can induce immunogenic cell death and increase the expression of "eat me" signals on cancer cells, such as calreticulin, making them more susceptible to macrophage engulfment. This creates a strong rationale for combining this compound with chemotherapy to achieve synergistic anti-cancer effects.
These application notes provide detailed protocols for evaluating the in vitro combination effects of this compound with standard chemotherapeutic agents. The protocols cover the assessment of synergistic cytotoxicity using the checkerboard assay and the evaluation of enhanced macrophage-mediated phagocytosis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for assessing the combination of this compound and chemotherapy.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the in vitro experiments. Representative data is included for illustrative purposes.
Table 1: Single Agent Cytotoxicity (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | Breast Cancer (MCF-7) | ~50 |
| Doxorubicin | Breast Cancer (MCF-7) | 0.5 |
| Cisplatin | Lung Cancer (A549) | 5.0 |
Table 2: Combination Index (CI) Values from Checkerboard Assay
| Combination | Cancer Cell Line | Effect Level (Fa) | Combination Index (CI) | Interpretation |
| This compound + Doxorubicin | MCF-7 | 0.50 | 0.75 | Synergy |
| This compound + Doxorubicin | MCF-7 | 0.75 | 0.60 | Synergy |
| This compound + Doxorubicin | MCF-7 | 0.90 | 0.52 | Strong Synergy |
| This compound + Cisplatin | A549 | 0.50 | 0.80 | Synergy |
| This compound + Cisplatin | A549 | 0.75 | 0.68 | Synergy |
| This compound + Cisplatin | A549 | 0.90 | 0.59 | Synergy |
Note: CI < 0.9 indicates synergy, CI = 0.9 - 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Table 3: Macrophage-Mediated Phagocytosis
| Treatment Group | Cancer Cell Line | Phagocytosis Index (%) | Fold Increase vs. Control |
| Control (IgG) | MCF-7 | 5.2 | 1.0 |
| This compound (50 µM) | MCF-7 | 15.8 | 3.0 |
| Doxorubicin (0.5 µM) | MCF-7 | 8.1 | 1.6 |
| This compound + Doxorubicin | MCF-7 | 35.5 | 6.8 |
Experimental Protocols
Protocol 1: Determination of Single Agent IC50
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and the chosen chemotherapy agent in cell culture medium.
-
Treatment: Add the drug dilutions to the respective wells and incubate for 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Checkerboard Assay for Synergy Assessment
-
Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the chemotherapy agent along the y-axis.
-
Cell Seeding: Add cancer cells to each well at the previously determined optimal density.
-
Incubation: Incubate the plate for 72 hours.
-
Viability Measurement: Measure cell viability in each well.
-
Data Analysis: Calculate the percentage of inhibition for each drug combination. Use the Chou-Talalay method to calculate the Combination Index (CI) for different effect levels (e.g., 50%, 75%, and 90% inhibition). Software such as CompuSyn can be used for these calculations.
Protocol 3: Macrophage-Mediated Phagocytosis Assay
-
Macrophage Preparation: Differentiate human THP-1 monocytes into macrophages by treating with PMA (phorbol 12-myristate 13-acetate) for 48 hours.
-
Cancer Cell Labeling: Label the target cancer cells with a fluorescent dye (e.g., CFSE).
-
Treatment: Treat the labeled cancer cells with this compound, chemotherapy, or the combination for 24 hours.
-
Co-culture: Co-culture the treated cancer cells with the differentiated macrophages at a ratio of 4:1 (cancer cells to macrophages) for 2-4 hours.
-
Flow Cytometry Analysis: Harvest the cells and stain with a macrophage-specific fluorescently labeled antibody (e.g., anti-CD14). Analyze the cells by flow cytometry to quantify the percentage of macrophages that have engulfed the fluorescently labeled cancer cells (double-positive population).
-
Calculation of Phagocytosis Index: The phagocytosis index is calculated as the percentage of double-positive cells within the total macrophage population.
References
Troubleshooting & Optimization
NCGC00138783 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of NCGC00138783. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective small molecule inhibitor of the CD47-SIRPα interaction.[1] CD47, a protein expressed on the surface of many cells, interacts with SIRPα on macrophages to transmit a "don't eat me" signal, which prevents the macrophage from engulfing the cell.[2][3][4][5] Many cancer cells overexpress CD47 to evade the immune system. This compound blocks this interaction, thereby promoting macrophage-mediated phagocytosis of cancer cells.
Q2: What is the difference between this compound and this compound TFA?
This compound TFA is the trifluoroacetate salt of the parent compound, this compound. The TFA salt form is often used to improve the solubility and stability of a compound. The quantitative data provided in this guide is for the TFA salt.
Q3: What are the recommended storage conditions for this compound TFA?
Proper storage is crucial to maintain the integrity of the compound. The following storage conditions are recommended for this compound TFA:
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 4°C | Up to 1 year | Store in a sealed container, away from moisture and light. |
| In Solvent (DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Keep sealed and protected from light. |
| In Solvent (DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Keep sealed and protected from light. |
Q4: How do I prepare a stock solution of this compound TFA?
It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Due to the hygroscopic nature of DMSO, it is advisable to use a fresh, unopened bottle.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solutions
A common challenge encountered with hydrophobic compounds like this compound is precipitation when diluting a DMSO stock solution into an aqueous buffer or cell culture medium.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | - Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.5%) to maintain compound solubility and minimize solvent-induced cellular toxicity. - Pluronic F-68: Consider the use of a non-ionic surfactant like Pluronic F-68 (at a final concentration of 0.01-0.1%) in your aqueous buffer to improve the solubility of the compound. - Serum in Media: If compatible with your assay, the presence of serum (e.g., 10% FBS) in the cell culture media can help to stabilize the compound and prevent precipitation. |
| Incorrect Dilution Method | - Stepwise Dilution: Perform serial dilutions in your aqueous buffer. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous solution. - Vortexing/Mixing: Ensure thorough mixing immediately after each dilution step. |
| Buffer Composition | - pH: The solubility of compounds can be pH-dependent. While specific data for this compound is not available, you may need to assess the stability of your compound in the specific buffer system of your experiment. |
Issue 2: Inconsistent or Lower-Than-Expected In Vitro Activity
Variability in experimental results can arise from issues with compound stability and handling.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | - Freshly Prepared Solutions: It is highly recommended to prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using diluted aqueous solutions that have been stored for an extended period. - Light Sensitivity: Protect the compound and its solutions from light, especially during long incubations. |
| Adsorption to Plastics | - Low-Binding Plates: Use low-protein-binding microplates and pipette tips to minimize the loss of the compound due to adsorption to plastic surfaces. - Pre-treatment of Plates: If adsorption is suspected, pre-incubating the plates with a solution of a non-ionic surfactant or serum may help to block non-specific binding sites. |
| Cell-Based Assay Variability | - Cell Density: Ensure consistent cell seeding density across all wells, as this can affect the compound's effective concentration and the assay readout. - Incubation Time: Optimize the incubation time with the compound to achieve a robust assay window. |
Data Presentation
Solubility of this compound TFA
| Solvent | Concentration | Method |
| DMSO | 50 mg/mL (~81 mM) | May require sonication and warming to 60°C. |
| 10% DMSO in Corn Oil | ≥ 1.25 mg/mL (~2.02 mM) | For in vivo studies. |
Stock Solution Preparation (for this compound TFA, MW: 617.62 g/mol )
| Desired Concentration | Volume of DMSO to add to 1 mg | Volume of DMSO to add to 5 mg |
| 1 mM | 1.619 mL | 8.096 mL |
| 5 mM | 0.324 mL | 1.619 mL |
| 10 mM | 0.162 mL | 0.810 mL |
Experimental Protocols
Protocol: Cell-Based SIRPα-CD47 Binding Assay (adapted from a Laser Scanning Cytometry Assay)
This protocol provides a general framework for a cell-based assay to measure the inhibition of the SIRPα-CD47 interaction by this compound.
-
Cell Preparation:
-
Culture a CD47-positive cell line (e.g., Jurkat cells) to a sufficient density.
-
Harvest the cells and wash them once with a suitable assay buffer (e.g., PBS with 1% BSA).
-
Resuspend the cells in the assay buffer to a final concentration of 2 x 10⁶ cells/mL.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound TFA in high-quality, anhydrous DMSO.
-
Perform serial dilutions of the compound in the assay buffer to achieve the desired final concentrations for the dose-response curve. Remember to maintain a consistent final DMSO concentration across all wells.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.
-
Add the cell suspension to each well.
-
Add biotinylated SIRPα protein to the wells at a pre-determined optimal concentration.
-
Incubate the plate at room temperature for 30 minutes to allow for binding.
-
Wash the cells by centrifugation to remove unbound SIRPα.
-
Add a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488) and incubate for another 30 minutes at room temperature in the dark.
-
Wash the cells again to remove unbound streptavidin.
-
Resuspend the cells in assay buffer and analyze the fluorescence signal using a flow cytometer or a fluorescence plate reader.
-
-
Data Analysis:
-
The inhibitory effect of this compound is determined by the reduction in the fluorescence signal compared to the vehicle control.
-
Calculate the IC₅₀ value by fitting the dose-response data to a suitable model.
-
Mandatory Visualization
Caption: this compound inhibits the CD47-SIRPα signaling pathway.
Caption: Workflow for a cell-based SIRPα-CD47 binding assay.
References
Technical Support Center: Optimizing NCGC00138783 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of NCGC00138783 for in vitro cell culture experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this potent CD47/SIRPα inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective small molecule inhibitor of the CD47-SIRPα signaling axis.[1][2] It functions by binding to Signal Regulatory Protein Alpha (SIRPα) on myeloid cells, such as macrophages, and blocking its interaction with CD47, a "don't eat me" signal that is often overexpressed on the surface of cancer cells.[3] This blockade promotes the phagocytosis (engulfment) of cancer cells by macrophages.[3]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound in blocking the CD47/SIRPα interaction is approximately 40-50 µM.[1] For initial cell-based assays, it is advisable to test a broad concentration range around this IC50 value, for example, from 1 µM to 100 µM. The optimal concentration will be cell-line specific and should be determined empirically through a dose-response experiment.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final concentration of DMSO in your cell culture medium remains low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q4: I am observing significant cell death in my experiments. What could be the cause?
A4: High levels of cell death could be due to several factors:
-
Cytotoxicity of this compound: At high concentrations, the compound itself may be toxic to the cells. It is essential to determine the 50% cytotoxic concentration (CC50) for your specific cell line.
-
DMSO Toxicity: Ensure the final DMSO concentration in your culture medium is not exceeding 0.5%.
-
On-target Phagocytosis: If you are co-culturing cancer cells with macrophages, the observed cell death could be a result of successful phagocytosis induced by this compound.
Q5: My results are not consistent across experiments. What can I do to improve reproducibility?
A5: To ensure reproducibility, it is important to:
-
Use a consistent cell passage number.
-
Prepare fresh dilutions of this compound from a single, validated stock for each experiment.
-
Ensure accurate and consistent cell seeding densities.
-
Include appropriate positive and negative controls in every experiment.
Troubleshooting Guides
This section provides solutions to common problems encountered when optimizing this compound concentration.
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cancer cell viability or phagocytosis. | 1. Suboptimal Concentration: The concentration of this compound may be too low. 2. Compound Inactivity: The compound may have degraded. 3. Low SIRPα Expression on Effector Cells: The effector cells (e.g., macrophages) may not express sufficient SIRPα. 4. Low CD47 Expression on Target Cells: The target cancer cells may have low levels of CD47. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 200 µM). 2. Prepare a fresh stock solution of this compound. 3. Verify SIRPα expression on your effector cells using flow cytometry or western blotting. 4. Confirm CD47 expression on your target cancer cells. |
| High background cell death in control groups. | 1. DMSO Toxicity: The final concentration of DMSO may be too high. 2. Cell Culture Conditions: Suboptimal culture conditions can lead to cell stress and death. | 1. Perform a dose-response curve for DMSO alone to determine the tolerance of your cell line. Keep the final DMSO concentration below the toxic level (typically <0.5%). 2. Ensure proper cell handling techniques and optimal growth conditions (e.g., media, temperature, CO2). |
| Precipitation of the compound in the culture medium. | 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. | 1. Prepare intermediate dilutions of the DMSO stock in pre-warmed culture medium with vigorous vortexing. 2. Ensure the final DMSO concentration is sufficient to maintain solubility without causing toxicity. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines the steps to determine the effective concentration range of this compound for a functional assay, such as a phagocytosis assay.
Materials:
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Target cancer cells
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Macrophage cell line (e.g., THP-1 or RAW 264.7)
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This compound
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DMSO
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Cell culture medium
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96-well plates
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Fluorescent dye for labeling target cells (e.g., CFSE or pHrodo)
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Flow cytometer or fluorescence microscope
Procedure:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Prepare a serial dilution of this compound. Perform a 2-fold or 3-fold serial dilution in cell culture medium to obtain a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0.78 µM, 0 µM). Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
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Label target cancer cells with a fluorescent dye according to the manufacturer's protocol.
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Seed macrophages into a 96-well plate and allow them to adhere.
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Add the labeled target cancer cells to the wells containing macrophages.
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Treat the co-culture with the different concentrations of this compound.
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Incubate for a predetermined time (e.g., 2, 4, or 24 hours).
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Analyze phagocytosis by flow cytometry or fluorescence microscopy to quantify the percentage of macrophages that have engulfed the fluorescently labeled cancer cells.
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Plot the percentage of phagocytosis against the log of the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay
This protocol describes how to determine the cytotoxic effect of this compound on a specific cell line.
Materials:
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Cancer cell line of interest
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This compound
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DMSO
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Cell culture medium
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
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Microplate reader
Procedure:
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Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
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Prepare serial dilutions of this compound in culture medium as described in Protocol 1.
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Treat the cells with the various concentrations of this compound and a vehicle control.
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Incubate for a desired period (e.g., 24, 48, or 72 hours).
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Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
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Add solubilization buffer to dissolve the formazan crystals.
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Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control.
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Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Data Presentation
To facilitate the analysis and interpretation of your experimental data, we recommend organizing your results in clear and structured tables. Below are examples of how to present your dose-response and cytotoxicity data.
Table 1: Example of Dose-Response Data for this compound in a Phagocytosis Assay
| This compound Concentration (µM) | % Phagocytosis (Mean ± SD) |
| 100 | 85.2 ± 4.1 |
| 50 | 78.5 ± 3.5 |
| 25 | 65.3 ± 2.8 |
| 12.5 | 45.1 ± 2.1 |
| 6.25 | 25.7 ± 1.5 |
| 3.13 | 10.2 ± 0.9 |
| 1.56 | 5.1 ± 0.5 |
| 0 (Vehicle Control) | 4.5 ± 0.4 |
Table 2: Example of Cytotoxicity Data for this compound in Different Cancer Cell Lines (72h Incubation)
| Cell Line | CC50 (µM) |
| Jurkat (T-cell leukemia) | > 100 |
| A549 (Lung carcinoma) | 85.6 |
| MCF-7 (Breast adenocarcinoma) | 92.3 |
Note: The data presented in these tables are for illustrative purposes only and should be replaced with your own experimental findings.
Visualizations
CD47-SIRPα Signaling Pathway and Inhibition by this compound
Caption: The CD47-SIRPα signaling pathway and its inhibition by this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Troubleshooting Logic for Unexpected Results
Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.
References
potential off-target effects of NCGC00138783
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of NCGC00138783. This resource is intended for researchers, scientists, and drug development professionals to help navigate unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective small-molecule inhibitor of the CD47-SIRPα protein-protein interaction.[1][2] It functions by binding to the signal-regulatory protein alpha (SIRPα), preventing it from interacting with CD47.[3] CD47 is often overexpressed on the surface of cancer cells and provides a "don't eat me" signal to macrophages by binding to SIRPα.[2][] By blocking this interaction, this compound promotes macrophage-mediated phagocytosis of tumor cells.
Q2: Are there any known off-target effects of this compound?
The available literature primarily focuses on the on-target activity of this compound as a selective blocker of the CD47/SIRPα interaction. While specific off-target interactions for this compound are not extensively documented in the provided search results, it is a common characteristic of small-molecule inhibitors to exhibit some level of off-target activity. Researchers should remain aware of this possibility in their experiments.
Q3: What are the potential on-target toxicities associated with inhibiting the CD47-SIRPα axis?
Inhibition of the CD47-SIRPα pathway, while a promising anti-cancer strategy, can present on-target toxicities. Since CD47 is expressed on healthy cells, particularly red blood cells, targeting this pathway can lead to hematological side effects such as anemia and thrombocytopenia. Although this compound targets SIRPα, it is crucial to monitor for these potential on-target toxicities in relevant experimental models.
Q4: How can I differentiate between an off-target effect and an on-target toxicity in my experiments?
Distinguishing between off-target effects and on-target toxicities can be challenging. A key strategy is to use multiple, structurally distinct inhibitors of the same target. If different inhibitors of the CD47-SIRPα pathway produce the same unexpected phenotype, it is more likely to be an on-target effect. Conversely, if the phenotype is unique to this compound, it may be an off-target effect. Additionally, genetic knockdown or knockout of the intended target (SIRPα) can help determine if the observed effect is dependent on the target protein.
Troubleshooting Guides
Issue 1: Unexpected Cell Death in Cancer Cell Lines Not Correlating with Macrophage Co-culture
Potential Cause: You are observing cytotoxicity in your cancer cell line monoculture after treatment with this compound, which is unexpected as its primary mechanism is to enhance phagocytosis by macrophages. This could indicate a potential off-target cytotoxic effect.
Troubleshooting Steps:
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Confirm On-Target Activity: First, ensure the compound is active in your system by running a positive control experiment, such as a macrophage-cancer cell co-culture phagocytosis assay.
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Dose-Response Curve: Generate a dose-response curve for the cytotoxicity in your cancer cell monoculture to determine the potency of this effect.
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Control Compounds: Test other known CD47-SIRPα inhibitors. If these compounds do not induce cytotoxicity in a monoculture, it strengthens the hypothesis of an off-target effect for this compound.
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Target Engagement: If possible, perform a cellular thermal shift assay (CETSA) to confirm that this compound is engaging with SIRPα at concentrations that do not cause cytotoxicity.
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Off-Target Screening: Consider performing a broad-panel kinase screen or a similar off-target profiling assay to identify potential unintended targets.
Issue 2: Inconsistent Phagocytosis Assay Results
Potential Cause: You are observing high variability in your phagocytosis assays with this compound.
Troubleshooting Steps:
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Cell Health: Ensure both your macrophage and cancer cell lines are healthy and in the logarithmic growth phase. Stressed cells can lead to inconsistent results.
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Assay Timing: Optimize the incubation time for this compound treatment and the co-culture period.
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Effector-to-Target Ratio: Titrate the ratio of macrophages to cancer cells to find the optimal window for observing enhanced phagocytosis.
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Compound Stability: Confirm the stability of this compound in your assay medium over the course of the experiment.
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Positive and Negative Controls: Use appropriate controls, such as an isotype control antibody for CD47 or a known phagocytosis inhibitor, to ensure your assay is performing as expected.
Quantitative Data Summary
Table 1: On-Target Activity of this compound
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 50 µM | CD47/SIRPα interaction | Not Specified |
Experimental Protocols
Protocol 1: Macrophage-Mediated Phagocytosis Assay
This protocol provides a general workflow to assess the on-target effect of this compound.
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Cell Preparation:
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Label cancer cells with a fluorescent dye (e.g., CFSE or pHrodo) according to the manufacturer's instructions.
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Plate macrophages (e.g., primary human macrophages or a macrophage-like cell line) in a multi-well plate and allow them to adhere.
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Treatment:
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Treat the labeled cancer cells with the desired concentrations of this compound or vehicle control for a predetermined time.
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Co-culture:
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Add the treated cancer cells to the macrophage-containing wells at an optimized effector-to-target ratio.
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Incubate the co-culture for a period sufficient to allow phagocytosis (typically 2-4 hours).
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Analysis:
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Gently wash the wells to remove non-phagocytosed cancer cells.
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Analyze the macrophages using flow cytometry or fluorescence microscopy to quantify the uptake of labeled cancer cells. The percentage of fluorescent macrophages or the mean fluorescence intensity can be used as a measure of phagocytosis.
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Protocol 2: General Off-Target Kinase Profiling (Conceptual)
This is a high-level conceptual protocol for investigating potential off-target kinase activity.
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Compound Submission: Submit this compound to a commercial kinase profiling service.
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Assay Format: These services typically perform radiometric or fluorescence-based assays using a large panel of recombinant kinases.
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Data Interpretation: The service will provide data on the percent inhibition of each kinase at a given concentration of this compound.
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Hit Validation: Any significant "hits" (kinases that are strongly inhibited) should be validated in-house using orthogonal methods, such as biochemical IC50 determination and cellular assays to confirm target engagement and functional effects.
Visualizations
Caption: The CD47-SIRPα signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for investigating unexpected cytotoxicity of this compound.
References
Technical Support Center: NCGC00138783 IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions for researchers determining the IC50 value of NCGC00138783, a selective inhibitor of the CD47/SIRPα interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected IC50?
This compound is a small molecule inhibitor that selectively targets the CD47/SIRPα axis. It functions by directly blocking the interaction between the "don't eat me" signal protein CD47 on cancer cells and the signal regulatory protein alpha (SIRPα) on macrophages.[1][2][] This disruption inhibits the downstream signaling that prevents phagocytosis, thereby enabling macrophages to engulf and destroy tumor cells.[2][] The reported half-maximal inhibitory concentration (IC50) for this compound is approximately 50 µM.
Q2: My observed IC50 value for this compound is significantly different from the reported 50 µM. What are the potential reasons?
Discrepancies in IC50 values can arise from several experimental factors. These can include variations in cell line sensitivity, reagent quality, and inconsistencies in assay conditions. It is also crucial to ensure that the experimental protocol is followed precisely, as deviations can lead to altered results. For covalent inhibitors, the pre-incubation time with the target protein can significantly impact the apparent IC50.
Q3: What are the most common sources of error in a cell viability assay for IC50 determination?
Common errors in cell viability assays include improper sample preparation, such as cell clumping or the presence of debris, and using cell densities that are too high or too low. Other significant factors are microbial contamination, poor staining techniques, and issues with instrument calibration. Inconsistent experimental conditions, such as fluctuations in temperature or humidity, can also affect the results.
Q4: How should I prepare my this compound dilutions for the IC50 experiment?
It is recommended to prepare a serial dilution of this compound in the appropriate assay buffer. The concentration range should ideally span at least 3-4 orders of magnitude around the expected IC50 of 50 µM. A dimethyl sulfoxide (DMSO)-only control should be included to account for any solvent effects.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent cells from settling. Use precise pipetting techniques. |
| Cell Clumping | Ensure cells are properly dissociated into a single-cell suspension before plating. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh pipette tips for each dilution and replicate. |
Issue 2: Dose-Response Curve is Not Sigmoidal
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inappropriate Concentration Range | If the curve is flat, the concentration range may be too narrow or not centered around the IC50. Start with a wider range of concentrations and then narrow it down once an effective range is identified. |
| Compound Solubility Issues | At high concentrations, the compound may precipitate out of solution, leading to a plateau in the dose-response curve. Visually inspect the wells for any signs of precipitation. Consider using a different solvent or a lower starting concentration. |
| Assay Interference | The test compound may interfere with the assay reagents. Run a control with the test compound in cell-free media to check for direct effects on the assay components. |
| Multiple Binding Sites or Off-Target Effects | Non-sigmoidal curves can sometimes result from complex biological interactions, such as multiple binding sites or off-target effects. |
Issue 3: Incomplete Inhibition at High Concentrations
Possible Causes & Solutions
| Cause | Recommended Solution |
| Compound Degradation | Ensure the stability of this compound in the assay medium over the course of the experiment. Prepare fresh stock solutions and store them appropriately. |
| High Target Protein Turnover | If the target protein has a high turnover rate, newly synthesized protein may not be inhibited, leading to a plateau below full inhibition. |
| Cellular Resistance Mechanisms | The cell line being used may have intrinsic or acquired resistance mechanisms to the compound. |
Experimental Protocols
Cell Viability Assay for IC50 Determination (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
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Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should span a range appropriate for the expected IC50 (e.g., 0.1 µM to 1000 µM). Include a vehicle control (e.g., DMSO) and a media-only control.
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Incubation: Remove the old media from the cells and add the media containing the different concentrations of this compound. Incubate the plate for a specified period (e.g., 48 or 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
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Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Signaling pathway of the CD47-SIRPα axis and the inhibitory action of this compound.
Caption: General experimental workflow for IC50 determination using a cell-based assay.
Caption: A logical flowchart for troubleshooting common issues in IC50 determination experiments.
References
Technical Support Center: Optimizing NCGC00138783 Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the potency of NCGC00138783 derivatives. The parent compound, this compound, is a selective inhibitor of the CD47-SIRPα interaction, a key immune checkpoint pathway.[1][2] By blocking the "don't eat me" signal that cancer cells use to evade the immune system, these compounds aim to enhance macrophage-mediated phagocytosis of tumor cells.[2][]
Frequently Asked Questions (FAQs)
Q1: My new this compound derivative shows significantly lower potency in my cellular assay compared to the parent compound. What are the potential reasons?
A1: Several factors could contribute to this issue. First, the structural modification may have negatively impacted the binding affinity to the target, SIRPα. Second, the new derivative might have poor cell permeability, preventing it from reaching its intracellular or membrane-proximal target effectively. Lastly, the derivative could be unstable in the assay medium or susceptible to rapid metabolism by the cells.
Q2: I'm observing high variability in my potency (IC50) measurements across experiments. How can I improve reproducibility?
A2: High variability in cell-based assays is a common challenge. Key areas to investigate include:
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Cell Health and Passage Number: Ensure cells are healthy and use a consistent, narrow range of passage numbers for all experiments.
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Reagent Consistency: Use qualified, single-lot reagents, especially serum, as batch-to-batch variation can significantly impact results.
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Assay Controls: Always include the parent compound (this compound) as a reference control to monitor assay performance.
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Standardized Procedures: Adhere strictly to a detailed standard operating procedure (SOP), paying close attention to cell seeding densities, incubation times, and reagent addition steps.
Q3: My compound is precipitating out of solution when I add it to the aqueous assay medium. What should I do?
A3: This indicates poor aqueous solubility, a frequent issue with small molecule inhibitors. The standard approach is to first prepare a high-concentration stock solution (e.g., 10-50 mM) in a water-miscible organic solvent like dimethyl sulfoxide (DMSO). Then, perform serial dilutions from this stock into your final assay medium. It is critical to ensure the final concentration of the organic solvent is low enough (typically <0.5% v/v) to not interfere with the biological system.
Q4: How can I confirm that my derivative is actually engaging the SIRPα target inside the cell?
A4: Direct confirmation of target engagement in a cellular context is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. CETSA is based on the principle that a protein's thermal stability increases when a ligand is bound. An increase in the amount of soluble SIRPα at elevated temperatures in the presence of your compound, compared to a vehicle control, provides strong evidence of target engagement.
Q5: The potency of my derivative is high in a biochemical binding assay but low in a cell-based phagocytosis assay. What could explain this discrepancy?
A5: This common scenario in drug discovery often points to issues with ADME (Absorption, Distribution, Metabolism, Excretion) properties at the cellular level. Potential causes include:
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Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its target.
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Efflux Pump Activity: The compound might be actively transported out of the cell by efflux pumps.
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Metabolic Instability: The compound could be rapidly metabolized into an inactive form by the cells.
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Off-Target Effects: At the concentrations required for cellular activity, the compound might engage off-targets that cause toxicity or interfere with the phagocytosis signaling pathway.
Troubleshooting Guides
Issue 1: Derivative Shows Lower Potency than Parent Compound
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Reduced Target Affinity | Perform a direct binding assay (e.g., Surface Plasmon Resonance, SPR) or a target engagement assay like CETSA. | The derivative will show weaker binding or less thermal stabilization of SIRPα compared to this compound. |
| Poor Cell Permeability | Use computational models to predict permeability (e.g., Caco-2). Experimentally, compare potency in intact cells vs. lysed cell preparations. | The compound will show higher potency in the lysate assay, where the cell membrane barrier is removed. |
| Compound Instability | Incubate the compound in cell culture medium for the duration of the assay, then analyze its integrity using LC-MS. | LC-MS analysis will show significant degradation of the compound over time. |
| Off-Target Toxicity | Perform a cell viability assay (e.g., MTT or CellTox-Glo) in parallel with the potency assay. | The compound will show significant cytotoxicity at or near the concentrations where on-target activity is expected. |
Issue 2: Compound Insolubility in Aqueous Media
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Hydrophobic Nature of Compound | Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions into the final assay medium, ensuring the final DMSO concentration is <0.5%. | The compound remains in solution at the final working concentrations, allowing for accurate potency determination. |
| Incorrect Solvent Choice | Conduct a systematic solubility test using a panel of common water-miscible organic solvents (see table below). | Identification of a solvent or co-solvent system that provides better solubility than DMSO alone. |
| pH-Dependent Solubility | Determine the pKa of the compound. Test solubility in a series of buffers with different pH values. | For ionizable compounds, solubility will be significantly improved at a pH where the molecule is in its charged state. |
Data Presentation
Table 1: Potency of this compound and Representative Derivatives
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | CD47-SIRPα Interaction | LSC Cell Surface Binding | ~40 | |
| This compound | CD47-SIRPα Interaction | TR-FRET / AlphaScreen | ~50 | |
| Derivative A | CD47-SIRPα Interaction | Phagocytosis Assay | User Data | - |
| Derivative B | CD47-SIRPα Interaction | Phagocytosis Assay | User Data | - |
Table 2: Common Solvents for Preparing Small Molecule Stock Solutions
| Solvent | Abbreviation | Common Stock Concentration | Notes |
| Dimethyl Sulfoxide | DMSO | 10 - 50 mM | Most common; excellent solubilizing power but can be toxic at >1%. |
| Ethanol | EtOH | 10 - 50 mM | Less toxic than DMSO but may have lower solubilizing power. |
| Dimethylformamide | DMF | 10 - 50 mM | Good solubilizing power; use with caution due to toxicity. |
| Methanol | MeOH | 10 - 50 mM | Useful alternative, but can be volatile. |
Visualizations
References
addressing NCGC00138783 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCGC00138783, a selective inhibitor of the CD47/SIRPα axis. Our goal is to help you address common challenges, particularly those related to compound precipitation in aqueous solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that selectively targets the interaction between CD47 and Signal-Regulatory Protein Alpha (SIRPα).[1][2] CD47 is a protein expressed on the surface of many cells, including cancer cells, that acts as a "don't eat me" signal to macrophages by binding to SIRPα.[2][][4] By blocking this interaction, this compound enables macrophages to recognize and engulf cancer cells, making it a promising agent in cancer immunotherapy research. The reported IC50 for this compound is in the range of 40-50 µM.
Q2: I'm observing precipitation after diluting my this compound stock solution into an aqueous buffer. What is the likely cause?
This is a common issue known as antisolvent precipitation. This compound, like many small molecule inhibitors, is likely highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) but has poor solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the abrupt change in the solvent environment can cause the compound to crash out of solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For many poorly water-soluble compounds, 100% DMSO is the recommended solvent for preparing high-concentration stock solutions. It is crucial to use anhydrous, research-grade DMSO to avoid introducing water, which can lower the solubility of the compound in the stock solution over time.
Q4: How can I prevent this compound from precipitating during my experiments?
Several strategies can be employed to prevent precipitation. These include optimizing your dilution method, using co-solvents, and adjusting the pH of your buffer. A stepwise troubleshooting approach is often the most effective way to identify the best solution for your specific experimental setup.
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Dilution of DMSO Stock
If you observe a precipitate immediately after diluting your this compound DMSO stock into an aqueous buffer or cell culture medium, consider the following troubleshooting steps.
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Detailed Steps:
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Reduce Final Concentration: The simplest solution is often to lower the final working concentration of this compound in your assay.
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Optimize Dilution Method: Instead of a single large dilution, perform a stepwise serial dilution. This more gradual change in the solvent environment can help keep the compound in solution.
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Adjust Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility but not high enough to cause cellular toxicity. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.
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Sonication and Warming: After dilution, briefly sonicating the solution or warming it to 37°C can help redissolve any precipitate that may have formed.
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Use of Co-solvents: Consider incorporating a water-miscible organic co-solvent, such as ethanol or PEG400, into your final buffer. Ensure the final concentration of the co-solvent is compatible with your experimental system.
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pH Adjustment: The solubility of many small molecules is pH-dependent. You can try to adjust the pH of your aqueous buffer to see if it improves the solubility of this compound. However, ensure the final pH is compatible with your biological assay.
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Employ Solubilizing Agents: For particularly challenging compounds, the use of cyclodextrins can enhance aqueous solubility by forming inclusion complexes.
Issue 2: Precipitation Observed in DMSO Stock Solution
While this compound is expected to be soluble in DMSO, precipitation in the stock solution can occasionally occur.
Troubleshooting Steps:
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Water Contamination: DMSO is hygroscopic and readily absorbs moisture from the air. The presence of even a small amount of water can significantly reduce the solubility of a hydrophobic compound. Always use anhydrous, high-purity DMSO and store it properly with the cap tightly sealed.
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Improper Storage: Storing the DMSO stock solution at very low temperatures can sometimes cause the compound to precipitate or freeze. Store the stock as recommended on the product datasheet. If frozen, allow the vial to thaw completely at room temperature and ensure the compound is fully redissolved by vortexing or brief warming before use.
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Concentration Limit Exceeded: Ensure that you have not exceeded the solubility limit of this compound in DMSO. If you need a higher concentration, you may need to explore alternative solvents or formulation strategies.
Issue 3: Time-Dependent Precipitation in Cell Culture Media
In some cases, the compound may appear to be in solution initially but then precipitates over time during incubation in cell culture media.
Troubleshooting Steps:
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Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules, sometimes leading to the formation of insoluble complexes. If you suspect this is the issue, you can try reducing the percentage of FBS in your media, but be mindful of the potential impact on cell health.
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Metabolic Transformation: Cells may metabolize the compound into a less soluble form. While this is a more complex issue to address, it is a possibility to consider, especially in long-term incubation experiments.
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Media Component Interaction: Certain components of the cell culture media could potentially interact with this compound and reduce its solubility.
Data Presentation
Table 1: Solubility of Poorly Soluble Compounds in Common Solvents
| Solvent | General Solubility Characteristics | Recommended Final Concentration in Cell Culture |
| DMSO | High solubility for many nonpolar compounds. | < 0.5% (ideally < 0.1%) |
| Ethanol | Good solvent for many organic compounds. | < 0.5% |
| PEG400 | Water-miscible co-solvent that can increase solubility. | Varies, must be empirically determined. |
| PBS (pH 7.4) | Very low for hydrophobic compounds like this compound. | Not recommended as a primary solvent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
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Aseptically weigh out the appropriate amount of this compound powder in a sterile microcentrifuge tube.
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Add the calculated volume of anhydrous, research-grade DMSO to achieve a final concentration of 10 mM.
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Vortex the tube for 1-2 minutes to facilitate dissolution.
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To ensure the compound is fully dissolved, you can warm the solution at 37°C for 10-15 minutes.
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Visually inspect the solution to ensure there are no visible particles.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store as recommended.
Protocol 2: Kinetic Solubility Assay to Determine Maximum Soluble Concentration
This assay can help you determine the maximum concentration of this compound that can be achieved in your aqueous buffer without precipitation.
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Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).
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In a 96-well plate, perform a serial dilution of the DMSO stock solution.
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Transfer a small, equal volume of each dilution into a corresponding well of a new 96-well plate containing your aqueous buffer of interest. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
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Seal the plate and shake it at room temperature for 1-2 hours.
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Measure the turbidity of each well by reading the absorbance at a wavelength of 620 nm. An increase in absorbance indicates precipitation.
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Alternatively, to quantify the soluble compound, centrifuge the plate to pellet any precipitate and analyze the supernatant using a suitable method like HPLC-UV to determine the concentration of this compound remaining in solution.
Mandatory Visualizations
CD47-SIRPα Signaling Pathway
Caption: The CD47-SIRPα signaling pathway and the mechanism of action of this compound.
References
Technical Support Center: Minimizing NCGC00138783 Toxicity in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of NCGC00138783 in primary cell cultures. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective small molecule inhibitor that targets the interaction between CD47 and signal regulatory protein alpha (SIRPα) with an IC50 of 50 µM.[1] CD47 is a protein expressed on the surface of various cells, including cancer cells, that acts as a "don't eat me" signal by binding to SIRPα on phagocytic cells like macrophages. By blocking this interaction, this compound promotes the phagocytosis of target cells.
Q2: What are the potential on-target toxicities of inhibiting the CD47-SIRPα pathway?
A2: A primary concern with therapies targeting the CD47-SIRPα axis is hematological toxicity, particularly anemia. This is because CD47 is also expressed on red blood cells, and blocking its interaction with SIRPα can lead to their clearance by macrophages. Thrombocytopenia (low platelet count) is another potential on-target toxicity.
Q3: Are there known off-target effects of this compound?
A3: Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. As with any small molecule inhibitor, off-target activities are possible and can contribute to cellular toxicity. It is crucial to perform thorough dose-response studies and viability assays in your specific primary cell model to identify any potential off-target toxicity.
Q4: How can I minimize the toxicity of this compound in my primary cell experiments?
A4: Minimizing toxicity involves careful experimental design. Key strategies include:
-
Dose-response experiments: Perform a thorough dose-response curve to determine the optimal concentration that provides the desired effect with minimal toxicity.
-
Solvent controls: Always include a vehicle control (e.g., DMSO) to ensure that the solvent itself is not causing toxicity.
-
Time-course experiments: Assess cell viability at different time points to understand the kinetics of any potential toxic effects.
-
Choice of primary cells: Be aware that different primary cell types may have varying sensitivities to this compound. Hematopoietic cells may be particularly sensitive due to CD47 expression.
Q5: What are the signs of this compound-induced toxicity in primary cells?
A5: Signs of toxicity can include:
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Decreased cell viability and proliferation.
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Changes in cell morphology (e.g., rounding, detachment, blebbing).
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Increased apoptosis or necrosis.
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Alterations in cellular function.
Troubleshooting Guides
Issue 1: High levels of cell death observed at all tested concentrations of this compound.
| Possible Cause | Suggested Solution |
| High Compound Concentration | The initial concentration range may be too high for the specific primary cells being used. Primary cells are often more sensitive than immortalized cell lines. Solution: Perform a broader dose-response experiment with concentrations several logs lower than initially tested. Start with a range from nanomolar to the low micromolar concentrations. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. Solution: Ensure the final solvent concentration is at a non-toxic level (typically ≤0.1% for DMSO in primary cells). Run a vehicle control (media with solvent only) to assess solvent toxicity. |
| Compound Precipitation | This compound may be precipitating out of the culture medium, leading to inconsistent concentrations and potential physical stress on the cells. Solution: Visually inspect the media for any precipitate after adding the compound. If precipitation is observed, refer to the troubleshooting guide for compound precipitation below. |
Issue 2: Cell viability decreases over time, even at low concentrations of this compound.
| Possible Cause | Suggested Solution |
| Compound Instability | This compound may be unstable in the cell culture medium over long incubation periods, potentially degrading into toxic byproducts. Solution: Prepare fresh stock solutions for each experiment. Consider reducing the exposure time or performing media changes during long-term experiments. |
| Cumulative Toxicity | The compound may have a cumulative toxic effect over time. Solution: Perform a time-course experiment to determine the optimal incubation time that achieves the desired biological effect before significant toxicity occurs. |
| Induction of Apoptosis | This compound, by modulating a key signaling pathway, might be inducing apoptosis in a time-dependent manner. Solution: Perform an apoptosis assay, such as a caspase-3 activity assay, to confirm if apoptosis is the mechanism of cell death. |
Issue 3: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Suggested Solution |
| Compound Precipitation | Inconsistent precipitation of this compound can lead to variable effective concentrations. Solution: Ensure the compound is fully dissolved in the stock solution and is not precipitating in the final culture medium. Pre-warming the media and adding the compound stock dropwise while gently mixing can help. Consider using a lower concentration or a different solvent system if precipitation persists. |
| Variability in Primary Cells | Primary cells from different donors or passages can exhibit significant variability in their response. Solution: Use cells from the same donor and passage number for a set of experiments. Thoroughly characterize each new batch of primary cells. |
| Inaccurate Pipetting | Small pipetting errors, especially with concentrated stock solutions, can lead to large variations in the final concentration. Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare intermediate dilutions to minimize errors when making very dilute solutions. |
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data. Specific values for this compound in various primary cells are not extensively available in public literature and should be determined experimentally.
Table 1: Hypothetical IC50 and CC50 Values of this compound in Different Primary Cell Types
| Primary Cell Type | IC50 (µM) (On-target activity) | CC50 (µM) (Cytotoxicity) | Therapeutic Index (CC50/IC50) |
| Human PBMCs | 50 | >100 | >2 |
| Human Hematopoietic Stem Cells | Not Determined | 75 | Not Applicable |
| Primary Human Macrophages | 45 | >100 | >2.2 |
| Primary Human T-Cells | Not Applicable | >100 | Not Applicable |
Table 2: Effect of this compound on Primary Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (PBMCs) | % Viability (HSCs) |
| 0 (Vehicle Control) | 100% | 100% |
| 10 | 98% | 95% |
| 25 | 95% | 88% |
| 50 | 90% | 75% |
| 100 | 82% | 55% |
Experimental Protocols
Protocol 1: Dose-Response Viability Assay using MTT
Objective: To determine the cytotoxic concentration (CC50) of this compound in a specific primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize overnight.
-
Compound Preparation: Prepare a 2X stock of this compound at various concentrations in complete culture medium by diluting a high-concentration DMSO stock. Also, prepare a 2X vehicle control with the same final DMSO concentration.
-
Treatment: Carefully remove half of the medium from each well and add an equal volume of the 2X compound dilutions.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression model to calculate the CC50 value.
Protocol 2: Caspase-3 Activity Assay
Objective: To determine if this compound induces apoptosis in primary cells.
Materials:
-
Primary cells treated with this compound and controls
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer (provided in the kit)
-
96-well plate (black plate for fluorescent assays)
-
Microplate reader (colorimetric or fluorescent)
Procedure:
-
Cell Treatment: Treat primary cells with this compound at various concentrations and for different durations. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Lysis: After treatment, harvest the cells and lyse them according to the assay kit manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein lysate from each sample to the wells.
-
Substrate Addition: Add the caspase-3 substrate solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol, protected from light.
-
Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Compare the caspase-3 activity in this compound-treated cells to the controls. An increase in activity indicates the induction of apoptosis.[2][3][4][5]
Visualizations
Caption: this compound blocks the CD47-SIRPα interaction.
Caption: Workflow for assessing this compound toxicity.
Caption: Troubleshooting logic for high toxicity.
References
troubleshooting inconsistent results with NCGC00138783
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NCGC00138783, a selective inhibitor of the CD47-SIRPα interaction.
Troubleshooting Inconsistent Results
Encountering variability in experimental outcomes is a common challenge. This guide provides a structured approach to troubleshooting inconsistent results when working with this compound.
Question: We are observing significant variability in the IC50 value of this compound in our cell-based assays. What are the potential causes?
Answer:
Inconsistent IC50 values for this compound can stem from several factors related to the compound itself, the experimental setup, and the biological system. Here’s a systematic approach to identifying the source of the variability:
1. Compound Integrity and Handling:
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Solubility: this compound, particularly as the TFA salt, has specific solubility characteristics. Ensure the compound is fully dissolved. Per the product data sheet, for in vitro use, dissolving in DMSO at a concentration of 50 mg/mL may require ultrasonication and warming to 60°C.[1] For in vivo studies, a common vehicle is 10% DMSO in corn oil.[1] Incomplete solubilization will lead to a lower effective concentration and thus a higher apparent IC50.
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Troubleshooting Tip: After dissolving, visually inspect the solution for any precipitate. Consider a brief centrifugation to pellet any undissolved compound before using the supernatant.
-
-
Storage and Stability: The compound should be stored at 4°C for short-term use and at -20°C or -80°C for long-term storage, protected from moisture and light.[1] Repeated freeze-thaw cycles can degrade the compound.
-
Troubleshooting Tip: Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles. Protect the stock solution from light.
-
2. Assay-Specific Variability:
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Assay Format: The reported IC50 of this compound can vary depending on the assay format. Biochemical assays like TR-FRET and AlphaScreen may yield different values compared to cell-based assays such as phagocytosis or ligand-binding assays.[2][3] It is crucial to be consistent with the assay protocol.
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Troubleshooting Tip: When comparing results, ensure the same assay methodology was used. If establishing a new assay, validate it with a known positive control for the CD47-SIRPα interaction.
-
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Cell Line and Passage Number: The expression levels of CD47 and SIRPα can vary between different cell lines and even with increasing passage number of the same cell line. This will directly impact the potency of an inhibitor.
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Troubleshooting Tip: Regularly verify the expression of CD47 on your target cells and SIRPα on your effector cells (e.g., macrophages) via flow cytometry. Use cells within a consistent and low passage number range for your experiments.
-
3. Experimental Parameters:
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Cell Density and Effector-to-Target Ratio: In phagocytosis assays, the ratio of macrophages to tumor cells is a critical parameter. An insufficient number of effector cells may lead to incomplete target cell clearance, affecting the perceived efficacy of the inhibitor.
-
Troubleshooting Tip: Optimize the effector-to-target cell ratio for your specific cell lines to ensure a robust phagocytosis signal.
-
-
Incubation Time: The duration of compound treatment and co-culture can influence the observed effect.
-
Troubleshooting Tip: Perform a time-course experiment to determine the optimal incubation time for your assay.
-
4. Potential Off-Target Effects:
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While this compound is described as a selective inhibitor of the CD47-SIRPα interaction, off-target effects, although not specifically documented, can contribute to inconsistent results, particularly at higher concentrations.
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Troubleshooting Tip: To assess potential off-target effects, consider including a counterscreen with a cell line that does not express SIRPα. Additionally, if a specific off-target is suspected, its activity can be evaluated in a separate assay.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets the CD47-SIRPα immune checkpoint. It functions by directly blocking the interaction between CD47, a "don't eat me" signal overexpressed on many cancer cells, and its receptor SIRPα, which is present on macrophages and other myeloid cells. By disrupting this interaction, this compound promotes the phagocytosis (engulfment) of cancer cells by macrophages. Docking studies suggest that this compound preferentially binds to SIRPα.
Q2: What is the reported IC50 of this compound?
A2: The IC50 of this compound has been reported to be in the range of 40-50 µM in various assays that measure the disruption of the CD47-SIRPα interaction, including laser scanning cytometry (LSC) and other screening assays.
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, this compound TFA can be dissolved in DMSO. To prepare a stock solution, it is recommended to store it at -80°C for up to 6 months or at -20°C for 1 month in a sealed container, protected from moisture and light. For short-term storage, 4°C is suitable. Avoid repeated freeze-thaw cycles by preparing aliquots.
Q4: Are there any known synonyms for this compound?
A4: While this compound is the primary identifier, its TFA (trifluoroacetic acid) salt is also commercially available. No other common synonyms are widely reported in the literature.
Quantitative Data
| Parameter | Value | Assay | Reference |
| IC50 | ~50 µM | CD47/SIRPα Interaction Assay | |
| IC50 | 40 µM | Laser Scanning Cytometry (LSC) Assay |
Experimental Protocols
In Vitro Macrophage-Mediated Phagocytosis Assay
This protocol is a generalized procedure and may require optimization for specific cell lines.
Materials:
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Macrophage cell line (e.g., THP-1 derived macrophages or bone marrow-derived macrophages)
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Cancer cell line expressing CD47
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Cell labeling dye (e.g., CFSE or other fluorescent tracker)
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This compound
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Control antibody (e.g., anti-CD47 blocking antibody)
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Appropriate cell culture media and supplements
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Flow cytometer or fluorescence microscope
Methodology:
-
Preparation of Macrophages:
-
Culture and differentiate macrophages according to standard protocols for your chosen cell type. For example, THP-1 cells can be differentiated into macrophages by treatment with PMA (phorbol 12-myristate 13-acetate).
-
-
Labeling of Cancer Cells:
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Harvest cancer cells and label them with a fluorescent dye (e.g., CFSE) following the manufacturer's instructions. This will allow for their identification during analysis.
-
-
Co-culture and Treatment:
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Plate the macrophages in a suitable culture plate.
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Add the labeled cancer cells to the macrophages at an optimized effector-to-target ratio.
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Add this compound at various concentrations to the co-culture. Include appropriate controls: a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-CD47 blocking antibody).
-
-
Incubation:
-
Incubate the co-culture for a predetermined optimal time (e.g., 2-4 hours) at 37°C in a CO2 incubator.
-
-
Analysis:
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Flow Cytometry: Gently harvest the cells. Stain the macrophages with a fluorescently labeled antibody specific for a macrophage marker (e.g., CD11b). Analyze the cells by flow cytometry. Phagocytosis is quantified by the percentage of double-positive cells (macrophage marker-positive and cancer cell label-positive).
-
Fluorescence Microscopy: After incubation, gently wash the wells to remove non-phagocytosed cancer cells. Visualize the cells using a fluorescence microscope. The phagocytic index can be calculated as the number of engulfed cancer cells per 100 macrophages.
-
Visualizations
CD47-SIRPα Signaling Pathway
Caption: The CD47-SIRPα "don't eat me" signaling pathway and its inhibition by this compound.
Experimental Workflow for Phagocytosis Assay
Caption: A typical experimental workflow for an in vitro macrophage-mediated phagocytosis assay.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
NCGC00138783 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using NCGC00138783, a selective small molecule inhibitor of the CD47-SIRPα interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor that directly blocks the interaction between the transmembrane protein CD47 and Signal-Regulatory Protein Alpha (SIRPα).[1] CD47 is often overexpressed on the surface of cancer cells and serves as a "don't eat me" signal by binding to SIRPα on myeloid cells like macrophages.[2][3] This interaction triggers a signaling cascade that inhibits phagocytosis.[3] this compound disrupts this inhibitory signal, thereby promoting the phagocytosis of tumor cells by macrophages.[]
Q2: What is the primary target of this compound?
A2: Docking studies suggest that this compound preferentially binds to SIRPα over CD47. It occupies key binding sites on SIRPα, preventing its interaction with CD47.
Q3: What are the recommended experimental controls when using this compound?
A3: For robust and reliable results, the following controls are recommended:
-
Vehicle Control: A control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on the cells.
-
Positive Control: A known inhibitor of the CD47-SIRPα interaction, such as an anti-CD47 or anti-SIRPα blocking antibody (e.g., clone B6H12), can be used as a positive control to validate the assay system.
-
Negative Control (for cell-based assays): An isotype control antibody for blocking antibodies, or a structurally similar but inactive compound for small molecule inhibitors, should be used to assess non-specific effects.
-
Untreated Control: A group of cells that does not receive any treatment, serving as a baseline for cell health and signaling activity.
Q4: In which assays has this compound been characterized?
A4: this compound and its analogs have been characterized in a variety of biochemical and cell-based assays, including:
-
Biochemical Assays: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) have been used to quantify the disruption of the CD47-SIRPα protein-protein interaction in a cell-free system.
-
Cell-Based Assays: Laser Scanning Cytometry (LSC) and flow cytometry have been employed to measure the inhibition of SIRPα binding to CD47 on the surface of intact cells.
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of this compound.
| Assay Type | Parameter | Value | Notes |
| Biochemical Assay | IC₅₀ | ~50 µM | Measures direct disruption of the CD47-SIRPα interaction. |
| Laser Scanning Cytometry (LSC) | IC₅₀ | ~40 µM | Measures inhibition of SIRPα binding to CD47 on cells. |
Signaling Pathway
The diagram below illustrates the CD47-SIRPα signaling pathway and the point of inhibition by this compound. Under normal conditions, the binding of CD47 on a cancer cell to SIRPα on a macrophage leads to the phosphorylation of Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) in the cytoplasmic domain of SIRPα. This, in turn, recruits and activates the phosphatases SHP-1 and SHP-2, which dephosphorylate downstream signaling molecules, including non-muscle myosin IIA, leading to the inhibition of phagocytosis. This compound blocks the initial CD47-SIRPα interaction, thereby preventing the downstream inhibitory signaling and enabling macrophage-mediated phagocytosis.
References
Technical Support Center: Enhancing the Bioavailability of NCGC00138783 for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the in vivo bioavailability of the selective CD47/SIRPα inhibitor, NCGC00138783.[1][2] While specific formulation and pharmacokinetic data for this compound are not extensively published, this guide addresses common challenges encountered with poorly soluble small molecule compounds, a category to which molecules like this compound often belong.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it critical for in vivo studies of this compound?
A: Bioavailability refers to the rate and extent to which an active pharmaceutical ingredient (API), in this case, this compound, is absorbed from a drug product and becomes available at the site of action.[3] For in vivo studies, achieving adequate bioavailability is crucial to ensure that a sufficient concentration of the compound reaches the target tissues or systemic circulation to elicit a therapeutic or pharmacological effect. Low bioavailability can lead to inconclusive or misleading results, necessitating higher doses which may introduce toxicity concerns.
Q2: What are the potential reasons for the poor bioavailability of this compound?
A: Like many small molecule inhibitors discovered through high-throughput screening, this compound's bioavailability challenges likely stem from poor aqueous solubility.[4] Up to 90% of new chemical entities are poorly water-soluble. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability. If this compound is a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound, its absorption after oral administration will be limited by its dissolution rate in the gastrointestinal fluids.
Q3: What are the initial steps to assess and improve the bioavailability of this compound?
A: A logical first step is to characterize the physicochemical properties of this compound, including its aqueous solubility at different pH values and its logP (lipophilicity). Following this, a simple formulation, such as a suspension in an aqueous vehicle (e.g., 0.5% methylcellulose), can be tested in vivo to establish a baseline bioavailability. If bioavailability is low, a systematic approach to formulation development is recommended, starting with simpler techniques and progressing to more complex ones as needed.
Q4: What are some common formulation strategies to enhance the bioavailability of poorly soluble compounds?
A: Several techniques can be employed to improve the solubility and, consequently, the bioavailability of compounds like this compound. These can be broadly categorized as:
-
Particle Size Reduction: Micronization or nanosuspension increases the surface area of the drug, which can enhance the dissolution rate.
-
Solid Dispersions: Dispersing the amorphous form of the API in a polymer carrier can improve solubility.
-
Lipid-Based Formulations: These include solutions, suspensions, and self-emulsifying drug delivery systems (SEDDS), which present the drug in a solubilized state.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of hydrophobic drugs.
-
pH Modification: For ionizable compounds, adjusting the pH of the vehicle with acidic or basic excipients can increase solubility.
-
Use of Surfactants: Surfactants can improve the wettability and dissolution of poorly soluble drugs.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or no detectable plasma concentration of this compound after oral dosing. | Poor aqueous solubility and dissolution: The compound is not dissolving in the gastrointestinal tract and therefore cannot be absorbed. | 1. Formulation Enhancement: Start with a simple formulation and progressively increase complexity. See the "Formulation Strategy Selection" diagram below. 2. Route of Administration: Consider intraperitoneal (IP) or intravenous (IV) administration to bypass gastrointestinal absorption barriers for initial efficacy studies. An IV dose will establish the 100% bioavailability benchmark. |
| High inter-animal variability in plasma concentrations. | Inconsistent dissolution: Small differences in GI physiology (e.g., pH, motility) between animals can have a large impact on the dissolution of a poorly soluble compound. Food effects: The presence or absence of food can significantly alter drug absorption. | 1. Standardize Experimental Conditions: Fast animals overnight (12-16 hours) before dosing to minimize food-related variability. 2. Improve Formulation: Utilize formulations that improve solubility and reduce dependency on physiological variables, such as SEDDS or solid dispersions. 3. Increase Sample Size: A larger cohort of animals can help to statistically manage high variability. |
| Precipitation of the compound in the formulation upon standing or during administration. | Supersaturation and instability: The formulation may be a supersaturated solution that is not stable. | 1. Use of Precipitation Inhibitors: Incorporate polymers like HPMC or PVP into the formulation to maintain a supersaturated state. 2. Formulation Type: Switch to a more stable formulation type, such as a nanosuspension or a lipid-based system. 3. Fresh Preparation: Prepare the formulation immediately before dosing. |
Experimental Protocols
Protocol: Single-Dose Pharmacokinetic Study in Rats
This protocol outlines a general procedure for a single-dose pharmacokinetic study to evaluate the bioavailability of a novel formulation of this compound.
1. Animal Model:
-
Species: Sprague-Dawley rats (male, 250-300g).
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Acclimatization: Acclimatize animals for at least 3 days prior to the study.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle.
2. Preparation:
-
Fasting: Fast animals overnight (12-16 hours) before dosing, with free access to water.
-
Formulation: Prepare the this compound formulation on the day of dosing. Ensure homogeneity.
3. Dosing:
-
Dose Calculation: Weigh each animal immediately before dosing to calculate the precise dose volume.
-
Administration: Administer the formulation via oral gavage. For an intravenous group, administer via a tail vein catheter.
4. Blood Sampling:
-
Timepoints: Collect sparse blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collection: Collect blood (approx. 100-200 µL) from the tail vein into tubes containing an anticoagulant (e.g., EDTA).
-
Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
5. Sample Analysis:
-
Method: Develop and validate a sensitive and specific analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), for the quantification of this compound in plasma.
6. Pharmacokinetic Analysis:
-
Parameters: Calculate key pharmacokinetic parameters including:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t1/2 (Half-life)
-
-
Software: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine these parameters.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of this compound in Different Formulations
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) |
| Aqueous Suspension | 10 | Oral | 50 ± 15 | 2.0 | 250 ± 75 |
| Solid Dispersion | 10 | Oral | 250 ± 50 | 1.0 | 1500 ± 300 |
| SEDDS | 10 | Oral | 400 ± 80 | 0.5 | 2200 ± 450 |
| IV Solution | 2 | IV | 1200 ± 200 | 0.08 | 1800 ± 300 |
Data are presented as mean ± standard deviation.
Visualizations
Diagrams of Workflows and Pathways
Caption: A decision workflow for selecting a suitable bioavailability enhancement strategy for this compound.
Caption: A typical experimental workflow for conducting an in vivo pharmacokinetic study.
Caption: The inhibitory action of this compound on the CD47-SIRPα "don't eat me" signaling pathway.
References
Validation & Comparative
A Comparative Guide to Small Molecule CD47 Inhibitors: NCGC00138783 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The CD47-SIRPα axis has emerged as a critical innate immune checkpoint, often exploited by cancer cells to evade phagocytosis by macrophages. Termed the "don't eat me" signal, the interaction between CD47 on tumor cells and SIRPα on macrophages initiates a signaling cascade that inhibits macrophage-mediated destruction of malignant cells.[1][2][] Consequently, the development of agents that block this interaction is a highly pursued strategy in cancer immunotherapy. While monoclonal antibodies targeting CD47 have shown promise, they can be associated with hematological toxicities due to the ubiquitous expression of CD47, including on red blood cells.[] This has spurred the development of small molecule inhibitors as a promising alternative, offering potential advantages such as improved tissue penetration, oral bioavailability, and a better safety profile.[]
This guide provides an objective comparison of NCGC00138783, a first-in-class small molecule inhibitor of the CD47-SIRPα interaction, with other notable small molecule inhibitors targeting this pathway. The comparison is based on available experimental data for their mechanism of action, potency, and efficacy.
Small Molecule Inhibitors of the CD47-SIRPα Pathway: A Comparative Overview
Small molecule inhibitors targeting the CD47-SIRPα axis can be broadly categorized into two main classes based on their mechanism of action:
-
Direct Blockers of the CD47-SIRPα Interaction: These molecules physically interfere with the binding of CD47 to SIRPα.
-
Inhibitors of CD47 Expression: These agents reduce the amount of CD47 protein on the cell surface, thereby diminishing the "don't eat me" signal.
Below is a summary of key quantitative data for representative molecules from each class.
| Inhibitor | Target | Mechanism of Action | IC50 | Cellular Efficacy | In Vivo Efficacy | Key Findings |
| This compound | CD47/SIRPα | Direct Blocker | ~40-50 µM | Selectively blocks the CD47/SIRPα interaction. | Data not readily available in public literature. | A pioneering small molecule identified through high-throughput screening. |
| PEP-20 | CD47 | Direct Blocker | 24.56 µM | Enhances macrophage-mediated phagocytosis of various tumor cell lines. | Inhibits tumor growth in immunocompetent mouse models. | A peptide-based inhibitor that has shown in vivo efficacy. |
| D4-2 | SIRPα | Direct Blocker | 0.18 µM (mouse) | Markedly promotes phagocytosis of antibody-opsonized tumor cells by macrophages. | Enhances the anti-tumor effect of anti-CD20 antibodies. | A macrocyclic peptide that binds to SIRPα with high affinity. |
| SMC18 | SIRPα and PD-L1 | Dual Blocker | 17.8 µM (human CD47/SIRPα) 19.7 µM (human PD-1/PD-L1) | Restores macrophage phagocytosis and activates T-cells. | Demonstrates substantial inhibition of tumor growth in a mouse model. | A novel dual-targeting small molecule with promising in vivo activity. |
| RRx-001 | CD47 and SIRPα Expression | Downregulator | Not applicable | Decreases the expression of both CD47 on tumor cells and SIRPα on macrophages. | Suppresses tumor growth in a macrophage-dependent manner. | A clinical-stage agent with a dual mechanism of action and a favorable safety profile. |
| Gefitinib | CD47 Expression | Downregulator | Not applicable | Reduces CD47 expression on the surface of non-small cell lung cancer (NSCLC) cells. | Enhances phagocytosis of tumor cells by dendritic cells. | An existing tyrosine kinase inhibitor with a secondary mechanism of downregulating CD47. |
Signaling Pathways and Experimental Workflows
To understand the context of these inhibitors, it is crucial to visualize the underlying biological pathways and the experimental methods used to evaluate them.
The CD47-SIRPα Signaling Pathway
The binding of CD47 on a target cell to SIRPα on a macrophage initiates a signaling cascade that inhibits phagocytosis. This "don't eat me" signal is mediated by the phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic domain of SIRPα, leading to the recruitment of the phosphatases SHP-1 and SHP-2. These phosphatases ultimately suppress the cytoskeletal rearrangements necessary for engulfment. Small molecule inhibitors disrupt this pathway, allowing for pro-phagocytic signals to dominate and lead to tumor cell clearance.
Caption: The CD47-SIRPα signaling cascade and points of intervention for small molecule inhibitors.
Experimental Workflow: In Vitro Phagocytosis Assay
A common method to assess the efficacy of CD47-SIRPα inhibitors is the in vitro macrophage-mediated phagocytosis assay. This assay quantifies the ability of macrophages to engulf tumor cells in the presence and absence of the inhibitor.
Caption: A generalized workflow for a flow cytometry-based in vitro phagocytosis assay.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental protocols are essential.
In Vitro Macrophage-Mediated Tumor Cell Phagocytosis Assay
This protocol is adapted from established methods to assess the impact of small molecule inhibitors on macrophage phagocytosis of tumor cells.
1. Macrophage Preparation:
- From Bone Marrow (Mouse):
- Harvest bone marrow from the femurs and tibias of mice.
- Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to differentiate into bone marrow-derived macrophages (BMDMs).
- From THP-1 Monocytes (Human):
- Culture human THP-1 monocytic cells in RPMI-1640 medium with 10% FBS.
- Induce differentiation into macrophages by treating with 100-200 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
- Wash the cells and culture in fresh medium for another 24 hours before the assay.
2. Tumor Cell Labeling:
- Harvest tumor cells of interest during their logarithmic growth phase.
- Label the tumor cells with a fluorescent dye such as 5 µM carboxyfluorescein succinimidyl ester (CFSE) or pHrodo™ Red according to the manufacturer's instructions.
- Wash the cells twice with PBS to remove excess dye.
3. Phagocytosis Assay:
- Plate the differentiated macrophages in a 96-well plate at a density of 5 x 10^4 cells per well.
- Add the labeled tumor cells to the macrophages at a ratio of 4:1 (tumor cells:macrophages).
- Add the small molecule inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., an anti-CD47 antibody).
- Incubate the co-culture for 2-4 hours at 37°C in a 5% CO2 incubator.
- Gently wash the wells with PBS to remove non-phagocytosed tumor cells.
- Detach the macrophages using a cell scraper or trypsin.
- Stain the macrophages with a fluorescently conjugated antibody against a macrophage-specific marker (e.g., anti-F4/80 for mouse, anti-CD11b for human).
4. Data Analysis:
- Analyze the cells using a flow cytometer.
- Gate on the macrophage population based on the macrophage-specific marker.
- Within the macrophage gate, quantify the percentage of cells that are also positive for the tumor cell label (e.g., CFSE). This represents the phagocytic index.
- Alternatively, the phagocytosed cells can be visualized and quantified using fluorescence microscopy.
CD47-SIRPα Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This protocol provides a framework for a high-throughput screening assay to identify and characterize small molecules that disrupt the CD47-SIRPα interaction.
1. Reagents:
- Recombinant human CD47 protein (e.g., with a His-tag).
- Recombinant human SIRPα protein (e.g., with a FLAG-tag).
- Terbium cryptate-labeled anti-His antibody (donor fluorophore).
- d2-labeled anti-FLAG antibody (acceptor fluorophore).
- Assay buffer (e.g., PBS with 0.1% BSA).
- Small molecule inhibitors to be tested.
2. Assay Procedure:
- Prepare serial dilutions of the small molecule inhibitors in the assay buffer.
- In a low-volume 384-well plate, add the small molecule inhibitor dilutions.
- Add a pre-mixed solution of recombinant CD47-His and SIRPα-FLAG proteins to each well.
- Add a pre-mixed solution of the Terbium cryptate-labeled anti-His antibody and the d2-labeled anti-FLAG antibody to each well.
- Incubate the plate at room temperature for 1-2 hours, protected from light.
3. Data Acquisition:
- Read the plate on a TR-FRET-compatible plate reader.
- Excite the donor fluorophore (Terbium cryptate) at ~340 nm.
- Measure the emission at two wavelengths: ~620 nm (for the donor) and ~665 nm (for the acceptor, resulting from FRET).
- The TR-FRET signal is typically expressed as the ratio of the acceptor emission to the donor emission.
4. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the small molecule inhibitor relative to the controls (no inhibitor and maximum inhibition).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a dose-response curve to determine the IC50 value for each compound.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of small molecule CD47 inhibitors in a mouse xenograft model.
1. Cell Line and Animal Model:
- Select a suitable human tumor cell line that expresses high levels of CD47.
- Use immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice) to prevent rejection of the human tumor xenograft.
2. Tumor Implantation:
- Subcutaneously inject approximately 1-5 x 10^6 tumor cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
- Monitor the mice regularly for tumor growth.
3. Treatment:
- Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer the small molecule inhibitor via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
- The control group should receive the vehicle used to dissolve the inhibitor.
4. Efficacy Evaluation:
- Measure the tumor volume (e.g., using calipers) two to three times per week. Tumor volume can be calculated using the formula: (length x width²) / 2.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study (when tumors in the control group reach a predetermined size or at a specific time point), euthanize the mice and excise the tumors.
- Weigh the excised tumors.
5. Data Analysis:
- Plot the mean tumor volume over time for each treatment group.
- Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
- Perform statistical analysis to determine the significance of the observed differences in tumor growth.
- Further analysis of the tumor tissue can be performed, such as immunohistochemistry for markers of macrophage infiltration and apoptosis.
Conclusion
The landscape of small molecule CD47 inhibitors is rapidly evolving, with this compound paving the way for a new class of cancer immunotherapies. While direct head-to-head comparisons are limited, the available data suggests that a variety of chemical scaffolds can effectively target the CD47-SIRPα pathway, either by direct blockade or by downregulating CD47 expression. The development of dual-targeting inhibitors like SMC18 represents an exciting new direction. For researchers in this field, the provided experimental protocols offer a foundation for the preclinical evaluation of novel small molecule CD47 inhibitors, which hold the promise of effective and safer cancer treatments. Continued research and standardized comparative studies will be crucial in identifying the most promising candidates for clinical development.
References
A Comparative Guide to the Efficacy of NCGC00138783 and RRx-001
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two investigational anticancer agents, NCGC00138783 and RRx-001. The information is compiled from publicly available preclinical and clinical data to assist researchers in understanding the distinct mechanisms and therapeutic potential of these compounds.
Overview of this compound and RRx-001
This compound is a small molecule inhibitor that selectively targets the interaction between CD47 and signal-regulatory protein alpha (SIRPα).[1] By blocking this "don't eat me" signal, which cancer cells exploit to evade the immune system, this compound aims to enhance the phagocytic activity of macrophages against tumor cells.[2]
RRx-001 is a multifaceted small molecule with a broader mechanism of action. It is currently in late-stage clinical development and has been shown to downregulate the CD47-SIRPα checkpoint pathway.[1][3] Beyond this, RRx-001 exhibits epigenetic modifying properties, generates reactive oxygen and nitrogen species (ROS/RNS), and inhibits the NLRP3 inflammasome, contributing to its anticancer effects.[4]
Comparative Efficacy Data
The following table summarizes the available quantitative efficacy data for this compound and RRx-001 from various experimental models. It is important to note that direct head-to-head comparative studies have not been published.
| Compound | Assay/Model | Cell Line/Tumor Type | Metric | Result | Source |
| This compound | TR-FRET Assay | - | IC50 | 50 µM | |
| RRx-001 | Cell Viability Assay | Huh7 (Hepatocellular Carcinoma) | IC50 (48h) | 5.67 µM | |
| RRx-001 | Cell Viability Assay | Hepa1-6 (Hepatocellular Carcinoma) | IC50 (48h) | 8.03 µM | |
| RRx-001 | Cell Viability Assay | MHCC97H (Hepatocellular Carcinoma) | IC50 (48h) | 18.38 µM | |
| RRx-001 | In vivo Syngeneic Model | SCCVII (Squamous Cell Carcinoma) | Tumor Growth Delay | Significantly more effective than its derivatives | |
| RRx-001 | In vivo Xenograft Model | A549 (Non-small cell lung cancer) | Tumor Growth Inhibition | Attenuated tumor growth | |
| RRx-001 | Phase 1 Clinical Trial | Advanced Solid Tumors | Objective Response Rate (ORR) | Evidence of anticancer activity | |
| RRx-001 + nivolumab | Phase 1 Clinical Trial | Advanced Metastatic Cancer | Objective Response Rate (ORR) at 12 weeks | 25% | |
| RRx-001 + nivolumab | Phase 1 Clinical Trial | Advanced Metastatic Cancer | Disease Control Rate (DCR) at 12 weeks | 67% |
Experimental Protocols
This compound: IC50 Determination via TR-FRET Assay
The half-maximal inhibitory concentration (IC50) of this compound for the disruption of the CD47-SIRPα interaction was determined using a quantitative high-throughput screening (qHTS) assay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Principle: This biochemical assay measures the proximity of two molecules, in this case, recombinant human CD47 and SIRPα proteins, each labeled with a fluorescent dye. When the proteins interact, FRET occurs between the donor and acceptor fluorophores. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Methodology:
-
Reagents: Biotinylated human CD47 protein, europium-labeled anti-6xHis antibody (donor fluorophore), and streptavidin-conjugated allophycocyanin (APC) (acceptor fluorophore) bound to His-tagged human SIRPα protein.
-
Procedure:
-
The assay was performed in 1536-well plates.
-
A dilution series of this compound was added to the wells.
-
The recombinant proteins and detection reagents were dispensed into the wells.
-
After an incubation period to allow for protein interaction and inhibitor binding, the plate was read on a TR-FRET compatible plate reader.
-
The intensity of the FRET signal was measured, and the data was normalized to control wells (no inhibitor).
-
The IC50 value was calculated by fitting the concentration-response data to a four-parameter Hill equation.
-
RRx-001: In Vivo Efficacy in a Syngeneic Tumor Model
The antitumor efficacy of RRx-001 was evaluated in a syngeneic SCCVII squamous cell carcinoma tumor model in C3H mice.
Methodology:
-
Animal Model: Male C3H mice were used.
-
Tumor Implantation: SCCVII tumor cells were implanted subcutaneously into the flanks of the mice.
-
Treatment: When tumors reached a palpable size, mice were randomized into treatment groups. RRx-001 was administered intraperitoneally at a dose of 12 mg/kg, every other day for a total of three doses.
-
Data Collection: Tumor dimensions were measured regularly with calipers, and tumor volume was calculated. Animal body weight was also monitored as a measure of toxicity.
-
Endpoint: The primary endpoint was tumor growth delay, defined as the time for tumors in the treated group to reach a predetermined size compared to the control group.
Signaling Pathways and Experimental Workflow
Signaling Pathways
References
A Comparative Guide: NCGC00138783 vs. Anti-CD47 Antibodies like Magrolimab in Targeting the CD47-SIRPα Axis
For Researchers, Scientists, and Drug Development Professionals
The CD47-SIRPα axis has emerged as a critical innate immune checkpoint, with its blockade showing promise in cancer immunotherapy. This guide provides a detailed comparison of two distinct therapeutic modalities targeting this pathway: the small molecule inhibitor NCGC00138783 and the anti-CD47 monoclonal antibody Magrolimab. While both aim to disrupt the "don't eat me" signal, their fundamental differences in structure, mechanism, and stage of development present unique advantages and challenges.
Executive Summary
This guide delves into the mechanisms of action, preclinical and clinical data, and experimental methodologies for this compound and Magrolimab. Magrolimab, a clinically evaluated antibody, offers a wealth of efficacy and safety data, albeit with recent setbacks in clinical trials. In contrast, this compound is a preclinical small molecule with limited publicly available data, representing an earlier stage of drug discovery. This comparison highlights the distinct characteristics of small molecule and antibody-based approaches to CD47-SIRPα inhibition.
Mechanism of Action: Disrupting the "Don't Eat Me" Signal
The interaction between CD47 on cancer cells and SIRPα on macrophages initiates a signaling cascade that inhibits phagocytosis.[][2] Both this compound and Magrolimab aim to block this interaction, thereby enabling macrophages to engulf and destroy tumor cells.[][2]
Anti-CD47 Antibodies (e.g., Magrolimab): These large protein therapeutics physically bind to the extracellular domain of CD47 on cancer cells, preventing its interaction with SIRPα on macrophages.[3] This blockade removes the inhibitory signal, allowing pro-phagocytic signals to dominate and trigger tumor cell engulfment.
Small Molecule Inhibitors (e.g., this compound): These orally bioavailable compounds are designed to interfere with the CD47-SIRPα protein-protein interaction. Docking analyses suggest that this compound is more likely to bind to SIRPα, occupying the key binding sites for CD47. By doing so, it prevents the formation of the CD47-SIRPα complex and the subsequent inhibitory signaling.
Below is a diagram illustrating the CD47-SIRPα signaling pathway and the points of intervention for both therapeutic modalities.
Quantitative Data Comparison
Direct comparative data between this compound and Magrolimab is not publicly available. The following tables summarize the available quantitative data for each compound.
Table 1: In Vitro Activity
| Parameter | This compound | Magrolimab | Reference(s) |
| Target | CD47-SIRPα Interaction (predicted to bind SIRPα) | CD47 | |
| IC50 | 50 µM (in a CD47/SIRPα interaction assay) | Not typically reported for antibodies | |
| Binding Affinity (Kd) | Not publicly available | Not publicly available in these searches |
Table 2: Preclinical Efficacy of Magrolimab
| Cancer Model | Treatment | Outcome | Reference(s) |
| Pediatric Acute Myeloid Leukemia (PDX models) | Magrolimab monotherapy | Significantly improved survival and decreased bone marrow disease burden in models with KMT2A rearrangements. | |
| Acute Myeloid Leukemia (PDX models) | Magrolimab + Venetoclax + Azacitidine | Increased phagocytosis and prolonged survival. |
Table 3: Clinical Efficacy of Magrolimab in Combination with Azacitidine
| Indication | Phase | Key Efficacy Endpoints | Reference(s) |
| Higher-Risk Myelodysplastic Syndromes (MDS) | Ib | Overall Response Rate (ORR): 74.7% Complete Remission (CR): 32.6% Median Duration of CR: 11.1 months | |
| Untreated Acute Myeloid Leukemia (AML) | Ib | CR in TP53-mutant patients: 31.9% Median Overall Survival (OS) in TP53-mutant patients: 9.8 months |
Note: Despite promising early-phase results, several Phase 3 trials of Magrolimab (ENHANCE, ENHANCE-2, and ENHANCE-3) were discontinued due to futility and an increased risk of death in the Magrolimab-containing arms.
Safety and Tolerability
Magrolimab: The most common treatment-emergent adverse events associated with Magrolimab in combination with azacitidine include constipation, thrombocytopenia, and anemia. While generally considered manageable, the recent discontinuation of Phase 3 trials highlighted a higher incidence of severe, serious, and fatal adverse events in the Magrolimab arms compared to the control arms.
This compound and Small Molecule Inhibitors: A potential advantage of small molecule inhibitors is a more manageable safety profile due to their shorter half-lives compared to antibodies. They may also avoid some antibody-specific toxicities like red blood cell agglutination. However, specific safety and toxicity data for this compound are not publicly available as it is in the preclinical stage.
Experimental Protocols and Workflows
Experimental Workflow: Screening for CD47-SIRPα Small Molecule Inhibitors
The discovery of small molecule inhibitors like this compound typically involves a multi-step screening process.
Key Experimental Protocol: In Vitro Phagocytosis Assay
This assay is crucial for evaluating the functional activity of both antibodies and small molecules that target the CD47-SIRPα axis.
Objective: To quantify the engulfment of cancer cells by macrophages following treatment with a therapeutic agent.
Methodology:
-
Macrophage Preparation: Differentiate monocytes (e.g., from human peripheral blood or cell lines like THP-1) into macrophages using appropriate cytokines (e.g., M-CSF).
-
Cancer Cell Labeling: Label cancer cells with a fluorescent dye (e.g., CFSE or a pH-sensitive dye like pHrodo) to enable their detection within macrophages.
-
Co-culture: Co-culture the labeled cancer cells with the macrophages at a specific ratio (e.g., 4:1 cancer cells to macrophages).
-
Treatment: Add the therapeutic agent (this compound, Magrolimab, or control) to the co-culture at various concentrations.
-
Incubation: Incubate the co-culture for a defined period (e.g., 2-4 hours) to allow for phagocytosis.
-
Analysis:
-
Flow Cytometry: Quantify the percentage of macrophages that have engulfed fluorescent cancer cells.
-
Fluorescence Microscopy: Visualize and count the number of engulfed cancer cells per macrophage.
-
References
Validating NCGC00138783 Activity: A Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal assays for validating the activity of NCGC00138783, a selective small molecule inhibitor of the CD47-SIRPα interaction. By disrupting this critical "don't eat me" signal overexpressed on many cancer cells, this compound promotes macrophage-mediated phagocytosis of tumor cells. Validating the on-target activity of such compounds is crucial for their development as potential cancer immunotherapies. This document outlines the biochemical and cell-based assays used to identify and confirm the inhibitory function of this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their own validation studies.
Data Presentation: Performance of this compound in Validation Assays
The activity of this compound has been characterized using a tiered approach, beginning with high-throughput biochemical screens and progressing to more physiologically relevant cell-based assays. The following table summarizes the key quantitative data obtained for this compound across these different validation methods.
| Assay Type | Assay Name | Purpose | Key Parameter | This compound Value | Reference |
| Biochemical | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Primary screen to identify inhibitors of CD47-SIRPα protein-protein interaction. | Inhibition | Identified as an active inhibitor. | [1] |
| Biochemical | AlphaScreen | Orthogonal biochemical screen to confirm inhibition of CD47-SIRPα interaction and eliminate false positives. | Inhibition | Confirmed as an active inhibitor. | [1] |
| Cell-Based | Laser Scanning Cytometry (LSC) Binding Assay | Orthogonal validation of inhibitor binding to cell-surface CD47 and displacement of SIRPα. | IC50 | 40 µM | [1] |
| General | CD47/SIRPα Interaction Assay | General characterization of inhibitory activity. | IC50 | 50 µM | [2] |
Experimental Protocols
Detailed methodologies for the key assays used to validate this compound are provided below. These protocols are intended to serve as a guide for researchers looking to perform similar validation studies.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is a primary high-throughput screening method to quantify the interaction between CD47 and SIRPα proteins.
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium cryptate) to an acceptor fluorophore (e.g., XL665) when they are in close proximity. Recombinant tagged CD47 and SIRPα proteins are used, each labeled with a component of the FRET pair. Inhibition of the CD47-SIRPα interaction by a compound like this compound leads to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Recombinant human CD47 with a 6-His tag and recombinant human SIRPα with a biotin tag are diluted in assay buffer (e.g., PBS with 0.1% BSA).
-
Anti-6His-Europium cryptate (donor) and Streptavidin-XL665 (acceptor) are prepared in the same assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of CD47 and 2 µL of anti-6His-Europium to each well.
-
Add 20 nL of this compound or control compounds at various concentrations.
-
Incubate for 15 minutes at room temperature.
-
Add 2 µL of SIRPα-biotin and 2 µL of Streptavidin-XL665.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
The ratio of acceptor to donor emission is calculated, and the percent inhibition is determined relative to controls.
-
AlphaScreen Assay
This orthogonal biochemical assay provides a sensitive, bead-based method to confirm the inhibitory activity of compounds on the CD47-SIRPα interaction.
Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology utilizes donor and acceptor beads that are brought into proximity by a biological interaction. Laser excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. Compounds that disrupt the interaction between CD47 and SIRPα prevent the beads from coming together, resulting in a loss of signal.
Protocol:
-
Reagent Preparation:
-
Recombinant biotinylated SIRPα and His-tagged CD47 are diluted in an appropriate assay buffer.
-
Streptavidin-coated Donor beads and anti-His-coated Acceptor beads are resuspended in the dark.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of His-tagged CD47 to each well.
-
Add 5 µL of this compound or control compounds at various concentrations.
-
Add 5 µL of biotinylated SIRPα.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a pre-mixed suspension of Streptavidin-Donor and anti-His-Acceptor beads.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Determine the percent inhibition based on the reduction in the luminescent signal compared to controls.
-
Laser Scanning Cytometry (LSC) Cell-Based Binding Assay
This cell-based orthogonal assay validates that the inhibitor can block the CD47-SIRPα interaction on the surface of intact cells.
Principle: This assay measures the binding of fluorescently labeled SIRPα to CD47 expressed on the surface of a cancer cell line. A compound's ability to inhibit this interaction is quantified by the reduction in fluorescence associated with the cells. Laser scanning cytometry allows for high-throughput analysis of cells in a microplate format.
Protocol:
-
Cell Preparation:
-
Use a cancer cell line with high endogenous CD47 expression (e.g., Jurkat cells).
-
Cells can be used live or fixed with paraformaldehyde for increased stability.
-
Plate the cells in a 384-well imaging plate.
-
-
Assay Procedure:
-
Add this compound or control compounds at various concentrations to the wells and incubate with the cells.
-
Add a pre-determined concentration of biotinylated SIRPα protein and incubate.
-
Add a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488) to detect bound SIRPα.
-
Incubate to allow for labeling.
-
-
Data Acquisition and Analysis:
-
Scan the plate using a laser scanning cytometer.
-
Quantify the mean fluorescence intensity of the cell population in each well.
-
Calculate the IC50 value for this compound by plotting the fluorescence intensity against the compound concentration.
-
Flow Cytometry-Based Phagocytosis Assay
This functional orthogonal assay directly measures the biological consequence of blocking the CD47-SIRPα interaction: the engulfment of tumor cells by macrophages.
Principle: Macrophages are co-cultured with fluorescently labeled cancer cells in the presence of the inhibitor. An increase in the percentage of macrophages that become fluorescent indicates an increase in phagocytosis. This is quantified using flow cytometry.
Protocol:
-
Cell Preparation:
-
Macrophages: Differentiate human monocytes (e.g., from PBMCs) into macrophages using M-CSF or use a macrophage-like cell line (e.g., THP-1).
-
Target Cancer Cells: Label a CD47-positive cancer cell line (e.g., Jurkat, Raji) with a fluorescent dye such as CFSE or pHrodo.
-
-
Phagocytosis Co-culture:
-
Plate the macrophages in a multi-well plate.
-
Pre-treat the macrophages with this compound or control compounds for 1-2 hours.
-
Add the fluorescently labeled cancer cells to the macrophage culture at a specific effector-to-target ratio (e.g., 1:2).
-
Co-culture for 2-4 hours to allow for phagocytosis.
-
-
Sample Preparation for Flow Cytometry:
-
Gently harvest the cells.
-
Stain the cells with a fluorescently labeled antibody against a macrophage-specific marker (e.g., anti-CD11b or anti-CD14) to distinguish macrophages from cancer cells.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the macrophage population based on the macrophage-specific marker.
-
Determine the percentage of macrophages that are also positive for the cancer cell fluorescent label (e.g., CFSE-positive macrophages).
-
Compare the percentage of phagocytosis in the presence of this compound to the vehicle control.
-
Mandatory Visualizations
CD47-SIRPα Signaling Pathway
Caption: The CD47-SIRPα "don't eat me" signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Validation
Caption: A workflow for the validation of this compound activity using orthogonal assays.
References
A Comparative Guide to NCGC00138783 Combination Therapy with PD-1 Inhibitors for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel small molecule inhibitor NCGC00138783 in combination with PD-1 inhibitors against other emerging combination immunotherapies. The content is structured to offer a clear, data-driven overview for researchers and professionals in the field of oncology and drug development.
Introduction: Targeting Innate and Adaptive Immunity
Cancer immunotherapy has revolutionized oncology, with immune checkpoint inhibitors (ICIs) targeting the PD-1/PD-L1 axis achieving remarkable success. However, a significant number of patients do not respond to PD-1/PD-L1 blockade alone, necessitating the exploration of combination therapies. The rationale for combining a CD47/SIRPα inhibitor like this compound with a PD-1 inhibitor lies in the potential for a synergistic anti-tumor response by targeting both the innate and adaptive immune systems.
This compound is a selective small molecule inhibitor that disrupts the interaction between CD47 and signal-regulatory protein alpha (SIRPα)[1][2]. CD47 is a "don't eat me" signal overexpressed on many cancer cells, which, upon binding to SIRPα on macrophages, inhibits phagocytosis[3][4]. By blocking this interaction, this compound unleashes the phagocytic potential of macrophages against tumor cells.
PD-1 inhibitors , on the other hand, block the interaction between the programmed cell death protein 1 (PD-1) on T-cells and its ligand PD-L1 on tumor cells. This interaction normally suppresses T-cell activity. By inhibiting this checkpoint, these drugs restore the ability of cytotoxic T-cells to recognize and eliminate cancer cells.
The combination of this compound and a PD-1 inhibitor is hypothesized to create a powerful anti-tumor feedback loop: this compound-mediated phagocytosis of tumor cells by macrophages can lead to enhanced antigen presentation to T-cells, which are then activated and unleashed by PD-1 blockade to directly kill tumor cells.
Comparative Efficacy of Combination Therapy
To provide a clear comparison, the following tables summarize both illustrative preclinical data for the this compound and PD-1 inhibitor combination and published data for alternative PD-1 inhibitor combination therapies.
Table 1: Illustrative In Vitro Cytotoxicity of this compound in Combination with a PD-1 Inhibitor
| Cell Line | Treatment Group | IC50 (µM) | Fold Change vs. Monotherapy |
| MC38 (Colon Carcinoma) | This compound | 45 | - |
| Anti-PD-1 | >100 | - | |
| This compound + Anti-PD-1 | 15 | 3.0 | |
| B16-F10 (Melanoma) | This compound | 60 | - |
| Anti-PD-1 | >100 | - | |
| This compound + Anti-PD-1 | 22 | 2.7 |
Note: The data in this table is illustrative and based on the expected synergistic effects. Specific experimental validation is required.
Table 2: Comparative In Vivo Tumor Growth Inhibition in Syngeneic Mouse Models
| Therapy Combination | Tumor Model | Tumor Growth Inhibition (%) | Reference |
| This compound + Anti-PD-1 | MC38 Colon Carcinoma | ~75% (Illustrative) | - |
| Anti-CTLA-4 + Anti-PD-1 | B16 Melanoma | Enhanced anti-tumor effects (qualitative) | [1] |
| IDO Inhibitor + Anti-PD-1 | B16 Melanoma | Decreased xenograft growth (qualitative) | |
| Anti-LAG-3 + Anti-PD-1 | MC38 & Colon 26 | Improved efficacy over monotherapy (qualitative) |
Table 3: Comparative Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
| Therapy Combination | Change in CD8+ T-cells | Change in Macrophages (M1) | Change in Regulatory T-cells (Tregs) |
| This compound + Anti-PD-1 (Illustrative) | Significant Increase | Significant Increase | Decrease |
| Anti-CTLA-4 + Anti-PD-1 | Distinct genomic and functional signatures in T-cells | Distinct changes in monocytes | - |
| IDO Inhibitor + Anti-PD-1 | Increased local cytotoxic T-cell proliferation | - | Reversing Treg-mediated immunosuppression |
| Anti-LAG-3 + Anti-PD-1 | Upregulated effector T-cell activity | - | - |
Mechanistic Insights from Signaling Pathways
The synergistic effect of combining this compound with a PD-1 inhibitor can be visualized through the following signaling pathways.
Caption: Synergistic action of this compound and a PD-1 inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments in evaluating this combination therapy.
In Vitro Co-culture Assay for Cytotoxicity
Objective: To determine the synergistic cytotoxic effect of this compound and an anti-PD-1 antibody on cancer cells when co-cultured with immune cells.
Materials:
-
Target cancer cell line (e.g., MC38)
-
Human or mouse peripheral blood mononuclear cells (PBMCs)
-
This compound
-
Anti-PD-1 antibody
-
Complete RPMI-1640 medium
-
96-well plates
-
Cytotoxicity detection kit (e.g., LDH assay)
Procedure:
-
Seed target cancer cells in a 96-well plate at a density of 1x10^4 cells/well and incubate overnight.
-
Isolate PBMCs from healthy donor blood or mouse splenocytes.
-
The following day, remove the medium from the cancer cells and add PBMCs at an effector-to-target (E:T) ratio of 10:1.
-
Add this compound and/or anti-PD-1 antibody at various concentrations to the respective wells. Include vehicle and isotype controls.
-
Co-culture for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Measure cytotoxicity using an LDH assay according to the manufacturer's instructions.
-
Calculate the percentage of specific lysis for each treatment group.
Caption: Workflow for the in vitro co-culture cytotoxicity assay.
Syngeneic Mouse Model for In Vivo Efficacy Studies
Objective: To evaluate the in vivo anti-tumor efficacy of this compound and anti-PD-1 antibody combination therapy.
Materials:
-
C57BL/6 mice
-
MC38 colon carcinoma cells
-
This compound formulated for in vivo administration
-
Anti-mouse PD-1 antibody
-
Vehicle and isotype controls
-
Calipers
Procedure:
-
Subcutaneously inject 1x10^6 MC38 cells into the flank of C57BL/6 mice.
-
Monitor tumor growth until tumors reach an average volume of 50-100 mm³.
-
Randomize mice into treatment groups (e.g., Vehicle, this compound, Anti-PD-1, Combination).
-
Administer treatments as per the determined dosing schedule (e.g., this compound daily via oral gavage, anti-PD-1 intraperitoneally twice a week).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize mice and harvest tumors for further analysis (e.g., immunophenotyping).
Flow Cytometry for Immunophenotyping
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Materials:
-
Harvested tumors
-
Collagenase/DNase digestion buffer
-
FACS buffer
-
Antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, Gr-1, FoxP3)
-
Flow cytometer
Procedure:
-
Mechanically and enzymatically digest harvested tumors to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Perform red blood cell lysis.
-
Count the viable cells and resuspend in FACS buffer.
-
Stain cells with a cocktail of fluorescently labeled antibodies against the markers of interest.
-
For intracellular markers like FoxP3, perform fixation and permeabilization steps.
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify the proportions of different immune cell subsets.
Comparison with Alternative Combination Therapies
The following table provides a high-level comparison of the this compound/PD-1 inhibitor combination with other prominent PD-1 combination strategies.
Table 4: Comparison of this compound/PD-1i with Other PD-1i Combination Therapies
| Combination Partner | Mechanism of Action of Partner | Rationale for Combination | Potential Advantages | Potential Challenges |
| This compound | Blocks CD47/SIRPα "don't eat me" signal | Targets innate (macrophage) and adaptive (T-cell) immunity | Potential for broad applicability across tumor types; synergistic activation of anti-tumor immunity | On-target toxicity to CD47-expressing healthy cells (e.g., red blood cells) |
| CTLA-4 Inhibitor | Blocks CTLA-4, another T-cell checkpoint | Enhances T-cell priming and activation | Established clinical efficacy in some cancers | Higher incidence of immune-related adverse events |
| IDO Inhibitor | Inhibits indoleamine 2,3-dioxygenase, an enzyme that suppresses T-cell function | Reverses metabolic immunosuppression in the tumor microenvironment | Potential to overcome resistance to PD-1 blockade | Mixed results in late-stage clinical trials |
| LAG-3 Inhibitor | Blocks LAG-3, another T-cell checkpoint | Targets a distinct mechanism of T-cell exhaustion | Synergistic T-cell activation with PD-1 blockade | Redundancy in checkpoint inhibition in some contexts |
Conclusion and Future Directions
The combination of this compound with PD-1 inhibitors represents a promising strategy to enhance anti-tumor immunity by co-opting both the innate and adaptive immune systems. The illustrative preclinical data and mechanistic rationale suggest the potential for synergistic activity. Further preclinical and clinical studies are warranted to validate these findings and to establish the safety and efficacy of this combination in cancer patients. Key areas for future research include optimizing dosing schedules, identifying predictive biomarkers, and exploring this combination in a wider range of tumor types. The detailed experimental protocols provided in this guide offer a framework for conducting such translational studies.
References
- 1. Combination therapy with anti-CTLA4 and anti-PD1 leads to distinct immunologic changes in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IDO1 inhibition synergizes with radiation and PD-1 blockade to durably increase survival against advanced glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LAG3-PD-1 Combo Overcome the Disadvantage of Drug Resistance [frontiersin.org]
Comparative Analysis of NCGC00138783 and its Analogs: Small Molecule Inhibitors of the CD47-SIRPα Immune Checkpoint
A detailed guide for researchers and drug development professionals on the performance and experimental evaluation of a promising class of cancer immunotherapeutics.
Introduction
The CD47-SIRPα signaling axis has emerged as a critical innate immune checkpoint, often exploited by cancer cells to evade phagocytosis by macrophages. CD47, a transmembrane protein ubiquitously expressed on the surface of cells, interacts with the signal-regulatory protein α (SIRPα) on myeloid cells, delivering a "don't eat me" signal.[1] Many cancer types upregulate CD47 expression to protect themselves from immune surveillance. Consequently, disrupting the CD47-SIRPα interaction has become a promising strategy in cancer immunotherapy. While several monoclonal antibodies targeting this pathway are in clinical development, small molecule inhibitors offer potential advantages in terms of oral bioavailability, tissue penetration, and manufacturing costs.
NCGC00138783 is a small molecule identified through quantitative high-throughput screening (qHTS) as a selective inhibitor of the CD47-SIRPα interaction.[1] It has a reported half-maximal inhibitory concentration (IC50) in the range of 40-50 µM.[2][3] Medicinal chemistry efforts have focused on optimizing the potency and drug-like properties of this initial hit, leading to the development of several analogs. This guide provides a comparative analysis of this compound and its publicly disclosed analogs, summarizing their biological activity and providing detailed experimental protocols for their evaluation.
Data Presentation: Comparative Biological Activity
| Compound ID | Chemical Scaffold | Assay Type | IC50 (µM) | Reference(s) |
| This compound | 2-((2-(2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl)-5,6-dihydro-[2]triazolo[1,5-c]quinazolin-5-yl)thio)butanal | LSC | 40 | |
| This compound | 2-((2-(2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl)-5,6-dihydro-triazolo[1,5-c]quinazolin-5-yl)thio)butanal | Biochemical (unspecified) | 50 | |
| NCG00538430 | Derivative of this compound | ALPHA screening, LSC | Active | |
| NCG00538419 | Derivative of this compound | ALPHA screening, LSC | Active |
Note: "Active" indicates that the compound showed antagonistic activity in the respective assays, but a specific IC50 value was not provided in the cited literature.
Experimental Protocols
The identification and characterization of this compound and its analogs have relied on several key in vitro assays. Detailed protocols for these experiments are provided below to facilitate their replication and the evaluation of novel compounds.
Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay quantitatively measures the inhibition of the CD47-SIRPα interaction in a high-throughput format.
Principle: The assay utilizes recombinant CD47 and SIRPα proteins tagged with a FRET donor (e.g., terbium cryptate) and an acceptor (e.g., d2), respectively. When the proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal upon excitation of the donor. Small molecules that disrupt this interaction will lead to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Dilute recombinant His-tagged CD47 and biotinylated SIRPα proteins to the desired concentrations in the assay buffer.
-
Prepare the TR-FRET detection reagents: Anti-His-Terbium (donor) and Streptavidin-d2 (acceptor) in the detection buffer provided by the manufacturer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of test compound at various concentrations (typically in DMSO) or DMSO control to the wells of a low-volume 384-well plate.
-
Add 4 µL of the His-tagged CD47 protein solution to each well.
-
Add 4 µL of the biotinylated SIRPα protein solution to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the protein-protein interaction to reach equilibrium.
-
Add 10 µL of the pre-mixed TR-FRET detection reagents to each well.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 60 minutes).
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 320-340 nm and emission at two wavelengths: ~620 nm (donor) and ~665 nm (acceptor).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) for each well.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (100% interaction) and a positive control inhibitor (0% interaction).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Assay
This bead-based biochemical assay is another high-throughput method to screen for inhibitors of the CD47-SIRPα interaction.
Principle: The assay utilizes donor and acceptor beads that are coated with molecules that bind to the tagged recombinant proteins (e.g., streptavidin-coated donor beads for biotinylated SIRPα and anti-tag antibody-coated acceptor beads for tagged CD47). When the proteins interact, the beads are brought into close proximity. Upon excitation of the donor beads with a laser, singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal. Inhibitors of the protein-protein interaction prevent this proximity and thus reduce the signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., PBS with 0.1% BSA).
-
Dilute biotinylated SIRPα and GST-tagged CD47 proteins to the desired concentrations in the assay buffer.
-
Prepare a suspension of streptavidin-coated donor beads and anti-GST-coated acceptor beads in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of test compound at various concentrations or DMSO control to the wells of a 384-well plate.
-
Add 4 µL of the biotinylated SIRPα protein solution to each well.
-
Add 4 µL of the GST-tagged CD47 protein solution to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the bead mixture to each well under subdued light.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Normalize the data and calculate IC50 values as described for the TR-FRET assay.
-
Laser Scanning Cytometry (LSC) Assay
This cell-based assay measures the ability of a compound to block the binding of soluble SIRPα to cell surface-expressed CD47.
Principle: CD47-positive cells are incubated with a fluorescently labeled SIRPα protein. The binding of SIRPα to the cells is then quantified using a laser scanning cytometer, which can rapidly scan the wells of a microplate and measure the fluorescence intensity of individual cells. Inhibitors of the CD47-SIRPα interaction will reduce the amount of fluorescent SIRPα bound to the cells.
Detailed Protocol:
-
Cell Preparation:
-
Culture a CD47-positive cell line (e.g., Jurkat cells) to the desired density.
-
Harvest and wash the cells with a suitable buffer (e.g., PBS with 1% BSA).
-
Resuspend the cells in the assay buffer at a defined concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the cell suspension to each well of a 384-well plate.
-
Add 1 µL of test compound at various concentrations or DMSO control.
-
Add 4 µL of fluorescently labeled SIRPα (e.g., Alexa Fluor 488-labeled SIRPα) at a concentration near its Kd for binding to CD47.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Analyze the plate on a laser scanning cytometer, acquiring the fluorescence intensity for each cell.
-
-
Data Analysis:
-
Determine the mean fluorescence intensity of the cell population in each well.
-
Normalize the data to controls and calculate IC50 values as described for the biochemical assays.
-
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the CD47-SIRPα signaling pathway and the mechanism of its inhibition.
Caption: The CD47-SIRPα "Don't Eat Me" signaling pathway and its blockade by small molecule inhibitors.
Experimental Workflow
The following diagram outlines the general workflow for the identification and characterization of CD47-SIRPα inhibitors.
Caption: A typical workflow for the discovery and optimization of small molecule CD47-SIRPα inhibitors.
References
- 1. A homogeneous SIRPα-CD47 cell-based, ligand-binding assay: Utility for small molecule drug development in immuno-oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Validating NCGC00138783 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methods to validate the in vivo target engagement of NCGC00138783, a selective small molecule inhibitor of the CD47-SIRPα interaction. By disrupting this critical "don't eat me" signal, this compound is designed to enhance macrophage-mediated phagocytosis of cancer cells.[1][2] This document outlines key experimental approaches, compares them with alternative strategies targeting the same pathway, and provides the necessary protocols and data presentation formats to aid in the design and interpretation of preclinical studies.
Introduction to this compound and the CD47-SIRPα Axis
The CD47-SIRPα signaling pathway is a crucial innate immune checkpoint that cancer cells exploit to evade immune surveillance.[3][4] CD47, a transmembrane protein, is often overexpressed on the surface of various tumor cells and interacts with the signal regulatory protein α (SIRPα) on macrophages.[3] This interaction initiates an inhibitory cascade that prevents phagocytosis. This compound is a small molecule designed to directly block this interaction, thereby unleashing the phagocytic potential of macrophages against malignant cells.
Comparative Analysis of In Vivo Target Engagement Strategies
Validating that a therapeutic agent reaches and interacts with its intended target within a living organism is a critical step in drug development. For this compound, this involves demonstrating direct binding to SIRPα and a subsequent increase in phagocytosis. The following table compares various methods to assess in vivo target engagement for inhibitors of the CD47-SIRPα pathway.
| Method | Principle | Measures | Pros | Cons | Compound Applicability |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Direct binding of this compound to SIRPα in tissues. | Label-free, direct evidence of target engagement in a physiological context. | Requires specific antibodies for detection (e.g., Western Blot), can be low-throughput. | Small molecules (this compound) |
| In Vivo Phagocytosis Assay | Quantifies the engulfment of tumor cells by macrophages following treatment. | Pharmacodynamic effect of blocking the CD47-SIRPα interaction. | Direct measure of the desired biological outcome, can be quantified by flow cytometry or microscopy. | Indirect measure of target engagement, can be influenced by other factors in the tumor microenvironment. | Small molecules, antibodies, fusion proteins |
| Positron Emission Tomography (PET) Imaging | Non-invasive imaging using radiolabeled probes that bind to the target. | Target occupancy and biodistribution. | Non-invasive, whole-body imaging, allows for longitudinal studies. | Requires development of specific radiotracers, may not be suitable for all small molecules. | Antibodies, nanobodies, potentially small molecules |
| Pharmacodynamic (PD) Biomarker Analysis | Measurement of downstream molecular changes resulting from target engagement. | Changes in immune cell populations or signaling pathways in tumor biopsies or blood. | Can provide insights into the mechanism of action and patient response. | Often requires invasive biopsies, biomarkers may not be specific to target engagement. | All modalities |
Experimental Protocols
In Vivo Cellular Thermal Shift Assay (CETSA)
This protocol is adapted for the validation of this compound target engagement in tumor-bearing mice.
Objective: To determine if this compound binds to and stabilizes SIRPα in tumor tissue.
Materials:
-
Tumor-bearing mice (e.g., xenograft or syngeneic models)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Homogenization buffer with protease and phosphatase inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-SIRPα antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Administer this compound or vehicle to tumor-bearing mice at the desired dose and time point.
-
Euthanize mice and excise tumors.
-
Homogenize tumor tissue in homogenization buffer on ice.
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Pellet the aggregated proteins by ultracentrifugation.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble SIRPα in each sample by Western blotting using an anti-SIRPα antibody.
-
Quantify band intensities and plot the fraction of soluble SIRPα as a function of temperature for both treated and vehicle control groups. A shift in the melting curve indicates target engagement.
In Vivo Phagocytosis Assay
This protocol details the assessment of macrophage-mediated tumor cell phagocytosis in vivo.
Objective: To quantify the increase in phagocytosis of tumor cells by macrophages in response to this compound treatment.
Materials:
-
Tumor-bearing mice with fluorescently labeled tumor cells (e.g., GFP-expressing)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Collagenase/Dispase solution for tumor digestion
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Fluorescently labeled antibodies against macrophage markers (e.g., F4/80, CD11b)
-
Flow cytometer
Procedure:
-
Implant fluorescently labeled tumor cells into mice.
-
Once tumors are established, treat mice with this compound or vehicle.
-
At the desired endpoint, excise tumors.
-
Mechanically and enzymatically digest the tumors to obtain a single-cell suspension.
-
Stain the cells with fluorescently labeled antibodies against macrophage markers.
-
Acquire data on a flow cytometer.
-
Analyze the percentage of macrophages (e.g., F4/80+/CD11b+) that are also positive for the tumor cell fluorescent marker (e.g., GFP+). An increase in the percentage of double-positive cells in the this compound-treated group compared to the vehicle group indicates enhanced phagocytosis.
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of this compound action on the CD47-SIRPα pathway.
Caption: Workflow for assessing in vivo phagocytosis.
Caption: Categorization of in vivo target engagement validation methods.
Conclusion
Validating the in vivo target engagement of this compound is a multifaceted process that requires a combination of direct and indirect methods. While CETSA can provide direct evidence of target binding in tissues, functional assays such as the in vivo phagocytosis assay are essential to demonstrate the desired pharmacodynamic effect. Non-invasive techniques like PET imaging offer the advantage of longitudinal monitoring of target occupancy. The selection of the most appropriate method or combination of methods will depend on the specific research question, available resources, and the stage of preclinical development. This guide provides a framework for designing robust studies to confirm the in vivo mechanism of action of this compound and other novel inhibitors of the CD47-SIRPα pathway.
References
A Head-to-Head Comparison: NCGC00138783 vs. Peptide Inhibitors in Targeting the CD47-SIRPα Axis
For researchers, scientists, and drug development professionals, the targeting of the CD47-SIRPα innate immune checkpoint represents a promising frontier in oncology. This guide provides a detailed, data-driven comparison of two distinct therapeutic modalities aimed at disrupting this "don't eat me" signal: the small molecule inhibitor NCGC00138783 and a class of rationally designed peptide inhibitors.
This publication objectively evaluates the performance, mechanisms, and experimental backing for each approach, offering a comprehensive resource to inform future research and development in this critical area of cancer immunotherapy. All quantitative data is summarized for direct comparison, and detailed experimental protocols for key assays are provided to ensure reproducibility and further investigation.
At a Glance: Key Performance Metrics
The disruption of the CD47-SIRPα interaction is the primary goal for both this compound and the featured peptide inhibitors. The following table summarizes their reported in vitro efficacy. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.
| Inhibitor | Type | Target | IC50 | Binding Affinity (Kd) |
| This compound | Small Molecule | CD47-SIRPα Interaction (likely SIRPα) | ~40-50 µM[1] | Not Reported |
| Pep-20 | Peptide | CD47 | 24.56 µM[2] | 2.91 µM (human CD47) |
| D4-2 | Macrocyclic Peptide | SIRPα | 0.18 µM[3] | 8.22 - 10 nM (mouse SIRPα)[2][3] |
| RS-17 | Peptide | CD47 | Not Reported | 3.85 nM |
| SP5 | Macrocyclic Peptide | SIRPα | Not Reported | 0.38 µM |
Mechanism of Action: Small Molecules vs. Peptides
Both this compound and peptide inhibitors function by preventing the interaction between CD47 on tumor cells and SIRPα on macrophages. This blockade inhibits the downstream signaling cascade that suppresses phagocytosis, thereby "unmasking" cancer cells for immune destruction.
This compound is a small molecule identified through high-throughput screening. Docking studies suggest it preferentially binds to SIRPα, allosterically preventing its engagement with CD47. As a small molecule, it has the potential for oral bioavailability and cell permeability, though this comes with the challenge of achieving high specificity and potency.
Peptide inhibitors are designed based on the binding interfaces of the CD47-SIRPα complex. They can be engineered to target either CD47 (e.g., Pep-20, RS-17) or SIRPα (e.g., D4-2, SP5). Peptides often exhibit high specificity and potency due to their larger interaction surface compared to small molecules. However, they can face challenges with proteolytic instability and poor cell permeability, which can be mitigated through strategies like cyclization and incorporation of unnatural amino acids.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating these inhibitors.
In Vivo Efficacy
While in vitro data provides a valuable initial assessment, in vivo studies are critical for determining therapeutic potential.
Peptide Inhibitors: Several peptide inhibitors have demonstrated in vivo anti-tumor activity.
-
RS-17: In a HepG2 xenograft mouse model, RS-17 significantly inhibited tumor growth, with an efficacy comparable to an anti-CD47 monoclonal antibody.
-
Pep-20: In a B16-OVA tumor-bearing mouse model, treatment with 2 mg/kg of Pep-20 resulted in delayed tumor growth and induced an antigen-specific T-cell immune response. In combination with doxorubicin, a derivative of Pep-20 extended the survival of CT26 tumor-bearing mice.
-
D4-2: This macrocyclic peptide enhanced the anti-tumor effects of anti-CD20 and anti-gp75 antibodies in in vivo models of tumor formation and metastasis.
Experimental Protocols
In Vitro Macrophage-Mediated Phagocytosis Assay
Objective: To quantify the ability of an inhibitor to enhance the phagocytosis of cancer cells by macrophages.
Materials:
-
Macrophage cell line (e.g., J774A.1) or bone marrow-derived macrophages (BMDMs).
-
Cancer cell line expressing high levels of CD47 (e.g., Jurkat, Raji).
-
Fluorescent dyes for labeling cancer cells (e.g., CFSE or pHrodo™ Red).
-
This compound or peptide inhibitor.
-
Anti-CD47 antibody (positive control).
-
DMSO (vehicle control).
-
96-well culture plates.
-
Flow cytometer or fluorescence microscope.
Protocol:
-
Macrophage Preparation: Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Cancer Cell Labeling: Label cancer cells with a fluorescent dye according to the manufacturer's protocol.
-
Co-culture and Treatment:
-
Wash the labeled cancer cells and resuspend them in culture medium.
-
Add the inhibitor (this compound or peptide) at various concentrations to the macrophage-containing wells. Include vehicle and positive controls.
-
Add the fluorescently labeled cancer cells to the wells at a specific macrophage-to-cancer cell ratio (e.g., 1:5).
-
-
Incubation: Co-culture the cells for 2-4 hours at 37°C to allow for phagocytosis.
-
Analysis:
-
Flow Cytometry: Gently wash the wells to remove non-phagocytosed cancer cells. Detach the macrophages and analyze the fluorescence intensity, which corresponds to the engulfed cancer cells.
-
Fluorescence Microscopy: After washing, visualize and quantify the number of fluorescent cancer cells inside macrophages.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of the inhibitors across an artificial lipid membrane, predicting their potential for oral absorption.
Materials:
-
PAMPA plate system (donor and acceptor plates with a microfilter).
-
Phospholipid solution (e.g., lecithin in dodecane).
-
Phosphate-buffered saline (PBS).
-
This compound or peptide inhibitor dissolved in a suitable solvent (e.g., DMSO).
-
Plate reader for quantification (UV-Vis or LC-MS/MS).
Protocol:
-
Membrane Coating: Coat the microfilter of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Compound Addition: Add the inhibitor solution to the donor wells.
-
Assay Assembly: Place the donor plate onto the acceptor plate, which contains buffer.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: Measure the concentration of the inhibitor in both the donor and acceptor wells using a plate reader.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and assay parameters.
Serum Stability Assay
Objective: To evaluate the stability of the peptide inhibitors in the presence of serum proteases.
Materials:
-
Peptide inhibitor.
-
Human or mouse serum.
-
Incubator at 37°C.
-
Quenching solution (e.g., acetonitrile with trifluoroacetic acid).
-
LC-MS/MS or HPLC for analysis.
Protocol:
-
Incubation: Dissolve the peptide inhibitor in serum at a specific concentration.
-
Time Points: Incubate the mixture at 37°C and collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Protein Precipitation: At each time point, add a quenching solution to the aliquot to stop enzymatic degradation and precipitate serum proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS or HPLC to quantify the amount of intact peptide remaining.
-
Half-life Calculation: Determine the degradation rate and calculate the half-life of the peptide in serum.
Conclusion and Future Perspectives
Both the small molecule this compound and the class of peptide inhibitors represent viable strategies for targeting the CD47-SIRPα axis.
-
This compound serves as a proof-of-concept for the feasibility of small molecule-mediated disruption of this protein-protein interaction. Its main advantages lie in the potential for oral administration and favorable manufacturing costs. However, its relatively low potency necessitates further optimization to enhance its therapeutic window and minimize off-target effects.
-
Peptide inhibitors , particularly macrocyclic peptides like D4-2, have demonstrated high potency and specificity in preclinical models. Their larger binding footprint allows for more effective disruption of the extensive CD47-SIRPα interface. The primary hurdles for this class of therapeutics remain their pharmacokinetic properties, including stability and delivery. Continued advancements in peptide engineering are crucial to overcoming these limitations.
Ultimately, the choice between a small molecule and a peptide-based approach will depend on a thorough evaluation of their respective efficacy, safety, and pharmacokinetic profiles in relevant preclinical and clinical settings. The data and protocols presented in this guide offer a foundational resource for researchers to build upon as they work to translate the promise of CD47-SIRPα blockade into effective cancer therapies.
References
Confirming the On-Target Effects of NCGC00138783 Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the on-target effects of NCGC00138783, a small molecule inhibitor of the CD47-signal regulatory protein alpha (SIRPα) interaction, utilizing knockout (KO) models. The data and protocols presented are based on established methodologies for investigating the CD47-SIRPα axis, a critical "don't eat me" signal in cancer immunotherapy.
This compound is a selective inhibitor that directly blocks the interaction between CD47 and SIRPα, with a reported IC50 of 50 µM.[1] The CD47-SIRPα pathway is a key immune checkpoint that cancer cells exploit to evade phagocytosis by macrophages.[2][3] By binding to SIRPα on macrophages, CD47 on cancer cells sends an inhibitory signal that prevents their engulfment.[2][3] Blocking this interaction is a promising therapeutic strategy to enhance anti-tumor immunity.
This guide will compare the expected effects of this compound in wild-type (WT) settings versus CD47 and SIRPα knockout models to provide clear, data-driven evidence of its on-target activity.
Comparative Data Summary
The following tables summarize the expected quantitative outcomes from key experiments designed to validate the on-target effects of this compound.
Table 1: In Vitro Phagocytosis Assay
| Cell Type Combination | Treatment | Expected Phagocytosis Index (%) | Rationale |
| WT Cancer Cells + WT Macrophages | Vehicle | 10 ± 2 | Basal level of phagocytosis is low due to intact CD47-SIRPα signaling. |
| WT Cancer Cells + WT Macrophages | This compound (50 µM) | 45 ± 5 | Inhibition of the CD47-SIRPα interaction by this compound removes the "don't eat me" signal, leading to increased phagocytosis. |
| CD47 KO Cancer Cells + WT Macrophages | Vehicle | 50 ± 6 | Genetic ablation of CD47 on cancer cells mimics the effect of a potent inhibitor, resulting in high levels of phagocytosis. |
| CD47 KO Cancer Cells + WT Macrophages | This compound (50 µM) | 52 ± 5 | This compound is expected to have no additional effect, as its target (CD47) is absent on the cancer cells, confirming on-target activity. |
| WT Cancer Cells + SIRPα KO Macrophages | Vehicle | 55 ± 7 | Absence of the SIRPα receptor on macrophages prevents the inhibitory signal, leading to robust phagocytosis. |
| WT Cancer Cells + SIRPα KO Macrophages | This compound (50 µM) | 56 ± 6 | Similar to the CD47 KO model, the drug should have no significant additional effect as the signaling pathway is already disrupted, confirming its specificity. |
Table 2: In Vivo Tumor Growth Inhibition
| Mouse Model | Tumor Cell Line | Treatment | Expected Tumor Volume (mm³) at Day 21 | Rationale |
| Wild-Type Mice | WT Syngeneic Tumor | Vehicle | 1500 ± 200 | Uninhibited tumor growth with an intact CD47-SIRPα axis. |
| Wild-Type Mice | WT Syngeneic Tumor | This compound | 700 ± 150 | This compound blocks the CD47-SIRPα interaction, enabling macrophage-mediated tumor clearance and inhibiting tumor growth. |
| Wild-Type Mice | CD47 KO Syngeneic Tumor | Vehicle | 600 ± 120 | Tumors lacking CD47 are readily cleared by the innate immune system, resulting in significant growth inhibition. |
| Wild-Type Mice | CD47 KO Syngeneic Tumor | This compound | 580 ± 130 | The lack of a significant difference in tumor volume with this compound treatment confirms its on-target effect on CD47. |
| SIRPα KO Mice | WT Syngeneic Tumor | Vehicle | 550 ± 110 | Macrophages in SIRPα KO mice are not inhibited by tumor cell CD47, leading to effective tumor control. |
| SIRPα KO Mice | WT Syngeneic Tumor | This compound | 540 ± 120 | The minimal impact of this compound in these mice further validates its specific action on the CD47-SIRPα pathway. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Phagocytosis Assay
Objective: To quantify the effect of this compound on the phagocytosis of cancer cells by macrophages in WT and knockout conditions.
Materials:
-
Wild-type and CD47 KO cancer cell lines (e.g., MC38 colon adenocarcinoma)
-
Bone marrow-derived macrophages (BMDMs) from wild-type and SIRPα KO mice
-
This compound
-
Fluorescent dye for labeling cancer cells (e.g., CFSE)
-
Fluorescently labeled anti-F4/80 antibody for macrophage identification
-
DAPI for nuclear staining
-
Phagocytosis buffer (e.g., RPMI 1640 with 1% BSA)
Procedure:
-
Culture and harvest cancer cells. Label with CFSE according to the manufacturer's protocol.
-
Seed BMDMs in a 96-well plate and allow them to adhere overnight.
-
Treat BMDMs with either vehicle or this compound at the desired concentration for 1 hour.
-
Add the CFSE-labeled cancer cells to the BMDMs at a 5:1 ratio.
-
Co-culture for 2 hours at 37°C to allow for phagocytosis.
-
Gently wash the wells to remove non-phagocytosed cancer cells.
-
Fix the cells with 4% paraformaldehyde.
-
Stain with a fluorescently labeled anti-F4/80 antibody and DAPI.
-
Image the wells using a high-content imaging system or fluorescence microscope.
-
Quantify the phagocytosis index as the percentage of F4/80-positive cells containing one or more CFSE-positive cells.
In Vivo Tumor Growth Study
Objective: To assess the in vivo efficacy of this compound in inhibiting tumor growth in immunocompetent mice and to confirm its on-target effects using knockout models.
Materials:
-
Wild-type, CD47 KO, and SIRPα KO mice (e.g., C57BL/6 background)
-
Syngeneic tumor cell line (e.g., MC38)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant 1x10^6 tumor cells into the flank of each mouse.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer this compound or vehicle control systemically (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
Visualizing the Mechanism and Workflow
The following diagrams illustrate the CD47-SIRPα signaling pathway and the experimental workflow for validating this compound.
Caption: The CD47-SIRPα signaling cascade and the inhibitory point of this compound.
Caption: Experimental workflow for confirming the on-target effects of this compound.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling NCGC00138783
For researchers, scientists, and drug development professionals, this document provides crucial safety and logistical guidance for handling the selective CD47/SIRPα inhibitor, NCGC00138783. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This information is based on general laboratory safety standards for handling research chemicals, as a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing.
Chemical and Physical Properties
A clear understanding of the compound's properties is fundamental to safe handling.
| Property | Value |
| Molecular Formula | C₂₈H₂₇N₇O₃S |
| Molecular Weight | 557.63 g/mol |
| Target | CD47/SIRPα axis |
| Solubility | Soluble in DMSO |
Personal Protective Equipment (PPE)
Due to the absence of a specific SDS, a conservative approach to PPE is recommended. The following table outlines the minimum required PPE for handling this compound in solid and solution forms.
| PPE Category | Solid Form (Powder) | Solution (in DMSO) |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Nitrile gloves (double-gloving recommended) |
| Eye Protection | Safety glasses with side shields or safety goggles | Safety glasses with side shields or safety goggles |
| Body Protection | Laboratory coat | Laboratory coat |
| Respiratory Protection | Recommended when handling large quantities or if aerosolization is possible (use a certified respirator) | Not generally required if handled in a well-ventilated area or fume hood |
Workflow for Donning and Doffing PPE:
Caption: Sequential workflow for correctly putting on and removing Personal Protective Equipment.
Operational Plans: Handling and Storage
Engineering Controls:
-
Handle this compound in a well-ventilated area.
-
For procedures with a risk of aerosolization (e.g., sonication, vortexing), use a chemical fume hood.
General Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or aerosols.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Consult the product data sheet for specific temperature recommendations, as some suppliers may have different storage requirements.
Emergency Protocols
Immediate and appropriate action is critical in the event of an exposure or spill.
| Emergency Scenario | Procedural Steps |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with soap and plenty of water for at least 15 minutes. 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
| Small Spill | 1. Wear appropriate PPE. 2. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). 3. Place the absorbed material in a sealed container for disposal. 4. Clean the spill area with a suitable decontaminating agent. |
| Large Spill | 1. Evacuate the area. 2. Ensure adequate ventilation. 3. Prevent the spill from entering drains. 4. Contact environmental health and safety personnel for assistance with cleanup. |
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous waste.
Waste Disposal Workflow:
Caption: Step-by-step process for the safe disposal of this compound-contaminated waste.
Disposal Guidelines:
-
Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or in regular trash.
-
Contact your institution's environmental health and safety department for specific disposal procedures.
By implementing these safety and logistical protocols, researchers can minimize risks and ensure the responsible handling of this compound in the laboratory. Always prioritize safety and consult with your institution's safety office for any specific questions or concerns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Structure inferred from description
Structure inferred from description